molecular formula C12H12O3 B116858 Methyl 4-(4-hydroxy-1-butynyl)benzoate CAS No. 123910-86-1

Methyl 4-(4-hydroxy-1-butynyl)benzoate

Cat. No.: B116858
CAS No.: 123910-86-1
M. Wt: 204.22 g/mol
InChI Key: FCRMPVNWMHHKSE-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxy-1-butynyl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(4-hydroxybut-1-ynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8,13H,3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRMPVNWMHHKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physical and chemical properties of Methyl 4-(4-hydroxy-1-butynyl)benzoate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 4-(4-hydroxy-1-butynyl)benzoate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 123910-86-1) is a multifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique structure, incorporating a benzoate ester, a terminal alkyne, and a primary alcohol, provides a versatile scaffold for complex molecular synthesis. This guide offers a detailed examination of its physical and chemical properties, reactivity, and established experimental protocols, providing researchers and drug development professionals with a comprehensive technical resource. The molecule serves as a critical building block, notably in the synthesis of advanced therapeutic agents such as the antifolate drug Pralatrexate.[1][2]

Chemical Identity and Structure

The structural architecture of this compound features a rigid aromatic ring and a linear alkyne chain, creating a well-defined molecular framework ideal for constructing larger, specific three-dimensional structures.[1]

Caption: Chemical Structure of this compound.

The fundamental identifiers and descriptors for this compound are summarized below.

IdentifierValueSource
IUPAC Name methyl 4-(4-hydroxybut-1-ynyl)benzoate[3]
CAS Number 123910-86-1[1][2][4]
Molecular Formula C₁₂H₁₂O₃[1][3][4]
Molecular Weight 204.22 g/mol [1][3]
Canonical SMILES COC(=O)C1=CC=C(C=C1)C#CCCO[3]
InChI InChI=1S/C12H12O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8,13H,3,9H2,1H3[3]
InChIKey FCRMPVNWMHHKSE-UHFFFAOYSA-N[3]

Physical Properties

The compound exists as a solid at standard conditions. While comprehensive experimental data is limited, key physical properties have been reported and are presented here.

PropertyValueNotesSource
Melting Point 95.3–96.3 °CExperimental[1]
Appearance White to off-white solidInferred from typical purity
Boiling Point 355.9 ± 42.0 °CPredicted[1]
Solubility No data availableExpected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate, with limited solubility in water, based on its structural components.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from its three distinct functional groups, which can be targeted with high selectivity.

Functional Group Analysis
  • Benzoate Ester: This group is relatively stable, allowing for modifications elsewhere in the molecule. However, it can undergo hydrolysis to the parent carboxylic acid, 4-(4-hydroxy-1-butynyl)benzoic acid, under acidic or basic conditions. Transesterification is also possible in the presence of other alcohols and a suitable catalyst.[1]

  • Hydroxy-Alkyne Chain: The carbon-carbon triple bond is a site of high reactivity. As a terminal alkyne, it is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling the formation of larger conjugated systems.[1] The alkyne can also be selectively hydrogenated to the corresponding alkene (cis- or trans-) or fully reduced to the saturated alkane, Methyl 4-(4-hydroxybutyl)benzoate.[1][5]

  • Primary Alcohol: The terminal hydroxyl group offers another site for chemical modification. It can be oxidized to form an aldehyde or a carboxylic acid, or it can participate in esterification and etherification reactions to introduce new functional moieties.[1]

ReactivityPathways cluster_alkyne Alkyne Reactions cluster_alcohol Alcohol Reactions cluster_ester Ester Reactions start This compound hydrogenation Hydrogenation (e.g., H₂, Pd/C) start->hydrogenation coupling Sonogashira Coupling (e.g., Ar-I, Pd/Cu cat.) start->coupling oxidation Oxidation (e.g., PCC, DMP) start->oxidation hydrolysis Hydrolysis (H⁺ or OH⁻) start->hydrolysis product1 Methyl 4-(4-hydroxybutyl)benzoate hydrogenation->product1 product2 Coupled Aryl-Alkyne Product coupling->product2 product3 Aldehyde/Carboxylic Acid oxidation->product3 product4 4-(4-hydroxy-1-butynyl)benzoic acid hydrolysis->product4

Caption: Key reactivity pathways for this compound.

Spectroscopic Profile

  • ¹H NMR: Expected signals would include aromatic protons in the ~7.2-8.0 ppm range, a singlet for the methyl ester protons around 3.9 ppm, and triplets for the two methylene groups of the butynyl chain. The proton of the hydroxyl group would appear as a broad singlet.

  • ¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the ester carbonyl carbon (~166 ppm), the alkyne carbons (~80-90 ppm), the methyl ester carbon (~52 ppm), and the two methylene carbons.

  • IR Spectroscopy: Key absorption bands would be expected for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C stretch (~2200 cm⁻¹, typically weak for internal alkynes but present), the C=O stretch of the ester (~1720 cm⁻¹), and C-O stretches (~1280 cm⁻¹).

Experimental Protocols

The selective reduction of the alkyne functionality is a common and important transformation for this molecule.

Protocol: Hydrogenation to Methyl 4-(4-hydroxybutyl)benzoate

This protocol details the catalytic hydrogenation of the alkyne triple bond to a saturated alkane, a reaction that increases the flexibility of the four-carbon chain.[5]

Causality: 5% Palladium on charcoal (Pd/C) is a standard and highly effective heterogeneous catalyst for the hydrogenation of alkynes. It provides a surface for the adsorption of both the alkyne and hydrogen gas, lowering the activation energy of the reaction. Ethanol is used as a solvent due to its ability to dissolve the starting material and its inertness under these reaction conditions. The use of a pressurized hydrogen atmosphere (50 psi) increases the concentration of hydrogen available at the catalyst surface, accelerating the reaction rate. Filtration through silica gel is an effective method to remove the solid Pd/C catalyst from the reaction mixture post-reaction.

Methodology:

  • Reaction Setup: A mixture of this compound (2.55 g) in ethanol (200 mL) is prepared in a suitable pressure-resistant reaction vessel.

  • Catalyst Addition: 10% by weight of 5% Palladium on charcoal (0.26 g) is carefully added to the mixture.

  • Hydrogenation: The vessel is sealed and pressurized to 50 psi with hydrogen gas. The reaction is allowed to proceed for 12 hours with appropriate stirring.

  • Workup: The reaction mixture is depressurized and filtered through a pad of silica gel to remove the palladium catalyst.

  • Purification: The silica gel pad is washed with additional ethanol to recover any adsorbed product. The combined filtrates are concentrated under reduced pressure to yield the final product, Methyl 4-(4-hydroxybutyl)benzoate, as an oil.[5]

Workflow start Start step1 1. Dissolve 2.55g starting material in 200mL Ethanol start->step1 step2 2. Add 0.26g of 5% Pd/C catalyst step1->step2 step3 3. Pressurize vessel to 50 psi with H₂ and stir for 12 hours step2->step3 step4 4. Filter mixture through a silica gel pad step3->step4 step5 5. Wash silica pad with Ethanol step4->step5 step6 6. Concentrate combined filtrates under reduced pressure step5->step6 end End Product: Methyl 4-(4-hydroxybutyl)benzoate step6->end

Caption: Experimental workflow for the hydrogenation of the alkyne.

Applications in Research and Development

The primary application of this compound is as a key intermediate in medicinal chemistry.

  • Pharmaceutical Synthesis: It is a documented reactant in the preparation of antifolate drugs, which are a class of chemotherapy agents.[1] Specifically, it is a known building block for the synthesis of Pralatrexate, an antifolate used in the treatment of lymphoma.[1][2] It has also been utilized in the development of potential cardiac Positron Emission Tomography (PET) tracers.[1]

  • Materials Science: While less explored, the compound's structure, combining a rigid aromatic core with a conjugated alkyne system, is characteristic of motifs used in organic electronic materials.[1] The ability to functionalize both the alcohol and ester ends allows for its potential use in synthesizing novel polymers or precisely defined molecular wires.[1]

Conclusion

This compound is a synthetically valuable compound characterized by its versatile and selectively reactive functional groups. Its well-defined physical properties and predictable chemical behavior make it an important tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its core properties to facilitate its effective application in advanced scientific research.

References

  • PubChem. (n.d.). 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-(4-hydroxybutyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(4-hydroxybutyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). 4-(4-Hydroxy-1-Butynyl)Benzoic Acid Methyl Ester. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 4-(4-Hydroxy-1-Butynyl)Benzoic Acid Methyl Ester. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 4-(4-hydroxy-1-butynyl)benzoate: A Bifunctional Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Methyl 4-(4-hydroxy-1-butynyl)benzoate, a versatile bifunctional molecule poised for significant applications in medicinal chemistry and drug development. We will delve into its core structural attributes, provide a field-proven synthetic protocol with mechanistic insights, and explore its potential as a strategic building block in modern therapeutic design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced molecular scaffolds.

Molecular Profile and Physicochemical Characteristics

Chemical Structure and Nomenclature

The unambiguous identification of a chemical entity is foundational to its scientific application. The subject of this guide is known formally by its IUPAC name.

  • IUPAC Name: methyl 4-(4-hydroxybut-1-ynyl)benzoate[1]

  • Common Synonyms: this compound, 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester, methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate[1][2]

  • CAS Number: 123910-86-1[1][2][3]

The molecule's structure is characterized by a rigid aromatic core linked to a linear, functionalized aliphatic chain, providing a unique combination of properties.

C1 C C2 C C1->C2 C_alkyne1 C C1->C_alkyne1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C_ester C C4->C_ester C6 C C5->C6 C6->C1 H2 H H3 H H5 H H6 H O_ester1 O C_ester->O_ester1 = O_ester2 O C_ester->O_ester2 C_methyl CH₃ O_ester2->C_methyl C_alkyne2 C C_alkyne1->C_alkyne2 C_alkyne3 CH₂ C_alkyne2->C_alkyne3 C_alkyne4 CH₂ C_alkyne3->C_alkyne4 O_hydroxyl OH C_alkyne4->O_hydroxyl

Caption: 2D structure of methyl 4-(4-hydroxybut-1-ynyl)benzoate.

Analysis of Functional Groups and Reactivity

The synthetic utility of this molecule stems from its two chemically distinct functional groups: the benzoate ester and the hydroxy-alkyne chain.[3]

  • Benzoate Ester Group: This moiety provides a rigid, aromatic scaffold. The ester is relatively stable but can be hydrolyzed to the corresponding carboxylic acid, offering a secondary site for modification, such as amide bond formation—a cornerstone of many pharmaceutical structures.[3][4]

  • Hydroxy-Alkyne Group: This part of the molecule offers dual functionality.

    • Terminal Alkyne: The carbon-carbon triple bond is a high-energy, linear functional group. Its terminal position makes it an ideal substrate for powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-couplings like the Sonogashira reaction or copper-catalyzed azide-alkyne cycloadditions ("click chemistry").[3] This allows for the precise and efficient linkage of the scaffold to other molecular fragments.

    • Primary Alcohol: The terminal hydroxyl group is a versatile nucleophile. It can be readily oxidized to an aldehyde or carboxylic acid, or undergo esterification or etherification to attach payloads, imaging agents, or solubility modifiers.[3]

This strategic combination of a stable aromatic core with two orthogonal, reactive handles makes this compound a powerful intermediate for constructing complex molecules with specific three-dimensional architectures.

Physicochemical Data

A summary of the key computed and experimental properties is presented below. This data is essential for planning reactions, purification, and formulation activities.

PropertyValueSource
Molecular Formula C₁₂H₁₂O₃PubChem[1]
Molecular Weight 204.22 g/mol PubChem[1]
CAS Number 123910-86-1Benchchem, PubChem[1][3]
IUPAC Name methyl 4-(4-hydroxybut-1-ynyl)benzoatePubChem[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]
Rotatable Bond Count 4PubChem (Computed)[1]
Topological Polar Surface Area 46.5 ŲPubChem (Computed)[1]

Synthesis and Characterization

Retrosynthetic Strategy

From a strategic perspective, the most logical disconnection for assembling this molecule is the C(sp)-C(sp²) bond between the butynyl chain and the benzoate ring. This approach identifies a palladium-catalyzed cross-coupling reaction as the most efficient synthetic pathway, specifically the Sonogashira coupling.

Retrosynthesis target This compound disconnection C(sp)-C(sp²) Disconnection (Sonogashira Coupling) target->disconnection synthon1 Aryl Cation Synthon disconnection->synthon1 synthon2 Alkynyl Anion Synthon disconnection->synthon2 reagent1 Methyl 4-halobenzoate (e.g., 4-bromobenzoate) synthon1->reagent1 Practical Equivalent reagent2 3-Butyn-1-ol synthon2->reagent2 Practical Equivalent

Caption: Retrosynthetic analysis via Sonogashira coupling.

Recommended Synthetic Protocol: Sonogashira Coupling

This protocol is adapted from established methodologies for similar couplings and is designed for high yield and purity.[5] It is a self-validating system; successful execution relies on the rigorous exclusion of oxygen and moisture, which can deactivate the catalytic system.

Materials:

  • Methyl 4-bromobenzoate

  • 3-Butyn-1-ol

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Diethylamine (Et₂NH)

  • Nitrogen gas (or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

  • Solvents for workup (Water, Benzene or Toluene, Hexane)

  • Silica gel

Step-by-Step Methodology:

  • Catalyst Preparation (The "Why"): In a flame-dried Schlenk flask under a positive pressure of nitrogen, combine palladium chloride (0.005 eq) and triphenylphosphine (0.01 eq) in anhydrous diethylamine. The PPh₃ ligand is crucial; it coordinates to the palladium center, stabilizing it and facilitating the oxidative addition step of the catalytic cycle.

  • Reaction Setup: To this stirring mixture, add methyl 4-bromobenzoate (1.0 eq). The choice of a bromo- or iodo-benzoate is critical for efficient oxidative addition to the Pd(0) species formed in situ.

  • Co-catalyst and Substrate Addition: Add copper(I) iodide (0.01 eq) followed by the dropwise addition of 3-butyn-1-ol (1.0 eq). The CuI acts as a co-catalyst, forming a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium complex, a key step in the Sonogashira cycle. Diethylamine serves as both the solvent and the base required to neutralize the hydrohalic acid (HBr) generated during the reaction.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature under a continuous nitrogen atmosphere for 18-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

  • Workup and Isolation:

    • Remove the diethylamine solvent under reduced pressure (rotary evaporation).

    • Add deionized water to the residue and extract the product into an organic solvent like benzene or toluene (3x).

    • Combine the organic extracts and filter through a short plug of silica gel. This is a critical step to remove the palladium and copper catalyst residues, which can interfere with downstream applications.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system, such as a mixture of benzene and hexane, should be performed to obtain the pure this compound as a solid.[5]

Workflow start Start: Inert Atmosphere Setup step1 1. Charge flask with PdCl₂, PPh₃, and anhydrous Et₂NH. start->step1 step2 2. Add Methyl 4-bromobenzoate. step1->step2 step3 3. Add CuI and 3-Butyn-1-ol. step2->step3 step4 4. Stir at room temperature (18-24h). Monitor by TLC. step3->step4 step5 5. Solvent removal via rotary evaporation. step4->step5 step6 6. Aqueous workup and extraction with organic solvent. step5->step6 step7 7. Filter through silica plug to remove metal catalysts. step6->step7 step8 8. Concentrate and recrystallize from Benzene/Hexane. step7->step8 end_node End: Pure Product step8->end_node

Caption: Experimental workflow for Sonogashira coupling synthesis.

Applications in Drug Development and Medicinal Chemistry

While direct, extensive applications of this compound are not yet widely documented in public literature, its structure is emblematic of a highly valuable class of intermediates in modern drug discovery.[4] Its utility can be projected into several cutting-edge areas.

A Strategic Bifunctional Linker

The primary value of this molecule lies in its capacity to serve as a rigid linker or scaffold. In drug design, controlling the distance and spatial relationship between two or more pharmacophores is critical for optimizing target binding and efficacy. The linear, non-flexible nature of the butynyl chain provides a predictable and controllable spacer element.

Potential in Advanced Therapeutic Modalities
  • PROTACs and Molecular Glues: In the design of Proteolysis Targeting Chimeras (PROTACs), a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The defined length and rigidity of the butynyl spacer, combined with the two distinct reactive handles (alcohol and ester/acid), make this scaffold an excellent candidate for linker synthesis.

  • Antibody-Drug Conjugates (ADCs): The alcohol moiety provides a convenient attachment point for a cytotoxic payload, while the ester (or its hydrolyzed acid form) could be used to connect to the antibody via a lysine or cysteine residue.

Lead Optimization and Derivatization

The molecule serves as an excellent starting point for generating a library of analogues for structure-activity relationship (SAR) studies. The introduction of the methyl group itself is a common strategy in lead optimization to modulate physicochemical properties and metabolic stability.[6]

central This compound p1 Ester Hydrolysis central->p1 NaOH / H₂O p2 Alcohol Oxidation central->p2 PCC / DMP p3 Alkyne 'Click' Reaction (e.g., CuAAC) central->p3 R-N₃, Cu(I) p4 Alcohol Etherification central->p4 R-X, Base r1 Carboxylic Acid (New conjugation point, modulates solubility) p1->r1 r2 Aldehyde / Acid (Further functionalization) p2->r2 r3 Triazole Ring (Linkage to biomolecules) p3->r3 r4 Ether Linkage (Attachment of payloads) p4->r4

Caption: Potential derivatization pathways for lead optimization.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, characterized by a rigid aromatic core and a bifunctional aliphatic chain, offers a predictable and versatile platform for the synthesis of complex and targeted therapeutics. The robust and efficient Sonogashira coupling provides reliable access to this scaffold. As the demand for precision in drug design intensifies, particularly in the fields of PROTACs, ADCs, and covalent inhibitors, the utility of such well-designed molecular building blocks will only continue to grow.

References

  • PrepChem.com. Synthesis of methyl 4-(4-hydroxybutyl)benzoate.[Link]

  • PubChem, National Center for Biotechnology Information. 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester | C12H12O3 | CID 14603108.[Link]

  • PrepChem.com. Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate.[Link]

  • PubChem, National Center for Biotechnology Information. Methyl 4-(4-hydroxybutyl)benzoate | C12H16O3 | CID 14603109.[Link]

  • Alentris Research Pvt. Ltd. 4-(4-Hydroxy-1-Butynyl)Benzoic Acid Methyl Ester.[Link]

  • PubChem, National Center for Biotechnology Information. Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate.[Link]

  • Pharmaffiliates. Methyl 4-(4-hydroxybut-1-en-1-yl)benzoate | 240407-06-1.[Link]

  • PrepChem.com. Synthesis of methyl 4-hydroxybenzoate.[Link]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE.[Link]

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An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-(4-hydroxybut-1-ynyl)benzoate (CAS 123910-86-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Building Block in Modern Drug Discovery

In the landscape of pharmaceutical development, the success of a drug candidate is profoundly influenced by its fundamental physicochemical properties. These characteristics govern everything from its behavior in a laboratory flask to its ultimate efficacy and safety in a patient. This guide provides an in-depth analysis of Methyl 4-(4-hydroxybut-1-ynyl)benzoate (CAS No. 123910-86-1), a pivotal intermediate in the synthesis of complex therapeutic agents.

While not an active pharmaceutical ingredient (API) itself, this molecule's structural features—a rigid alkyne linker, a modifiable ester group, and a reactive primary alcohol—make it a versatile scaffold in medicinal chemistry. Its most notable application is as a key precursor in the synthesis of multi-targeted antifolate drugs, such as Pemetrexed, which are critical in oncology.[1][2] Understanding the physicochemical profile of this intermediate is therefore not merely an academic exercise; it is a critical step in ensuring the efficient, reproducible, and scalable synthesis of life-saving medicines. This document will dissect its core properties, contextualize their importance from a drug development perspective, and provide robust, field-proven methodologies for their characterization.

Core Molecular & Structural Attributes

The identity of a compound is rooted in its structure. Methyl 4-(4-hydroxybut-1-ynyl)benzoate is an organic compound featuring a central benzene ring substituted with a methyl ester and a hydroxybutynyl side chain.[3] This combination of an aromatic core with both hydrogen-bond donating (hydroxyl) and accepting (ester carbonyl) groups dictates its physical behavior.

Caption: Chemical structure of Methyl 4-(4-hydroxybut-1-ynyl)benzoate.

Table 1: Core Compound Identifiers

PropertyValueSource(s)
CAS Number 123910-86-1[1][3][4]
Chemical Name Methyl 4-(4-hydroxybut-1-ynyl)benzoate[1][5]
Synonyms 4-(4-Hydroxy-1-butynyl)benzoic Acid Methyl Ester[3][5]
Molecular Formula C₁₂H₁₂O₃[3][5]
Molecular Weight 204.22 g/mol [4][5]
Appearance Off-white to dark yellow solid[1][6]

Physicochemical Properties: Data and Development Implications

A compound's utility is defined by its measurable properties. The following table summarizes the key physicochemical parameters for CAS 123910-86-1. Each of these values has direct consequences for handling, reaction optimization, and downstream processing in a drug development workflow.

Table 2: Summary of Physicochemical Properties

ParameterValueImplication in Drug DevelopmentSource(s)
Melting Point (°C) 95.3 - 96.3Defines purity criteria; dictates drying and storage conditions.[1][4]
Boiling Point (°C) 350.6 ± 27.0 (Predicted)Low volatility; simplifies handling and reduces inhalation risk.[1][4]
Density (g/cm³) 1.18 ± 0.1 (Predicted)Standard density for an organic solid; useful for process calculations.[6]
Solubility Profile Slightly soluble in Chloroform, Dichloromethane, Methanol; Soluble in DMSO.Guides solvent selection for synthesis, purification, and analytical testing.[1][6][7]
pKa 14.36 ± 0.10 (Predicted)The hydroxyl group is non-ionizable at physiological pH, ensuring consistent charge state.[1][6]
LogP 1.20710 (Predicted)Indicates moderate lipophilicity; a good starting point for intermediates.
Stability Light SensitiveRequires storage in amber vials or protected from light to prevent degradation.[1][6]
Expert Insights on Key Parameters
  • Solubility: The observed solubility profile is consistent with the molecule's structure.[3] The polar hydroxyl and ester groups allow for slight solubility in polar organic solvents like methanol, while the larger aromatic and alkyl framework limits aqueous solubility.[3][6] For researchers, this means that for synthetic reactions, solvents like THF or DMF are likely suitable, while for analytical purposes (e.g., NMR, HPLC), stock solutions are best prepared in DMSO or methanol.[7] Its poor water solubility is typical for a synthetic intermediate and is addressed in subsequent steps that lead to a more soluble API.

  • Lipophilicity (LogP): The predicted LogP of ~1.2 suggests the molecule has a balanced character, being neither excessively greasy nor highly polar. In drug development, the LogP of an intermediate is less critical than that of the final API, but it still influences its purification. A LogP in this range makes the compound amenable to standard purification techniques like silica gel chromatography or reverse-phase HPLC.

  • Acidity (pKa): The high predicted pKa of ~14.4 is attributed to the primary alcohol's hydroxyl proton.[1][6] This value is well outside the physiological pH range of 1-8. Consequently, the molecule will exist almost exclusively in its neutral, non-ionized form in biological systems and most laboratory conditions. This is advantageous for an intermediate, as it leads to predictable reactivity and partitioning behavior, free from the complications of pH-dependent equilibria.

Application in Antifolate Synthesis: A Workflow Perspective

The primary value of CAS 123910-86-1 lies in its role as a precursor to potent APIs. It serves as a critical building block for creating the side chain of antifolate drugs, which function by inhibiting key enzymes in nucleotide synthesis.[1][2][8]

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Elaboration to API Core cluster_2 Step 3: Final API Synthesis A Methyl 4-bromobenzoate C CAS 123910-86-1 A->C Sonogashira Coupling B 3-butyn-1-ol B->C Sonogashira Coupling D Side-chain Modification (e.g., oxidation, tosylation) C->D E Coupling with Pyrrolo[2,3-d]pyrimidine Core D->E F Coupling with L-glutamic acid derivative E->F G Saponification & Salt Formation F->G H Pemetrexed (API) G->H

Caption: Conceptual workflow for the synthesis of Pemetrexed using CAS 123910-86-1.

The antifolate drug Pemetrexed works by inhibiting multiple enzymes essential for the synthesis of pyrimidines and purines, which are the building blocks of DNA and RNA.[8][9] Its mechanism provides a clear example of why the specific structure derived from our intermediate is so effective.

Folate_Pathway_Inhibition cluster_purine Purine Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_reduction Folate Recycling Pemetrexed Pemetrexed GARFT GARFT Pemetrexed->GARFT Inhibition TS Thymidylate Synthase (TS) Pemetrexed->TS Inhibition DHFR DHFR Pemetrexed->DHFR Inhibition AICARFT AICARFT GARFT->AICARFT Purines Purines (A, G) AICARFT->Purines DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA dTMP dTMP (Thymidine) dUMP dUMP dUMP->dTMP  TS dTMP->DNA_RNA DHF DHF THF THF (Active Folate) DHF->THF  DHFR

Caption: Mechanism of action of Pemetrexed, an API derived from the title compound.

Field-Proven Experimental Protocols

To ensure the quality and consistency of a synthetic intermediate, its properties must be verified using standardized, reproducible methods. The following protocols are presented as self-validating systems, incorporating calibration and controls to guarantee data integrity.

Protocol 1: Melting Point Determination (Capillary Method)
  • Rationale: The melting point is a rapid and reliable indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample, whereas a broad and depressed range indicates the presence of impurities. The capillary method is a pharmacopeia-standard technique that is both accurate and requires minimal sample.[4]

  • Methodology:

    • Sample Preparation: Ensure the solid sample of CAS 123910-86-1 is completely dry by placing it in a vacuum desiccator for at least 4 hours.[4] Pulverize a small amount into a fine powder.

    • Capillary Loading: Tap the open end of a capillary tube into the powder until a 2-3 mm column of sample is collected.[2] Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid tightly into the sealed end.[2][10]

    • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

    • Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating scan (10-15 °C/min) to find a rough value. Allow the apparatus to cool to at least 20 °C below this approximate value.[10]

    • Measurement: Set the starting temperature to ~90 °C (5 °C below the expected melt).[4] Begin heating at a slow, controlled rate of 1 °C/minute.[2][4]

    • Data Recording: Record two temperatures:

      • T₁ (Onset): The temperature at which the first droplet of liquid appears.

      • T₂ (Clear Point): The temperature at which the entire sample becomes a clear liquid.

    • Reporting: Report the result as a range (T₁ - T₂). For CAS 123910-86-1, this should be near 95.3-96.3 °C.[1][4]

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)
  • Rationale: Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent, a critical parameter for formulation and process chemistry. The shake-flask method is the "gold standard" for this measurement due to its directness and reliability.[11]

  • Methodology:

    • System Preparation: To each of three separate 2 mL glass vials, add an excess of solid CAS 123910-86-1 (e.g., ~5 mg). The key is to ensure solid remains undissolved at the end of the experiment.[5][11]

    • Solvent Addition: Add 1 mL of the chosen solvent (e.g., phosphate-buffered saline pH 7.4 for biopharmaceutical relevance, or an organic solvent like methanol) to each vial.

    • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.[3][5]

    • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour for the excess solid to settle. Carefully remove the supernatant using a syringe fitted with a 0.22 µm PVDF filter to ensure no solid particles are transferred.

    • Quantification:

      • Prepare a set of calibration standards of the compound in the same solvent at known concentrations.

      • Dilute the filtered supernatant into the analytical range of the detection method.

      • Analyze the standards and the diluted sample using a validated analytical method, typically UV-Vis spectrophotometry or HPLC-UV.

    • Calculation: Use the calibration curve to determine the concentration of the compound in the saturated supernatant. This value is the thermodynamic solubility.

Protocol 3: Lipophilicity Determination (RP-HPLC Method for LogP)
  • Rationale: Lipophilicity (LogP) is a crucial predictor of a drug's ADME properties. While the shake-flask method is traditional, it is labor-intensive. A reverse-phase high-performance liquid chromatography (RP-HPLC) method offers high throughput and excellent reproducibility for estimating LogP by correlating retention time with known standards.[12] The retention factor (log k) is used as the lipophilicity index.[13]

  • Methodology:

    • System Setup:

      • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

      • Detector: UV detector set to the λmax of the compound.

    • Calibration:

      • Prepare a solution containing a set of 5-7 reference compounds with known LogP values that bracket the expected LogP of the analyte (~1.2).

      • Inject the reference mixture and determine the retention time (t_R) for each standard.

      • Determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

    • Analysis: Prepare a dilute solution of CAS 123910-86-1 in the mobile phase and inject it under the identical isocratic conditions used for the standards. Record its retention time.

    • Calculation:

      • For each standard and the analyte, calculate the capacity factor, k = (t_R - t_0) / t_0 .

      • Calculate the logarithm of the capacity factor, log k .

      • Plot a calibration curve of the known LogP values of the standards (Y-axis) versus their calculated log k values (X-axis).

      • Perform a linear regression on the data to obtain the equation of the line (y = mx + c).

    • Determination: Using the calculated log k for CAS 123910-86-1, interpolate its LogP value from the calibration curve.

Safety and Handling

While comprehensive toxicological data is not widely available, standard laboratory precautions are essential.[14]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder. Avoid contact with skin and eyes.[15]

  • Storage: As the compound is light-sensitive, store it in a tightly sealed, amber glass vial or a container protected from light.[1][6] Store in a cool, dry place. Recommended storage for long-term stability is often refrigerated (2-8°C).[10]

  • Toxicity: An available Material Safety Data Sheet (MSDS) indicates a low acute toxicity profile (LD50 >10,000 mg/kg), but also states that the toxicological properties have not been fully investigated.[14] Treat as a potentially hazardous substance.

Conclusion

Methyl 4-(4-hydroxybut-1-ynyl)benzoate (CAS 123910-86-1) is more than just a chemical entry in a catalog; it is a thoughtfully designed molecular fragment that enables the construction of complex, life-saving pharmaceuticals. Its well-defined physicochemical properties—moderate melting point, predictable solubility, and balanced lipophilicity—make it a robust and reliable intermediate for chemical synthesis. By understanding these core characteristics and applying rigorous analytical protocols to verify them, researchers and drug development professionals can ensure the quality and consistency of their synthetic processes, ultimately accelerating the journey from laboratory discovery to clinical application.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved January 14, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 123910-86-1 | Product Name : 4-(4-Hydroxy-1-butynyl)benzoic Acid Methyl Ester. Retrieved January 14, 2026, from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 4-(4-Hydroxy-1-Butynyl)Benzoic Acid Methyl Ester. Retrieved January 14, 2026, from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 14, 2026, from [Link]

  • ECETOC. (1986). Assessment of reverse-phase chromatographic methods for determining partition coefficients. Retrieved January 14, 2026, from [Link]

  • Adjei, A. A. (2004). Pharmacology and mechanism of action of pemetrexed. Mayo Clinic Proceedings, 79(5), 658-666. Retrieved from [Link]

  • Adjei, A. A. (2004). Pharmacology and mechanism of action of pemetrexed. Clinical Lung Cancer, 5 Suppl 2, S51-S55. Retrieved from [Link]

  • ResearchGate. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-(4-hydroxy-1-butynyl)benzoate via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of Methyl 4-(4-hydroxy-1-butynyl)benzoate. The synthesis is achieved through a Sonogashira cross-coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic intricacies of the reaction, provides a step-by-step laboratory procedure, and offers insights into process optimization and safety considerations. The synthesis of this compound serves as a valuable intermediate in the preparation of various pharmacologically active molecules and advanced materials.[5][6]

Introduction: The Significance of Sonogashira Coupling

First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the Sonogashira coupling has emerged as a powerful and versatile tool for the formation of C(sp²)-C(sp) bonds.[3][7][8] The reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, a transformation that is fundamental in the synthesis of a wide array of complex organic molecules, including natural products, pharmaceuticals, and conjugated polymers.[1][5][6]

The synthesis of this compound from methyl 4-bromobenzoate and 3-butyn-1-ol is a classic example of the Sonogashira reaction's utility. This reaction is prized for its typically mild conditions, often proceeding at room temperature, and its tolerance of a broad range of functional groups.[1][9] The resulting product is a key building block in medicinal chemistry and materials science.

The Catalytic Heart: Unraveling the Sonogashira Mechanism

The Sonogashira coupling reaction is traditionally catalyzed by a dual system comprising a palladium complex and a copper(I) co-catalyst.[1][2][3] The reaction mechanism is understood to proceed through two interconnected catalytic cycles, as illustrated below.

The Palladium Cycle

The palladium cycle is the primary driver of the cross-coupling. It begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide (methyl 4-bromobenzoate). This step forms a Pd(II) intermediate.

The Copper Cycle

Concurrently, the copper(I) co-catalyst activates the terminal alkyne (3-butyn-1-ol). In the presence of a base, the terminal proton of the alkyne is removed, forming a copper acetylide intermediate.[10] This step is crucial as it increases the nucleophilicity of the alkyne.

Transmetalation and Reductive Elimination

The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X(L₂) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-C≡CR(L₂) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-C≡CR) cu_x CuX cu_alkyne Cu-C≡CR cu_x->cu_alkyne cu_alkyne->pd_ox Transmetalation alkyne H-C≡CR alkyne->cu_alkyne Deprotonation base Base caption Figure 1: Catalytic cycle of the Sonogashira coupling reaction.

Figure 1: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialFormulaM.W.AmountMolesPuritySupplier
Methyl 4-bromobenzoateC₈H₇BrO₂215.0520.00 g93.0 mmol≥98%Sigma-Aldrich
3-Butyn-1-olC₄H₆O70.096.52 g93.0 mmol≥97%Sigma-Aldrich
Palladium(II) chloridePdCl₂177.330.082 g0.46 mmol99.9%Strem Chemicals
TriphenylphosphineP(C₆H₅)₃262.290.244 g0.93 mmol≥99%Acros Organics
Copper(I) iodideCuI190.450.178 g0.93 mmol99.5%Alfa Aesar
Diethylamine(C₂H₅)₂NH73.14200 mL-≥99.5%Fisher Scientific
BenzeneC₆H₆78.11As needed-ACS gradeVWR
HexaneC₆H₁₄86.18As needed-ACS gradeVWR
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-GranularEMD Millipore
Silica GelSiO₂60.08As needed-60 Å, 230-400 meshSorbent Technologies
Pre-Reaction Setup
  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the undesired homocoupling of the alkyne (Glaser coupling).[1][12] Therefore, all glassware should be oven-dried and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

  • Catalyst Preparation: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precursor. In this protocol, PdCl₂ is reduced by triphenylphosphine.

Reaction Procedure
  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add palladium(II) chloride (0.082 g) and triphenylphosphine (0.244 g).

  • Add methyl 4-bromobenzoate (20.00 g) to the flask.

  • Introduce diethylamine (200 mL) as the solvent and base. The base is crucial for neutralizing the HBr formed during the reaction and for the deprotonation of the terminal alkyne.[10]

  • Stir the mixture under a continuous flow of nitrogen.

  • Add copper(I) iodide (0.178 g) followed by 3-butyn-1-ol (6.52 g).

  • Stir the reaction mixture at room temperature (approximately 25°C) for 18 hours under a nitrogen atmosphere.[13] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Workup and Purification
  • Upon completion of the reaction, remove the diethylamine under reduced pressure using a rotary evaporator.

  • To the residue, add water (100 mL) and extract the product with benzene (3 x 100 mL).

  • Combine the organic extracts and filter through a pad of silica gel to remove the metal residues.[13][14]

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a mixture of benzene and hexane to obtain pure this compound.[13]

Expected Yield and Characterization
  • Yield: Approximately 75.8%[13]

  • Melting Point: 95.5-96.0°C[13]

  • Appearance: White to off-white solid.

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 7.98 (d, J=8.3 Hz, 2H, Ar), 7.49 (d, J=8.3 Hz, 2H, Ar), 3.93 (s, 3H, -CH₃), 3.87 (m, 2H, -CH₂OH), 2.74 (t, J=6.2 Hz, 2H, -CH₂-), 1.88 (m, 1H, -OH).[13]

    • IR (KBr) νₘₐₓ: 3310, 2955, 1718, 1604, 1433, 1275, 1177, 1108, 1040, 955, 852, and 769 cm⁻¹.[13]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Product Formation Inactive catalystUse fresh palladium and copper catalysts. Ensure proper storage under inert conditions.[12]
Poor quality reagentsUse high-purity, anhydrous solvents and reagents.[12]
Insufficient degassingThoroughly degas the solvent and reaction mixture to remove oxygen.[12]
Formation of Black Precipitate (Palladium Black) Catalyst decompositionThis can be caused by impurities or inappropriate solvent choice.[12][15] Ensure high purity of all components.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygenMaintain a strict inert atmosphere throughout the reaction.[1][12]
High copper catalyst loadingReduce the amount of copper(I) iodide. In some cases, a copper-free Sonogashira protocol may be beneficial.[1][12]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium and Copper Salts: These are toxic and should be handled with care. Avoid inhalation of dust.

    • Diethylamine: This is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

    • Benzene: This is a known carcinogen. Use with extreme caution and appropriate engineering controls.

  • Exothermic Potential: While the Sonogashira coupling is generally not violently exothermic, large-scale reactions can generate significant heat.[16][17] Monitor the reaction temperature, especially during the initial stages.

Conclusion

The Sonogashira coupling reaction is a highly efficient and reliable method for the synthesis of this compound. This guide has provided a comprehensive framework for understanding the reaction's mechanism, a detailed experimental protocol, and practical advice for troubleshooting and ensuring safety. By adhering to the principles of scientific integrity and best laboratory practices, researchers can successfully employ this powerful synthetic tool for the advancement of their scientific endeavors.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Fiveable. Sonogashira Coupling Definition. [Link]

  • PrepChem.com. Synthesis of methyl 4-(4-hydroxybutyl)benzoate. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]

  • PrepChem.com. Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate. [Link]

  • The Sonogashira Coupling. [Link]

  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • ResearchGate. Sonogashira coupling in natural product synthesis. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]

  • ResearchGate. Influence of base on the Sonogashira coupling reaction. [Link]

  • Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]

  • ACS Publications. Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]

  • Purdue College of Engineering. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

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An In-Depth Technical Guide to the Spectroscopic Interpretation of Methyl 4-(4-hydroxy-1-butynyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-(4-hydroxy-1-butynyl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this multifunctional molecule. By grounding our analysis in fundamental principles and comparative data from analogous structures, we offer a robust framework for the structural elucidation and characterization of this and similar compounds. This guide emphasizes the "why" behind the data, fostering a deeper understanding of how molecular structure dictates spectroscopic behavior.

Introduction: The Structural Significance of this compound

This compound is a molecule of interest due to its combination of a rigid aromatic core, a conjugated alkyne linker, and a reactive primary alcohol. This unique amalgamation of functional groups makes it a valuable building block in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount for its application in any synthetic pathway. This guide will systematically deconstruct the predicted spectroscopic signature of this molecule, providing a detailed roadmap for its identification.

The molecular structure is as follows:

Molecular Formula: C₁₂H₁₂O₃[1] Molecular Weight: 204.22 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment. The chemical shifts are influenced by shielding and deshielding effects from nearby functional groups.

Data Summary: Predicted ¹H NMR

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
-OH~1.5-2.5Singlet (broad)1HThe hydroxyl proton is typically a broad singlet and its chemical shift can vary with concentration and solvent.
-CH₂-OH~3.8Triplet2HThese protons are adjacent to an electronegative oxygen, shifting them downfield. They are coupled to the neighboring -CH₂- group, resulting in a triplet.
-C≡C-CH₂-~2.8Triplet2HThese protons are adjacent to the alkyne and a methylene group, leading to a triplet. The alkyne's magnetic anisotropy contributes to their specific chemical shift.
-O-CH₃~3.9Singlet3HThe methyl ester protons are deshielded by the adjacent oxygen and carbonyl group, appearing as a sharp singlet.
Ar-H (ortho to ester)~8.0Doublet2HThese aromatic protons are deshielded by the electron-withdrawing ester group, placing them at the lowest field among the aromatic signals. They are coupled to the meta protons.
Ar-H (meta to ester)~7.5Doublet2HThese aromatic protons are less affected by the ester group and appear at a higher field than the ortho protons. They are coupled to the ortho protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities to deduce coupling patterns.[2]

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will reveal all the unique carbon environments within the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

Data Summary: Predicted ¹³C NMR

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
-O-C H₃~52Typical chemical shift for a methyl ester carbon.
-C H₂-OH~61The carbon is attached to an electronegative oxygen, shifting it downfield.
-C≡C-C H₂-~24Aliphatic carbon adjacent to an alkyne.
Ar-C -C≡C-~128Aromatic carbon attached to the alkyne substituent.
Ar-C H (meta to ester)~129Aromatic CH carbons.
Ar-C H (ortho to ester)~132Aromatic CH carbons deshielded by the ester group.
Ar-C -C=O~130Quaternary aromatic carbon attached to the ester.
-C ≡C-~80 and ~90The two sp-hybridized carbons of the internal alkyne.[3]
-C =O~166The carbonyl carbon of the ester group.[4]

Logical Workflow for NMR Interpretation

NMR_Interpretation start Obtain ¹H and ¹³C NMR Spectra h1_analysis ¹H NMR Analysis Number of Signals Integration Chemical Shift Multiplicity start->h1_analysis c13_analysis ¹³C NMR Analysis Number of Signals Chemical Shift (Hybridization) start->c13_analysis structure_proposal Propose Structure Fragments h1_analysis->structure_proposal c13_analysis->structure_proposal final_structure Assemble Final Structure structure_proposal->final_structure verification Verify with 2D NMR (COSY, HSQC) final_structure->verification

Caption: A logical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for the rapid identification of functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, alkyne, and ester moieties.

Data Summary: Predicted IR Absorptions

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity/ShapeRationale
O-H (Alcohol)3200-3600Strong, BroadCharacteristic of a hydrogen-bonded hydroxyl group.[5][6]
C-H (Aromatic)3000-3100MediumStretching vibrations of sp² C-H bonds on the benzene ring.
C-H (Aliphatic)2850-2960MediumStretching vibrations of sp³ C-H bonds of the methylene groups.
C≡C (Internal Alkyne)2100-2260Weak to MediumThe stretching vibration of the internal carbon-carbon triple bond. This peak can be weak for symmetrical or near-symmetrical alkynes.[7]
C=O (Ester)~1720Strong, SharpThe carbonyl stretch of the conjugated ester is a prominent feature.
C=C (Aromatic)1400-1600MediumIn-ring carbon-carbon double bond stretching vibrations.
C-O (Ester/Alcohol)1000-1300StrongStretching vibrations of the C-O single bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. For this compound, we anticipate a clear molecular ion peak and characteristic fragment ions.

Data Summary: Predicted Mass Spectrum

m/zIon IdentityRationale for Fragmentation
204[M]⁺Molecular ion peak corresponding to the molecular weight of C₁₂H₁₂O₃.
173[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
145[M - OCH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M - OCH₃]⁺ ion.
115[C₉H₇]⁺A common fragment from the cleavage of the butynyl side chain.
102[C₈H₆]⁺Phenylacetylene radical cation, a possible rearrangement product.

Fragmentation Pathway Diagram

Mass_Spec_Fragmentation M [M]⁺ m/z = 204 M_minus_OCH3 [M - OCH₃]⁺ m/z = 173 M->M_minus_OCH3 - OCH₃ Fragment_115 [C₉H₇]⁺ m/z = 115 M->Fragment_115 - C₃H₅O₂ M_minus_OCH3_minus_CO [M - OCH₃ - CO]⁺ m/z = 145 M_minus_OCH3->M_minus_OCH3_minus_CO - CO

Sources

Solubility Profile and Stability of Methyl 4-(4-hydroxy-1-butynyl)benzoate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 4-(4-hydroxy-1-butynyl)benzoate, a compound of interest in medicinal chemistry and drug development. As a molecule featuring a benzoate ester, a primary alcohol, and an internal alkyne, its physicochemical properties are critical determinants of its viability as a drug candidate or intermediate. This document outlines theoretical considerations, detailed experimental protocols for solubility and forced degradation studies, and best practices for data interpretation. The methodologies described are grounded in regulatory expectations and scientific principles to ensure the generation of robust and reliable data essential for formulation development, storage strategy, and regulatory submissions.

Introduction: The Imperative of Early-Stage Physicochemical Characterization

This compound is a small molecule featuring a rigid aromatic core and a flexible, functionalized aliphatic chain. Its structure, comprising a benzoate ester, a primary alcohol, and a butynyl group, presents a unique combination of physicochemical characteristics that must be thoroughly understood for any drug development program.[1][2] The purpose of stability testing is to provide evidence of how the quality of an Active Pharmaceutical Ingredient (API) varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4] This early-stage characterization is not merely a data-gathering exercise; it is a critical step that informs formulation strategies, packaging decisions, and predicts the long-term viability and safety of a potential therapeutic agent.[][6][7]

This guide provides the scientific rationale and actionable protocols for a comprehensive assessment of the compound's solubility and stability profile.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before initiating experimental studies. The key functional groups—ester, alcohol, and alkyne—are the primary drivers of its chemical behavior.

  • Benzoate Ester: Susceptible to hydrolysis under both acidic and basic conditions.[8][9] The aromatic ring provides a chromophore for UV-based analytical detection.

  • Primary Alcohol (-OH): Confers some degree of hydrophilicity and is a potential site for oxidative degradation.

  • Butynyl Group (C≡C): The triple bond is relatively stable but can be a site for certain addition or oxidative reactions under harsh conditions.

PropertyValueSource
IUPAC Name methyl 4-(4-hydroxybut-1-ynyl)benzoate[2]
Molecular Formula C₁₂H₁₂O₃[2]
Molecular Weight 204.22 g/mol [2]
Structure Aromatic ring with a methyl ester and a 4-hydroxy-1-butynyl substituent.[1]

Comprehensive Solubility Profile Assessment

Solubility is a gatekeeping parameter in drug development. Poor aqueous solubility can lead to low bioavailability and significant formulation challenges.[10] A thorough screening in various solvents is a prerequisite for developing a viable dosage form.[11]

Rationale for Solvent Selection

The selection of solvents should be systematic, covering a range of polarities and hydrogen bonding capabilities to map the compound's solvation potential. Based on the structure, which contains both hydrophobic (aromatic ring, alkyne) and hydrophilic (ester, alcohol) moieties, a broad screening is warranted.[11]

Solvent CategoryRecommended SolventsRationale
Aqueous Buffers pH 2.0 (HCl), pH 7.4 (Phosphate), pH 9.0 (Borate)To determine pH-dependent solubility, crucial for oral dosage forms.
Polar Protic Water, Methanol, Ethanol, Isopropyl Alcohol (IPA)Solvents capable of hydrogen bonding, likely to interact with the hydroxyl group.
Polar Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF)Solvents with high dielectric constants that cannot donate hydrogen bonds.
Non-Polar Dichloromethane (DCM), Ethyl Acetate, TolueneTo assess solubility in more lipophilic environments.
Experimental Protocol: Equilibrium Shake-Flask Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data.[10]

Causality Behind the Protocol:

  • Excess Solid: Adding an amount of the compound that is visibly in excess of what dissolves ensures that the resulting solution is truly saturated.

  • Equilibration Time (24-48h): This extended period of agitation is critical to allow the system to reach a true thermodynamic equilibrium between the solid and dissolved states.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25 °C) is essential for reproducibility.

  • Filtration: A sub-micron filter (e.g., 0.22 µm PTFE) is used to remove all undissolved solid particles, ensuring that the analyzed sample represents only the dissolved compound.

Step-by-Step Methodology:

  • Add an excess amount of this compound (e.g., 10-20 mg) to a glass vial.

  • Pipette a known volume of the selected solvent (e.g., 2 mL) into the vial.

  • Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (25 °C).

  • Agitate the slurry for at least 24 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand for 1-2 hours for coarse particles to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial for analysis. Discard the first portion of the filtrate to avoid any adsorption effects from the filter material.

  • Dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated HPLC-UV method against a standard calibration curve.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add Excess Compound to Vial B 2. Add Known Volume of Solvent A->B Dispense C 3. Agitate for 24-48h at 25°C B->C Seal & Agitate D 4. Filter Supernatant (0.22 µm) C->D Sample E 5. Dilute Filtrate D->E Prepare for Analysis F 6. Quantify by HPLC-UV E->F Inject

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation

Stability testing is a multifaceted process designed to understand how an API changes under various environmental conditions.[12] Forced degradation, or stress testing, is a pivotal component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to rapidly identify likely degradation products and establish degradation pathways.[6][13] This knowledge is crucial for developing stability-indicating analytical methods, which are a regulatory requirement.[7] The goal is to achieve a target degradation of 5-20%, which is sufficient for detection without forming irrelevant secondary degradants.[14]

Predicted Degradation Pathways

The structure of this compound suggests several potential degradation routes that must be investigated.

Degradation_Pathways cluster_hydrolysis Hydrolysis (H⁺ or OH⁻) cluster_oxidation Oxidation ([O]) cluster_photolysis Photolysis (hν) Parent This compound Hydrolysis_Product 4-(4-hydroxy-1-butynyl)benzoic Acid + Methanol Parent->Hydrolysis_Product Oxidation_Product Aldehyde/Carboxylic Acid (from alcohol oxidation) Parent->Oxidation_Product Photo_Product Photodegradants (e.g., ring modifications) Parent->Photo_Product

Sources

Chemical reactivity of the terminal alkyne in Methyl 4-(4-hydroxy-1-butynyl)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Terminal Alkyne in Methyl 4-(4-hydroxy-1-butynyl)benzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Molecule of Versatility

This compound is a multifunctional organic compound featuring a terminal alkyne, a methyl ester, a hydroxyl group, and an aromatic ring. This unique combination of functionalities makes it a highly valuable building block in medicinal chemistry and materials science.[1] The core of its synthetic utility lies in the rich and predictable reactivity of its terminal alkyne. The sp-hybridized carbons of the alkyne and the acidity of its terminal proton (pKa ≈ 25) provide a gateway to a vast array of chemical transformations.[2] This guide will provide an in-depth exploration of this reactivity, focusing on the strategic application of the terminal alkyne for the construction of complex molecular architectures. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights for leveraging this versatile scaffold in research and development.

Foundational Reactivity: Deprotonation and Metal Acetylide Formation

The most fundamental reaction of a terminal alkyne is the deprotonation of its weakly acidic proton. This is the gateway to many subsequent transformations, particularly carbon-carbon bond-forming reactions. The pKa of the terminal alkyne C-H bond is approximately 25, making it significantly more acidic than the C-H bonds of alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50).[2] This allows for selective deprotonation using a suitable base, typically an organometallic reagent or a strong inorganic base, to form a metal acetylide.

In the context of copper- and palladium-catalyzed reactions, the formation of a copper(I) acetylide is a critical intermediate step. This complexation significantly lowers the pKa of the terminal C-H bond, enabling deprotonation to occur even in the absence of a strong base, often facilitated by a mild amine base within the reaction medium.[3]

Palladium/Copper-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For a molecule like this compound, this reaction provides a direct route to extend the molecular framework from the alkyne terminus.

Mechanistic Considerations

The reaction proceeds via a synergistic catalytic cycle involving both palladium and copper. The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper co-catalyst (e.g., CuI), and base (typically an amine like triethylamine or diisopropylamine) is critical for efficient turnover. The amine serves not only as a base to neutralize the HX byproduct but also as a solvent and ligand.

Below is a diagram illustrating the generally accepted catalytic cycle for the Sonogashira coupling.

Sonogashira_Mechanism Pd0 Pd(0)L₂ Pd_complex Pd(II)(Ar)(X)L₂ Pd0->Pd_complex Oxidative Addition Pd_alkynyl Pd(II)(Ar)(C≡C-R')L₂ Pd_complex->Pd_alkynyl Cu_acetylide Cu-C≡C-R' Cu_acetylide->Pd_alkynyl Transmetalation BaseH Product Ar-C≡C-R' Pd_alkynyl->Product Reductive Elimination Product->Pd0 Alkyne H-C≡C-R' Alkyne->Cu_acetylide Cu(I), Base ArylHalide Ar-X ArylHalide->Pd_complex CuX CuX CuX->Cu_acetylide Base Base Base->Cu_acetylide

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

The synthesis of the title compound itself is often achieved via a Sonogashira coupling, demonstrating the reaction's utility.

  • Reagent Preparation: To a stirred mixture of methyl 4-bromobenzoate (1.0 eq), palladium chloride (0.005 eq), and triphenylphosphine (0.01 eq) in diethylamine, add copper(I) iodide (0.01 eq).[4]

  • Reaction Initiation: Add 3-butyn-1-ol (1.0 eq) to the mixture under a nitrogen atmosphere.[4]

  • Reaction Conditions: Stir the reaction mixture at room temperature (approx. 25°C) for 18 hours.[4]

  • Workup: Remove the diethylamine under reduced pressure. Add water to the residue and extract the mixture with benzene.[4]

  • Purification: Filter the combined organic extracts through silica to remove metal residues. Concentrate the filtrate under reduced pressure. Recrystallization from a benzene/hexane mixture yields the pure product.[4]

Cycloaddition Reactions: The Power of "Click Chemistry"

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[3][5] The 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,2,3-triazole is the cornerstone of this field.[3] This reaction is paramount for bioconjugation, drug discovery, and materials science.[2][6]

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of click chemistry, exclusively forming the 1,4-disubstituted triazole regioisomer.[5][7] The reaction is highly efficient and can often be performed in aqueous solvents, making it suitable for biological applications.[8]

Causality in Protocol Design:

  • Copper Source: While a Cu(I) salt like CuI or CuBr can be used directly, it is often more reliable to generate the active Cu(I) catalyst in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. This circumvents issues with the instability and oxidation of Cu(I) salts.[8]

  • Ligands: Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or bathophenanthroline disulfonate (BPS) are often employed to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation, particularly in biological media.

  • Solvents: The reaction is tolerant of many solvents, including water, t-BuOH, DMF, and DMSO, or mixtures thereof. Water often accelerates the reaction.[8]

CuAAC_Mechanism Alkyne R-C≡C-H Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Cu1 Cu(I) Cu1->Cu_Acetylide Six_Membered_Intermediate Six-membered Cupracycle Intermediate Cu_Acetylide->Six_Membered_Intermediate Azide R'-N₃ Azide->Six_Membered_Intermediate Triazolide Copper Triazolide Six_Membered_Intermediate->Triazolide Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis Product->Cu1 Catalyst Regeneration Proton_Source H⁺ Proton_Source->Product

Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Potential Side Reactions: It is important to note that under certain conditions, particularly at higher temperatures or with specific substrates, the Cu(I) catalyst can promote the homocoupling (dimerization) of the terminal alkyne.[9] Careful control of reaction temperature and catalyst loading can minimize this side product.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[10] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by eliminating the need for a metal catalyst.[5][10] The reaction relies on the high ring strain of a cyclooctyne derivative, which dramatically accelerates the cycloaddition with an azide.[10][11]

In a SPAAC reaction involving this compound, the molecule would typically be converted to its corresponding azide derivative first. This azide would then be reacted with a molecule containing a strained alkyne, such as dibenzocyclooctynol (DIBO) or bicyclo[6.1.0]nonyne (BCN).[12] SPAAC is a cornerstone of bioorthogonal chemistry, enabling the labeling of biomolecules in living systems.[]

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None (driven by ring strain)[10]
Biocompatibility Limited due to copper cytotoxicity[5][10]High, widely used in vivo[]
Reactants Terminal Alkyne + AzideStrained Alkyne + Azide
Kinetics Generally very fast (can be tuned with ligands)[14]Fast, dependent on cyclooctyne structure[11]
Applications Bioconjugation, materials, synthesis[5][6]Live-cell imaging, in vivo chemistry[10][]

Selective Reduction of the Alkyne Moiety

The alkyne triple bond can be selectively reduced to either an alkene or a fully saturated alkane, providing access to molecules with varying degrees of saturation and geometry. The choice of catalyst and reaction conditions is paramount for controlling the outcome.[15]

A. Complete Reduction to Alkane

Catalytic hydrogenation using a highly active catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) will fully reduce the alkyne to the corresponding alkane.[16][17][18] The reaction proceeds through an alkene intermediate, but with these active catalysts, the intermediate cannot be isolated as it is rapidly hydrogenated further.[16][17]

Validated Protocol: Hydrogenation of this compound

  • Reaction Setup: A mixture of 2.55 g of this compound in 200 mL of ethanol is placed in a hydrogenation vessel.[19]

  • Catalyst Addition: 0.26 g (10% by weight) of 5% palladium on charcoal is added to the mixture.[19]

  • Hydrogenation: The mixture is hydrogenated at 50 psi of hydrogen pressure for 12 hours.[19]

  • Workup: The reaction mixture is filtered through a pad of silica gel, which is then washed with ethanol.[19]

  • Isolation: The filtrate is concentrated to yield Methyl 4-(4-hydroxybutyl)benzoate.[19]

B. Partial Reduction to cis-Alkene

To stop the hydrogenation at the alkene stage, a "poisoned" or deactivated catalyst is required. Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline) is the classic reagent for this transformation.[20][21] The hydrogenation occurs with syn-addition of two hydrogen atoms across the alkyne, resulting exclusively in the cis (Z)-alkene.[15][22]

C. Partial Reduction to trans-Alkene

A complementary method to obtain the trans (E)-alkene involves a dissolving metal reduction.[22] Typically, this is achieved using sodium or lithium metal in liquid ammonia at low temperatures (-33 °C).[18][21] The reaction proceeds via a radical anion intermediate, and the thermodynamic preference for the trans-vinylic anion intermediate dictates the stereochemical outcome.[22][23]

Alkyne_Reduction Alkyne This compound Cis_Alkene cis-Alkene Alkyne->Cis_Alkene H₂ Lindlar's Catalyst Trans_Alkene trans-Alkene Alkyne->Trans_Alkene Na or Li liq. NH₃ Alkane Alkane (Methyl 4-(4-hydroxybutyl)benzoate) Alkyne->Alkane H₂ Pd/C or PtO₂ Cis_Alkene->Alkane H₂ Pd/C or PtO₂ Trans_Alkene->Alkane H₂ Pd/C or PtO₂

Caption: Decision workflow for the selective reduction of the alkyne.

Electrophilic and Hydrometallation Reactions

While less reactive towards electrophiles than alkenes due to the stability of the intermediate vinylic carbocation, alkynes still undergo a range of important addition reactions.[24][25]

  • Hydration: The addition of water across the triple bond can be catalyzed by acid and a mercury(II) salt (e.g., HgSO₄). For a terminal alkyne like that in our title compound, this reaction follows Markovnikov's rule to produce a methyl ketone after the initial enol intermediate tautomerizes.[26] An anti-Markovnikov hydration to yield an aldehyde can be achieved via a hydroboration-oxidation sequence.[26]

  • Hydrohalogenation: The addition of hydrogen halides (HX) also follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the internal carbon.[27][28] With excess HX, a second addition can occur to form a geminal dihalide.

  • Hydrometallation: Reactions like hydroboration, hydrosilylation, and hydrostannylation add a H-B, H-Si, or H-Sn bond across the alkyne.[29][30] These reactions are exceptionally useful as they generate versatile vinylborane, vinylsilane, or vinylstannane intermediates which can be used in subsequent cross-coupling reactions (e.g., Suzuki, Stille coupling), providing stereocontrolled access to substituted alkenes.[31][32]

Conclusion: A Hub of Synthetic Potential

The terminal alkyne of this compound is not merely a functional group but a strategic linchpin for molecular construction. Its reactivity profile, spanning from foundational C-H acidity to sophisticated catalytic cross-couplings, cycloadditions, and selective reductions, offers researchers a reliable and versatile toolkit. Understanding the causality behind the choice of reagents and conditions for each transformation is key to harnessing the full potential of this molecule. Whether for creating novel drug candidates via bioconjugation, developing new materials through polymerization, or synthesizing complex natural products, the principles outlined in this guide provide a robust framework for innovation.

References

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  • An, J., & Lee, E. (2020). Recent advances in transition metal-free catalytic hydroelementation (E = B, Si, Ge, and Sn) of alkynes. Chemical Society Reviews, 49(24), 9136-9159.
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An In-depth Technical Guide to the Function and Reactivity of Methyl 4-(4-hydroxy-1-butynyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(4-hydroxy-1-butynyl)benzoate is a bifunctional organic molecule that holds significant potential in the realms of medicinal chemistry, drug development, and materials science. Its unique architecture, featuring a benzoate ester at one end and a hydroxy-alkyne at the other, offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth analysis of the distinct reactivity of each functional group, explores their interplay, and presents practical, field-proven insights into their application, particularly in the context of drug development as linker molecules. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a colorless, oily liquid at room temperature, though it can be recrystallized to a solid.[1] It is poorly soluble in water but miscible with many organic solvents such as methanol and ether.[2] The molecule's structure is characterized by a methyl ester of benzoic acid substituted at the para position with a 4-hydroxy-1-butynyl chain.

PropertyValueSource
Molecular FormulaC12H12O3Inferred
Molecular Weight204.22 g/mol Inferred
Melting Point95.5-96.0 °C[1]
AppearanceColorless, oily liquid or crystalline solid[1][2]
SolubilityPoorly soluble in water; miscible with organic solvents[2]

Part 1: The Benzoate Ester Moiety - A Gateway to Bioconjugation and Prodrug Strategies

The methyl benzoate group is a relatively stable ester, but its reactivity can be precisely controlled under specific conditions, making it an excellent handle for modification or for creating prodrugs that release an active compound upon hydrolysis.[3]

Hydrolysis: A Controlled Release Mechanism

The hydrolysis of the benzoate ester to its corresponding carboxylic acid and methanol is a fundamental reaction, catalyzed by either acid or base.[4]

  • Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically requiring heat and a large excess of water with a strong acid catalyst (e.g., HCl, H₂SO₄).[5][6] The equilibrium nature of this reaction means it may not proceed to completion.[4] To drive the reaction forward, an excess of water is used.[5]

  • Base-Promoted Hydrolysis (Saponification) : This is an irreversible reaction that goes to completion, making it the more common method for ester hydrolysis.[5][7] The ester is heated with a dilute alkali solution, such as sodium hydroxide, which acts as a nucleophile.[8] The reaction yields the salt of the carboxylic acid (e.g., sodium benzoate) and methanol.[4][9] The irreversibility stems from the final deprotonation of the carboxylic acid by the base, which is energetically favorable.[8]

Experimental Protocol: Base-Promoted Hydrolysis
  • Dissolution : Dissolve this compound (1.0 eq) in a suitable solvent like methanol or THF.

  • Saponification : Add an aqueous solution of sodium hydroxide (1.1 - 1.5 eq) to the reaction mixture.

  • Heating : Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture and acidify with a dilute strong acid (e.g., 1M HCl) to protonate the carboxylate salt.

  • Extraction : Extract the resulting carboxylic acid with an organic solvent like ethyl acetate.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Transesterification: Modifying the Ester Group

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl or aryl group from an alcohol.[10] This reaction is also catalyzed by either an acid or a base.[11]

  • Base-Catalyzed Transesterification : An alkoxide (e.g., sodium ethoxide) is used as the nucleophile. This is an equilibrium reaction, and to drive it to completion, the alcohol corresponding to the desired ester is often used as the solvent.[11]

  • Acid-Catalyzed Transesterification : A strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol.[10]

Causality in Experimental Design

The choice between acid and base catalysis for both hydrolysis and transesterification depends on the overall stability of the molecule. For this compound, the terminal alkyne and the hydroxyl group are generally stable under these conditions. However, strong acidic conditions could potentially lead to side reactions at the alkyne, such as hydration.[12] Therefore, base-promoted hydrolysis is often the preferred method for its irreversibility and milder conditions for other functional groups.

Caption: Key reactions of the benzoate ester moiety.

The Benzoate Ester as a Prodrug Moiety

In drug development, converting a carboxylic acid group into an ester is a common prodrug strategy to enhance lipophilicity, thereby improving cell membrane permeability and oral bioavailability.[13] The ester can then be hydrolyzed in vivo by endogenous esterases to release the active carboxylic acid.[3] The benzoate ester in our target molecule can serve a similar purpose, or the entire molecule could act as a linker that is cleaved at the ester bond to release a payload.[14]

Part 2: The Hydroxy-Alkyne Terminus - A Hub for Coupling and Derivatization

The 4-hydroxy-1-butynyl group offers a rich playground for synthetic chemists. The terminal alkyne is a versatile handle for carbon-carbon bond formation, while the hydroxyl group can be used for further functionalization.

Sonogashira Coupling: Building Molecular Complexity

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst.[15][16] This reaction is conducted under mild conditions, typically at room temperature with a mild base like an amine, which also acts as the solvent.[17]

The Sonogashira reaction is invaluable for synthesizing complex molecules, including pharmaceuticals and organic materials.[17][18] For this compound, this reaction allows for the attachment of various aryl or vinyl groups to the alkyne terminus.

Experimental Protocol: Sonogashira Coupling
  • Catalyst Preparation : To a solution of the aryl/vinyl halide (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., THF, DMF, or an amine like triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Inert Atmosphere : The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[17]

  • Reaction : Stir the mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

  • Work-up : Upon completion, filter the reaction mixture to remove the catalyst, and concentrate the filtrate.

  • Purification : Purify the residue by column chromatography to obtain the desired coupled product.

Azide-Alkyne "Click" Chemistry: Forging Stable Linkages

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[19][20] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation.[21]

In the context of drug development, the triazole ring formed is not just a linker; it is metabolically stable and can participate in hydrogen bonding, potentially improving the pharmacokinetic properties of a drug conjugate.

Caption: Primary reactions of the hydroxy-alkyne functional group.

Reactions of the Hydroxyl Group

The primary hydroxyl group provides another point for modification.

  • Etherification : The hydroxyl group can be converted to an ether through reactions with alkyl halides under basic conditions (Williamson ether synthesis) or through Lewis acid-catalyzed reactions with other alcohols.[22][23] This allows for the attachment of other molecular fragments through a stable ether linkage.

  • Esterification : The hydroxyl group can be esterified with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form a second ester within the molecule. This could be used to attach a payload via a cleavable ester bond.

Part 3: Application in Drug Development - A Bifunctional Linker

The unique structure of this compound makes it an ideal candidate for a bifunctional linker in the construction of complex drug delivery systems, such as Antibody-Drug Conjugates (ADCs).[24][25]

In an ADC, a linker connects a monoclonal antibody to a potent cytotoxic payload.[] The linker must be stable in systemic circulation but allow for the release of the payload at the tumor site.[27][28]

This compound can be envisioned to function in this capacity in several ways:

  • Attachment to the Antibody : The carboxylic acid (obtained after hydrolysis of the methyl ester) can be activated and coupled to an amino group (e.g., lysine) on the antibody to form a stable amide bond.

  • Attachment of the Payload : The terminal alkyne can be used to attach the cytotoxic drug using CuAAC "click" chemistry. This provides a robust and stable connection. Alternatively, the hydroxyl group can be used to attach the payload via an ether or a cleavable ester linkage.

The resulting conjugate would have a well-defined structure where the benzoate moiety provides a stable attachment point to the antibody, while the other end securely holds the payload. The nature of the linkage to the payload (e.g., a cleavable ester at the hydroxyl position) can be tuned for controlled release within the target cell.

Synthesis of this compound

The synthesis of the title compound can be achieved via a Sonogashira coupling reaction between methyl 4-bromobenzoate and 3-butyn-1-ol.[1]

Experimental Protocol: Synthesis
  • Reaction Setup : To a mixture of palladium chloride, triphenylphosphine, and methyl 4-bromobenzoate in diethylamine, add copper(I) iodide and 3-butyn-1-ol under a nitrogen atmosphere.

  • Reaction : Stir the mixture at room temperature for approximately 18 hours.

  • Isolation : Remove the diethylamine under reduced pressure, add water, and extract the product with benzene.

  • Purification : Filter the extracts through silica to remove metal residues and concentrate the filtrate. Recrystallization from a benzene/hexane mixture yields the pure product.

Conclusion

This compound is a molecule of significant synthetic utility, particularly for researchers in drug development. The orthogonal reactivity of its benzoate ester and hydroxy-alkyne functionalities allows for a stepwise and controlled approach to the construction of complex molecular architectures. The principles of hydrolysis and transesterification of the ester, combined with the power of Sonogashira coupling and click chemistry at the alkyne terminus, provide a robust toolkit for creating novel therapeutics and advanced materials. Understanding the causality behind the choice of reaction conditions is paramount to harnessing the full potential of this versatile chemical building block.

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A Preliminary Investigation into the Biological Activity of Methyl 4-(4-hydroxy-1-butynyl)benzoate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual driver of oncological research. Aryl-alkyne scaffolds have emerged as a promising motif in the design of small molecules with potent biological activities. This technical guide outlines a comprehensive preliminary investigation into the synthesis and biological evaluation of a novel class of compounds: Methyl 4-(4-hydroxy-1-butynyl)benzoate derivatives. While direct biological data for this specific parent compound is not yet available in public literature, its structural features suggest a potential for interaction with various biological targets implicated in cancer. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a structured, scientifically-grounded framework for exploring the therapeutic potential of this compound class. We will detail the synthetic strategy for creating a focused library of derivatives, a systematic in vitro screening cascade to identify and characterize biological activity, and a proposed pathway for advancing promising candidates to in vivo validation.

Introduction: The Rationale for Investigating this compound Derivatives

The core structure of this compound presents several features of interest for medicinal chemistry. The rigid, linear geometry conferred by the butynyl linker can allow for specific interactions within protein binding pockets. The terminal hydroxyl group offers a handle for further derivatization to modulate solubility, metabolic stability, and target engagement. The benzoate moiety provides an aromatic system that can participate in π-stacking interactions, a common feature in drug-receptor binding.

The aryl-alkyne motif is present in a number of biologically active compounds, including some with demonstrated anticancer properties.[1][2][3] This structural alert, combined with the potential for chemical diversification, provides a strong rationale for the systematic investigation of this compound derivatives as a potential new class of anticancer agents. This guide will lay out a logical, multi-stage research plan, beginning with the chemical synthesis of a focused library of analogs and proceeding through a rigorous biological evaluation.

Synthetic Strategy: Building a Focused Library of Derivatives

The cornerstone of this investigation is the synthesis of a diverse yet focused library of derivatives to probe the structure-activity relationship (SAR). The Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, is the key synthetic transformation for accessing the core scaffold and its analogs.[4][5][6]

Core Synthesis: Sonogashira Coupling

The parent compound, this compound, can be synthesized via a Sonogashira coupling between an aryl halide (e.g., Methyl 4-iodobenzoate) and a terminal alkyne (e.g., but-3-yn-1-ol).[7][8]

Diagram 1: Proposed Synthesis of the Core Scaffold

G cluster_0 Sonogashira Coupling A Methyl 4-iodobenzoate C This compound A->C Pd catalyst, Cu(I) co-catalyst, Amine base B But-3-yn-1-ol B->C

Caption: Sonogashira coupling for the synthesis of the parent compound.

Proposed Library of Derivatives

To explore the SAR, a library of derivatives will be synthesized by modifying three key positions: the terminal hydroxyl group, the benzoate ring, and the alkyl chain of the butynol moiety.

Table 1: Proposed Library of this compound Derivatives

SeriesR1 (Modification of Hydroxyl Group)R2 (Modification of Benzoate Ring)R3 (Modification of Alkyl Chain)
A -OH (Parent)-COOCH₃ (Parent)-CH₂CH₂- (Parent)
B -OCH₃, -OAc, -NH₂-COOH, -CONH₂, -CN-CH₂CH₂-
C -OH-COOCH₃-(CH₂)₃-, -CH(CH₃)CH₂-
D -OH-NO₂, -F, -Cl, -OCH₃ (on ring)-CH₂CH₂-
General Synthetic Protocol for Derivative Synthesis
  • Preparation of Starting Materials: Procure or synthesize the required substituted aryl halides and terminal alkynes.

  • Sonogashira Coupling: In a flame-dried flask under an inert atmosphere, combine the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) in a suitable solvent (e.g., triethylamine/THF).[8]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction, extract the product, and purify by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biological Evaluation: A Step-wise Screening Cascade

The synthesized compounds will be subjected to a hierarchical screening process to identify and characterize their potential anticancer activity. This cascade is designed to efficiently identify hit compounds and elucidate their mechanism of action.

Diagram 2: In Vitro Screening Workflow

G A Synthesized Compound Library B Primary Screening: Cell Viability Assay (MTT/XTT) A->B C Hit Identification (IC50 Determination) B->C D Secondary Screening: Apoptosis Assay (Annexin V/PI Staining) C->D Active Compounds E Mechanism of Action Studies: Cell Cycle Analysis D->E F Lead Candidate Selection E->F

Caption: A hierarchical workflow for in vitro screening.

Primary Screening: Cell Viability Assays

The initial screening will assess the cytotoxic or cytostatic effects of the synthesized derivatives on a panel of human cancer cell lines.

  • Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12][13] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, and the intensity of the color is proportional to the number of viable cells.[9][11]

  • Protocol: MTT Assay [14]

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each active compound.

Secondary Screening: Apoptosis Assays

Compounds that demonstrate significant cytotoxicity in the primary screen will be further investigated to determine if they induce apoptosis (programmed cell death).

  • Principle: The Annexin V/Propidium Iodide (PI) assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[18] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, thus identifying late apoptotic and necrotic cells.[15]

  • Protocol: Annexin V/PI Staining by Flow Cytometry [15]

    • Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

    • Cell Harvesting: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Mechanism of Action Studies: Cell Cycle Analysis

To further understand the mechanism of action, the effect of the most promising compounds on cell cycle progression will be examined.

  • Principle: Propidium iodide (PI) staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21][22][23] The fluorescence intensity of PI is directly proportional to the DNA content of the cells.[20]

  • Protocol: Cell Cycle Analysis by PI Staining [19][22]

    • Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for various time points (e.g., 12, 24, 48 hours).

    • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[20]

    • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[19]

    • Incubation: Incubate the cells for 30 minutes in the dark.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

In Vivo Evaluation: Xenograft Models

Lead candidates identified from the in vitro screening cascade will be advanced to in vivo studies to assess their anti-tumor efficacy and tolerability in a living organism.

  • Principle: Human tumor xenograft models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunocompromised mice.[24][25][26][27] These models are widely used to evaluate the in vivo efficacy of novel anticancer agents.[26][28]

  • Proposed In Vivo Study Design

    • Model Selection: Utilize a subcutaneous xenograft model with a relevant cancer cell line (e.g., HCT116 for colorectal cancer).[26]

    • Animal Husbandry: House immunodeficient mice (e.g., nude or SCID) under specific pathogen-free conditions.

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound and a vehicle control via an appropriate route (e.g., intraperitoneal or oral).

    • Efficacy Assessment: Monitor tumor growth by caliper measurements and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation and Interpretation

All quantitative data from the in vitro and in vivo studies will be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 2: Hypothetical In Vitro Activity Data

Compound IDIC₅₀ (µM) on MCF-7% Apoptotic Cells (at IC₅₀)Cell Cycle Arrest Phase
Parent-01 > 100< 5%No significant change
Deriv-B1 5.265%G2/M
Deriv-C2 12.845%G0/G1
Doxorubicin 0.585%G2/M

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the preliminary investigation of this compound derivatives as potential anticancer agents. The proposed workflow, from targeted synthesis to systematic biological evaluation, is designed to efficiently identify and characterize novel compounds with therapeutic potential. While the biological activity of this specific chemical class is yet to be reported, the structural features of the parent compound and the broader precedent for the anticancer activity of aryl-alkyne motifs provide a strong impetus for this exploration. Successful execution of this research plan could lead to the discovery of a new class of anticancer drug candidates with a novel mechanism of action. Future work will focus on lead optimization, detailed mechanistic studies, and comprehensive preclinical development of the most promising compounds.

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Methodological & Application

Protocol for Sonogashira coupling reactions using Methyl 4-(4-hydroxy-1-butynyl)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed reaction is highly valued for its mild reaction conditions and broad functional group tolerance.[1][3][4] These characteristics make it an indispensable method for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[4][5][6]

This application note provides a detailed protocol and technical guidance for the Sonogashira coupling reaction using Methyl 4-(4-hydroxy-1-butynyl)benzoate, a functionalized alkyne of significant interest in medicinal chemistry and materials science. The presence of both a hydroxyl group and a methyl ester allows for post-coupling modifications, making it a valuable building block for creating diverse molecular architectures.

The Catalytic Heart of the Reaction: Mechanism of the Sonogashira Coupling

The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • The Palladium Cycle: The active palladium(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl or vinyl halide (R-X). This forms a palladium(II) complex.[8]

  • The Copper Cycle: In parallel, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[8]

  • Transmetalation: The crucial step of transmetalation involves the transfer of the acetylide group from the copper to the palladium(II) complex.[8][9] This is often the rate-determining step of the reaction.[7]

  • Reductive Elimination: The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired coupled product and regenerate the active palladium(0) catalyst, allowing the cycle to continue.[5][8]

Sonogashira_Mechanism Pd0 Pd(0)L2 PdII R-Pd(II)L2-X Pd0->PdII Oxidative Addition (R-X) Product_Pd R-Pd(II)L2-C≡CR' PdII->Product_Pd Transmetalation Product_Pd->Pd0 Reductive Elimination (R-C≡CR') CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR' CuI->Cu_acetylide Cu_acetylide->PdII Alkyne H-C≡CR' Alkyne->Cu_acetylide Deprotonation Base Base

Caption: General experimental workflow for the Sonogashira coupling reaction.

Step-by-Step Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen) to maintain anhydrous conditions. [10]2. Solvent Degassing: Degas the chosen solvent (e.g., THF) by bubbling with inert gas for at least 30 minutes or by three freeze-pump-thaw cycles. This is critical to prevent oxygen from promoting the unwanted homocoupling of the alkyne (Glaser coupling). [11]3. Reagent Addition:

    • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.1 mmol, 1.1 equiv.), and copper(I) iodide (0.025 mmol, 2.5 mol%).

    • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol, 5 mol%) to the flask.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed solvent (5 mL) followed by the amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. For less reactive aryl halides (e.g., bromides or chlorides), heating may be necessary. [11][12] * Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Extraction:

    • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the catalyst residues. [13] * Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate). [13]7. Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst, poor quality reagents, insufficient degassing.Use fresh, high-purity catalysts and reagents. [11]Ensure thorough degassing of the solvent. [11]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to impurities or inappropriate solvent/temperature.Use high-purity reagents and solvents. [11]THF has been anecdotally reported to sometimes promote this. [14]
Alkyne Homocoupling (Glaser Product) Presence of oxygen, excess copper catalyst.Rigorously exclude oxygen by maintaining an inert atmosphere. [11]Consider a copper-free protocol if homocoupling is persistent. [11]
Starting Material Unreacted Low reactivity of the aryl halide, insufficient temperature.For aryl bromides and chlorides, heating is often required. [11][12]Consider using a more active ligand for the palladium catalyst. [7]

Conclusion

The Sonogashira coupling is a highly reliable and adaptable reaction for the synthesis of substituted alkynes. By carefully controlling the reaction conditions, particularly the exclusion of oxygen and the use of high-quality reagents, researchers can successfully employ this methodology with functionalized alkynes like this compound. This opens avenues for the creation of a wide array of complex molecules with potential applications in drug discovery and materials science.

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  • PrepChem. (n.d.). Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 4-(4-hydroxybutyl)benzoate. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling? Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. Retrieved from [Link]

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Application Notes and Protocols: Methyl 4-(4-hydroxy-1-butynyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(4-hydroxy-1-butynyl)benzoate is a bifunctional organic molecule that serves as a versatile building block in medicinal chemistry research. Its structure, incorporating a benzoate ester, a terminal alkyne, and a primary alcohol, offers multiple reaction sites for the construction of complex molecular architectures. While not an active pharmaceutical ingredient itself, its utility lies in its role as a key intermediate in the synthesis of potential therapeutic agents and diagnostic tools. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the potential applications of this compound, with a focus on the synthesis of novel antifolate analogs and positron emission tomography (PET) tracer precursors. The protocols provided are representative methodologies designed to be adapted and optimized for specific research objectives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₁₂O₃[1][2]
Molecular Weight 204.22 g/mol [1]
IUPAC Name methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate[1]
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

Core Applications in Medicinal Chemistry

The unique combination of functional groups in this compound makes it a valuable starting material for two key areas of medicinal chemistry research: the development of novel antifolates and the synthesis of precursors for PET imaging agents.

Synthesis of Novel Antifolate Analogs

Antifolates are a class of drugs that interfere with the metabolic processes involving folic acid, thereby inhibiting the synthesis of DNA, RNA, and certain amino acids.[3] They are widely used in cancer chemotherapy.[4][5] The general structure of many antifolates consists of a heterocyclic ring system linked to a p-aminobenzoyl glutamate moiety. This compound can serve as a precursor to the p-aminobenzoyl portion, with the alkyne and hydroxyl groups providing handles for the construction of diverse heterocyclic systems.

A generalized workflow for the synthesis of a novel antifolate analog using this compound is depicted below.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Core Synthesis via Sonogashira Coupling cluster_2 Phase 3: Functional Group Manipulation cluster_3 Phase 4: Final Assembly & Deprotection A This compound B Protection of Hydroxyl Group (e.g., TBDMS ether) A->B TBDMSCl, Imidazole C Protected Intermediate E Sonogashira Coupling Product C->E D Heterocyclic Halide (e.g., bromopyrimidine) D->E Pd(PPh₃)₂Cl₂, CuI, Base F Reduction of Alkyne & Nitration E->F G Reduction of Nitro Group to Amine F->G H Amide Coupling with L-Glutamic acid derivative G->H I Deprotection & Hydrolysis H->I J Novel Antifolate Analog I->J

Caption: Generalized workflow for synthesizing a novel antifolate analog.

Protocol 1: Synthesis of a Protected Intermediate for Sonogashira Coupling

This protocol describes the protection of the primary alcohol in this compound as a tert-butyldimethylsilyl (TBDMS) ether. This prevents unwanted side reactions of the hydroxyl group in subsequent steps.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add imidazole (1.5 eq) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the TBDMS-protected intermediate.

Protocol 2: Representative Sonogashira Coupling

This protocol outlines a general procedure for the palladium-catalyzed Sonogashira coupling of the protected intermediate with a heterocyclic halide.[6][7][8] This reaction is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons.

Materials:

  • TBDMS-protected this compound

  • Aryl or heteroaryl halide (e.g., 2-bromo-4,6-diaminopyrimidine)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

Procedure:

  • To a Schlenk flask, add the TBDMS-protected intermediate (1.0 eq), the aryl/heteroaryl halide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) under an inert atmosphere.

  • Add the anhydrous solvent, followed by the base (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the coupled product.

Synthesis of Novel PET Tracer Precursors

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes in the body.[9][10] Fluorine-18 is a commonly used radionuclide for PET tracer synthesis due to its favorable decay properties.[11][12][13] The hydroxyl group of this compound can be converted into a suitable leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with [¹⁸F]fluoride.

A conceptual workflow for the synthesis of a PET tracer precursor and subsequent radiolabeling is presented below.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Radiolabeling cluster_2 Phase 3: Purification A This compound B Activation of Hydroxyl Group (e.g., Tosylation) A->B TsCl, Pyridine C PET Tracer Precursor B->C E Nucleophilic Substitution C->E D [¹⁸F]Fluoride/Kryptofix Complex D->E F [¹⁸F]-Labeled Product E->F G HPLC Purification F->G H Formulation G->H

Caption: Conceptual workflow for PET tracer synthesis.

Protocol 3: Synthesis of a Tosylated Precursor for Radiolabeling

This protocol describes the conversion of the hydroxyl group of this compound to a tosylate, a good leaving group for nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine at 0 °C under an inert atmosphere.

  • Add TsCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the tosylated precursor.

Protocol 4: General [¹⁸F]-Radiolabeling Procedure

This is a generalized protocol for the nucleophilic fluorination of the tosylated precursor with [¹⁸F]fluoride. Note: This procedure must be performed in a specialized radiochemistry facility with appropriate shielding and handling protocols for radioactive materials.

Materials:

  • Tosylated precursor

  • Aqueous [¹⁸F]fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • HPLC system for purification

  • Sterile water for injection

  • Ethanol for formulation

Procedure:

  • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

  • Dissolve the tosylated precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride complex.

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).

  • Cool the reaction mixture and purify the crude product using a semi-preparative HPLC system.

  • Collect the fraction containing the [¹⁸F]-labeled product.

  • Reformulate the collected fraction by removing the HPLC solvent and redissolving the product in a sterile solution, typically containing ethanol and water for injection.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex molecules with potential therapeutic or diagnostic applications. The protocols outlined in these application notes provide a foundation for researchers to explore the use of this compound in the development of novel antifolate agents and PET tracers. As with any synthetic procedure, optimization of reaction conditions will be necessary to achieve the desired outcomes for specific target molecules.

References

  • Maziere, B., Coenen, H. H., Halldin, C., Någren, K., & Pike, V. W. (1992). Synthesis and PET imaging of the benzodiazepine receptor tracer [N-methyl-11C]iomazenil. Journal of Nuclear Medicine, 33(11), 2047-2053.
  • Zyryanov, G. V., Charushin, V. N., & Chupakhin, O. N. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Molecules, 27(19), 6235.[4][5]

  • Pees, C., & Neumaier, B. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(12), 3687-3708.
  • S.N., S., & K.N., V. (2018). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Research Journal of Pharmacy and Technology, 11(9), 3824.
  • Deleye, S., Verhoeven, J., & Staelens, S. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8(1), 32.
  • Goldman, I. D. (2010). The Antifolates. The Cancer Journal, 16(4), 393-400.
  • Wikipedia contributors. (2023). Antifolate. In Wikipedia, The Free Encyclopedia.
  • Lipshutz, B. H., & Butler, T. (2008). Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes Under Mild Conditions.
  • Rosowsky, A., Forsch, R. A., & Moran, R. G. (2005). Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues. Journal of Medicinal Chemistry, 48(1), 224-230.
  • PubChem. (n.d.). Methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate.
  • Jean, M., Jean, L., Rodayan, A., Gauthier, C., & Legault, J. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4442.[14][15]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Jean, M., Jean, L., Rodayan, A., Gauthier, C., & Legault, J. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4442.[14][15]

  • Yan, F., Zhang, X., Bao, H., & Liu, C. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry.
  • Zheng, Q. H., & Gao, M. (2014). Synthesis of a new fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor. Bioorganic & Medicinal Chemistry Letters, 24(7), 1736-1740.
  • Chen, C. Y., & Lee, C. F. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Molecules, 28(11), 4370.
  • Zyryanov, G. V., Charushin, V. N., & Chupakhin, O. N. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Molecules, 27(19), 6235.[4][5]

  • Razafindrainibe, F., Voros, C., Yerri, J., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. European Journal of Organic Chemistry, 2018(44), 6133-6140.
  • Rivera-Becerril, E., et al. (2017). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Revista Brasileira de Farmacognosia, 27(1), 57-64.
  • Holschbach, M. H., Wutz, W., Schüller, M., & Coenen, H. H. (1998). Synthesis of high-specific-radioactivity 4- and 6-[18F]fluorometaraminol-PET tracers for the adrenergic nervous system of the heart. Journal of Labelled Compounds and Radiopharmaceuticals, 41(9), 815-829.
  • Rosen, H., & Lichtstein, D. (2022).

Sources

Application Notes & Protocols: A Step-by-Step Synthesis of Antifolate Precursors from Methyl 4-(4-hydroxy-1-butynyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Antifolates are a cornerstone class of antimetabolite drugs that function by disrupting the metabolic pathways dependent on folic acid.[1][2][3] These agents typically inhibit key enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT), thereby impeding the synthesis of purines and pyrimidines, which are essential for DNA and RNA replication.[4][5] This mechanism makes them highly effective in cancer chemotherapy and for treating inflammatory diseases.[1] A critical structural feature of many advanced antifolates, such as Pemetrexed, is a side chain derived from L-glutamic acid, which enhances intracellular retention through polyglutamation, leading to prolonged drug activity.[1][6]

This document provides a comprehensive, step-by-step guide for the synthesis of a key antifolate precursor, 4-(4-carboxy-4-(L-glutamic acid)amido)butanoic acid , starting from the versatile building block, Methyl 4-(4-hydroxy-1-butynyl)benzoate . The designed synthetic pathway involves a sequence of selective reduction, oxidation, and amide coupling reactions. Each protocol is presented with detailed procedural steps and an explanation of the underlying chemical principles, providing researchers with a robust and reproducible methodology for accessing this important intermediate in drug discovery and development.

Overall Synthetic Workflow

The multi-step synthesis transforms the starting material into the target precursor through a logical sequence of functional group manipulations. The workflow is designed to be efficient and scalable, employing well-established chemical reactions.

G start_material This compound intermediate1 Methyl 4-(4-hydroxybutyl)benzoate start_material->intermediate1 Step 1: Catalytic Hydrogenation intermediate2 4-(4-Methoxycarbonylphenyl)butanoic acid intermediate1->intermediate2 Step 2: Jones Oxidation intermediate3 Diethyl N-(4-(4-methoxycarbonylphenyl))butanoyl-L-glutamate intermediate2->intermediate3 Step 3: Amide Coupling final_product Target Precursor: N-(4-(4-carboxyphenyl)butanoyl)-L-glutamic acid intermediate3->final_product Step 4: Saponification

Caption: Overall synthetic route from starting material to the final precursor.

Step 1: Catalytic Hydrogenation of the Alkyne Moiety

Principle & Rationale

The initial step focuses on the complete reduction of the carbon-carbon triple bond (alkyne) to a single bond (alkane). Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.[7] A palladium on carbon (Pd/C) catalyst is employed, which is highly effective at reducing both alkynes and alkenes to alkanes in the presence of hydrogen gas.[8][9] This reaction proceeds via the syn-addition of hydrogen atoms across the pi bonds on the surface of the metal catalyst.[8] The conditions are mild enough to ensure that other functional groups, such as the methyl ester and the aromatic ring, remain unaffected.

Protocol 1.1: Synthesis of Methyl 4-(4-hydroxybutyl)benzoate
Reagent/MaterialMolecular Wt.QuantityMoles (mmol)Eq.
This compound204.2210.0 g49.01.0
10% Palladium on Carbon (Pd/C)-500 mg-5% w/w
Methanol (MeOH)32.04200 mL--
Hydrogen (H₂) Gas2.021 atm (balloon)-Excess

Procedure:

  • Add this compound (10.0 g, 49.0 mmol) and methanol (200 mL) to a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Stir the mixture until the starting material is fully dissolved.

  • Carefully add 10% Pd/C (500 mg) to the solution under a nitrogen or argon atmosphere to prevent ignition of the catalyst.

  • Seal the flask with a septum, and purge the flask with hydrogen gas by evacuating and backfilling with H₂ from a balloon three times.

  • Leave the reaction to stir vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate/Hexane as eluent). The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 25 mL) to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product, Methyl 4-(4-hydroxybutyl)benzoate, is typically obtained as a colorless oil and is often pure enough for the next step without further purification. Expected yield: >95%.

Step 2: Oxidation of the Primary Alcohol

Principle & Rationale

This step converts the terminal primary alcohol into a carboxylic acid, which is essential for the subsequent amide coupling with L-glutamate.[10] While several methods exist, the Jones oxidation is a powerful and efficient choice for this transformation.[11] The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, is a strong oxidizing agent that converts primary alcohols first to aldehydes and then to carboxylic acids.[12][13] The reaction proceeds via a chromate ester intermediate. It is crucial to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment due to the toxicity and carcinogenicity of chromium(VI) compounds.

Protocol 2.1: Synthesis of 4-(4-Methoxycarbonylphenyl)butanoic acid
Reagent/MaterialMolecular Wt.QuantityMoles (mmol)Eq.
Methyl 4-(4-hydroxybutyl)benzoate208.259.5 g45.61.0
Acetone58.08250 mL--
Jones Reagent (2.7 M in H₂SO₄)-~25 mL~68.41.5
Isopropanol60.10~10 mL--

Procedure:

  • Dissolve Methyl 4-(4-hydroxybutyl)benzoate (9.5 g, 45.6 mmol) in acetone (250 mL) in a 1 L flask equipped with a magnetic stir bar and place it in an ice-water bath.

  • While stirring vigorously, add the Jones reagent dropwise via a dropping funnel. Maintain the internal temperature below 20°C during the addition. The solution will turn from orange to a dark green/brown precipitate.

  • After the addition is complete (typically 30-45 minutes), remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow, careful addition of isopropanol (~10 mL) until the orange color of excess oxidant disappears and a persistent green color remains.

  • Remove the acetone under reduced pressure.

  • Add water (200 mL) to the residue and extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(4-Methoxycarbonylphenyl)butanoic acid as a white to off-white solid.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane. Expected yield: 80-90%.

Step 3: Amide Bond Formation with L-Glutamate

Principle & Rationale

The formation of an amide bond between a carboxylic acid and an amine is a critical step in the synthesis of peptides and many pharmaceuticals.[14][15] This reaction is not spontaneous and requires the carboxylic acid to be "activated" to make it more electrophilic.[16][17] Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile (in this case, diethyl L-glutamate) to form the amide bond.[16] Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and improve efficiency. To prevent unwanted reactions, the amino acid is used in its ester-protected form (diethyl L-glutamate).[18][19]

G Acid Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate + EDC - H⁺ EDC EDC Amide Amide Product (R-CONH-R') Intermediate->Amide + Amine (Nucleophilic Attack) Urea Urea Byproduct (Water Soluble) Intermediate->Urea Amine Amine (H₂N-R')

Caption: Simplified mechanism of EDC-mediated amide coupling.

Protocol 3.1: Synthesis of Diethyl N-(4-(4-methoxycarbonylphenyl))butanoyl-L-glutamate
Reagent/MaterialMolecular Wt.QuantityMoles (mmol)Eq.
4-(4-Methoxycarbonylphenyl)butanoic acid222.248.0 g36.01.0
Diethyl L-glutamate hydrochloride239.699.5 g39.61.1
EDC Hydrochloride191.708.3 g43.21.2
HOBt Hydrate153.145.9 g38.51.07
N,N-Diisopropylethylamine (DIPEA)129.2418.8 mL (112.5)112.53.1
Dichloromethane (DCM)84.93300 mL--

Procedure:

  • Combine 4-(4-Methoxycarbonylphenyl)butanoic acid (8.0 g, 36.0 mmol), Diethyl L-glutamate hydrochloride (9.5 g, 39.6 mmol), and HOBt (5.9 g, 38.5 mmol) in a 500 mL flask.

  • Add anhydrous DCM (300 mL) and stir to dissolve/suspend the solids.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (18.8 mL, 112.5 mmol) dropwise to the mixture to neutralize the hydrochloride salt and act as the base.

  • Add EDC hydrochloride (8.3 g, 43.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to afford the pure product as a viscous oil. Expected yield: 75-85%.

Step 4: Saponification for Final Deprotection

Principle & Rationale

The final step is the hydrolysis of all three ester groups (the methyl benzoate and the two ethyl glutamate esters) to their corresponding carboxylates. Saponification, or base-mediated hydrolysis, is a standard and effective method for this transformation. A strong base, such as sodium hydroxide (NaOH), attacks the electrophilic carbonyl carbon of the esters, leading to cleavage of the ester bond. A subsequent acidic workup is required to protonate the resulting carboxylate salts, yielding the final dicarboxylic acid precursor. This final molecule possesses the necessary functional groups for conjugation to a heterocyclic core to form a complete antifolate drug.

Protocol 4.1: Synthesis of N-(4-(4-carboxyphenyl)butanoyl)-L-glutamic acid
Reagent/MaterialMolecular Wt.QuantityMoles (mmol)Eq.
Diethyl N-(4-(4-methoxycarbonylphenyl))butanoyl-L-glutamate407.4510.0 g24.51.0
Sodium Hydroxide (NaOH)40.003.9 g98.04.0
Tetrahydrofuran (THF)72.11100 mL--
Water (H₂O)18.02100 mL--
Hydrochloric Acid (HCl), 6 M36.46As needed (~20 mL)--

Procedure:

  • Dissolve the tri-ester starting material (10.0 g, 24.5 mmol) in a mixture of THF (100 mL) and water (100 mL) in a 500 mL flask.

  • Add sodium hydroxide pellets (3.9 g, 98.0 mmol) and stir the mixture at room temperature.

  • Heat the reaction to 40°C to ensure complete hydrolysis. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 3-5 hours.

  • After completion, cool the reaction mixture to 0°C in an ice bath.

  • Slowly and carefully acidify the solution to pH 2-3 by the dropwise addition of 6 M HCl. A white precipitate will form.

  • Stir the resulting slurry at 0°C for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (2 x 50 mL) to remove inorganic salts.

  • Dry the product in a vacuum oven at 50°C to a constant weight to yield the final precursor, N-(4-(4-carboxyphenyl)butanoyl)-L-glutamic acid, as a white powder. Expected yield: >90%.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link][14][15]

  • TutorChase. How do protective groups aid in multi-step syntheses?. TutorChase Website. [Link][20]

  • Wikipedia. Protecting group. Wikipedia, The Free Encyclopedia. [Link][21]

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  • SciSpace. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. SciSpace. [Link][3]

  • An, H., & Cook, P. D. (1992). Folate analogues. 33. Synthesis of folate and antifolate poly-gamma-glutamates by [(9-fluorenylmethoxy)oxy]carbonyl chemistry and biological evaluation of certain methotrexate polyglutamate polylysine conjugates as inhibitors of the growth of H35 hepatoma cells. Journal of Medicinal Chemistry, 35(5), 859-866. [Link][6]

  • Dunn, A. L., et al. (2012). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (66), 4221. [Link][24]

  • National Academic Digital Library of Ethiopia. Oxidation of Primary Alcohols to Carboxylic Acids. nadle.ethernet.edu.et. [Link][25]

  • Taylor & Francis. Antifolates – Knowledge and References. Taylor & Francis Website. [Link][5]

  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. masterorganicchemistry.com. [Link][9]

  • Wikipedia. Alcohol oxidation. Wikipedia, The Free Encyclopedia. [Link][10]

  • Chemistry LibreTexts. Catalytic Hydrogenation of Alkynes. chem.libretexts.org. [Link][26]

  • Chemistry LibreTexts. Reduction of Alkynes. chem.libretexts.org. [Link][7]

  • Chemguide. oxidation of alcohols. chemguide.co.uk. [Link][12]

  • Chemistry LibreTexts. The Oxidation of Alcohols. chem.libretexts.org. [Link][13]

  • Rosowsky, A., et al. (1985). Synthesis and antifolate properties of 5,10-methylenetetrahydro-8,10-dideazaminopterin. Journal of Medicinal Chemistry, 28(5), 660-667. [Link][27]

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Application Notes & Protocols: Synthesis of [¹⁸F]Flurpiridaz, a Myocardial Perfusion PET Tracer, from a Hydroxy-alkyne Benzoate Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Horizon in Cardiac PET Imaging

Positron Emission Tomography (PET) has revolutionized non-invasive cardiac imaging, offering unparalleled insights into myocardial perfusion and function. The development of novel radiotracers is a cornerstone of advancing this technology. [¹⁸F]Flurpiridaz, a fluorine-18 labeled pyridaben derivative, has emerged as a highly promising agent for Myocardial Perfusion Imaging (MPI).[1][2][3] Currently in late-stage clinical trials, it is poised to become a gold standard for the early detection of Coronary Artery Disease (CAD).[1][2][3][4]

The exceptional characteristics of [¹⁸F]Flurpiridaz, including its high myocardium-to-background ratio and binding specificity to mitochondrial complex 1, provide high-resolution images of myocardial blood flow.[1][2] The relatively long half-life of Fluorine-18 (approximately 110 minutes) allows for centralized production and distribution, overcoming the logistical challenges associated with shorter-lived isotopes.[2][5]

This application note provides a detailed guide for researchers and radiochemists on the synthesis of [¹⁸F]Flurpiridaz, with a focus on the multi-step preparation of its tosylated precursor derived from Methyl 4-(4-hydroxy-1-butynyl)benzoate. We will delve into the rationale behind the synthetic strategy, provide a step-by-step protocol for the synthesis of a key tosylated intermediate, and outline a validated, automated radiolabeling procedure for the final PET tracer.

The Synthetic Strategy: From a Simple Benzoate to a Complex Tracer

The synthesis of [¹⁸F]Flurpiridaz is a multi-step process that begins with the construction of a complex precursor molecule. This precursor is designed to have a specific leaving group, typically a tosylate, which can be readily displaced by [¹⁸F]fluoride in the final radiolabeling step. The journey from a simple starting material like this compound involves the strategic assembly of the core pyridazinone structure and the introduction of the reactive tosylate group.

Recent advancements in precursor synthesis have focused on improving the overall yield and avoiding hazardous reagents.[2] The protocol outlined below is based on an improved and safer synthetic route.

Workflow of [¹⁸F]Flurpiridaz Synthesis

cluster_0 Precursor Synthesis (Non-radioactive) cluster_1 Radiolabeling & Purification cluster_2 Quality Control A Starting Materials (e.g., Mucochloric Acid) B Multi-step Organic Synthesis A->B Chemical Reactions C Tosylated Precursor B->C Purification & Characterization E Automated Radiosynthesis Module C->E Precursor D [¹⁸F]Fluoride Production (Cyclotron) D->E F [¹⁸F]Flurpiridaz (Crude) E->F Nucleophilic Substitution G Solid-Phase Extraction (SPE) Purification F->G H Final Formulation G->H I Radio-HPLC Analysis H->I J Other QC Tests (e.g., pH, sterility) H->J

Caption: A high-level overview of the [¹⁸F]Flurpiridaz production workflow.

Part 1: Synthesis of the Tosylated Precursor

This section details the synthesis of the key tosylated precursor for [¹⁸F]Flurpiridaz. This multi-step synthesis starts from mucochloric acid and results in a high-purity precursor suitable for radiolabeling.[1][4][6]

Protocol: Synthesis of 2-(4-((1-tert-Butyl-5-chloro-6-oxo-1,6-dihydropyridazine-4-yloxy)methyl)benzyloxy)ethyl-4-methylbenzenesulfonate

Materials and Reagents:

  • Mucochloric acid

  • All necessary organic solvents and reagents for a multi-step synthesis

  • Silica gel for column chromatography

  • Dichloromethane

  • Ethyl acetate

  • Hexane

  • Recrystallization solvents

Procedure:

  • Multi-step Synthesis: The precursor is synthesized according to literature procedures, starting from mucochloric acid.[1][6] This involves several chemical transformations to construct the pyridazinone core and attach the side chains.

  • Purification by Column Chromatography: The crude product from the synthesis is subjected to flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting with a 2:1 ratio).[1]

  • Recrystallization: The fractions containing the pure tosylated precursor are combined, and the solvent is evaporated. The resulting solid is further purified by recrystallization. Dichloromethane at +4 °C is a suitable solvent for this purpose, yielding the pure tosylate precursor.[1][7]

  • Characterization: The final product should be thoroughly characterized to confirm its identity and purity. This includes:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • High-Resolution Mass Spectrometry (HR-MS): To confirm the molecular weight and elemental composition.[6]

    • HPLC Analysis: To determine the chemical purity.[1]

Part 2: Automated Radiosynthesis of [¹⁸F]Flurpiridaz

The final step in the preparation of [¹⁸F]Flurpiridaz is the radiolabeling of the tosylated precursor with [¹⁸F]fluoride. An automated synthesis module is typically used to handle the high levels of radioactivity and ensure reproducibility. The following protocol is adapted for an automated synthesis platform and utilizes a solid-phase extraction (SPE) purification method, which simplifies the process by avoiding the need for preparative HPLC.[1][6]

Experimental Workflow for Automated Radiosynthesis

G start Start trap_f18 Trap [¹⁸F]F⁻ on QMA Cartridge start->trap_f18 dry_qma Dry QMA Cartridge (N₂ gas) trap_f18->dry_qma elute_f18 Elute [¹⁸F]F⁻ into Reactor (TBA-HCO₃ solution) dry_qma->elute_f18 evaporate Evaporate Solvents elute_f18->evaporate add_precursor Add Tosylated Precursor (in anhydrous ACN) evaporate->add_precursor radiolabeling Radiolabeling Reaction (95°C, 10 min) add_precursor->radiolabeling dilute Dilute Reaction Mixture (Ultrapure Water) radiolabeling->dilute spe_purification Pass through C18 Cartridge dilute->spe_purification wash_cartridge Wash C18 Cartridge (Ultrapure Water) spe_purification->wash_cartridge elute_product Elute [¹⁸F]Flurpiridaz (Ethanol) wash_cartridge->elute_product formulation Final Formulation (add ascorbic acid, saline) elute_product->formulation qc Quality Control formulation->qc end End qc->end

Caption: Step-by-step workflow for the automated radiosynthesis and purification of [¹⁸F]Flurpiridaz.

Protocol: Automated Synthesis and SPE Purification

  • [¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a pre-conditioned quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.[6]

  • Drying: The QMA cartridge is dried with a stream of nitrogen gas.[6]

  • Elution of [¹⁸F]Fluoride: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of tetrabutylammonium bicarbonate (TBA-HCO₃) (e.g., 0.075 M).[6] The TBA cation acts as a phase-transfer catalyst, enhancing the nucleophilicity of the fluoride ion in the organic solvent.

  • Azeotropic Drying: The solvents are evaporated under vacuum with a gentle nitrogen flow at an elevated temperature (e.g., 100°C) to ensure anhydrous conditions, which are critical for the nucleophilic substitution reaction.[6]

  • Radiolabeling Reaction: A solution of the tosylated precursor (approximately 10 mg) in anhydrous acetonitrile (ACN) is added to the reaction vessel containing the dried [¹⁸F]F⁻/TBA⁺ complex. The vessel is sealed and heated to 95°C for 10 minutes.[6]

  • Purification:

    • The reaction mixture is diluted with ultrapure water.

    • The diluted solution is passed through a pre-conditioned C18 solid-phase extraction (SPE) cartridge. The [¹⁸F]Flurpiridaz product is retained on the cartridge, while unreacted [¹⁸F]fluoride and polar impurities pass through.

    • The C18 cartridge is washed with ultrapure water to remove any remaining impurities.

    • The purified [¹⁸F]Flurpiridaz is eluted from the C18 cartridge with ethanol.[6]

  • Final Formulation: The ethanolic solution of [¹⁸F]Flurpiridaz is formulated for injection. This typically involves dilution with a sterile saline solution and the addition of stabilizers like ascorbic acid.[1]

Part 3: Quality Control

Rigorous quality control (QC) is essential to ensure the safety and efficacy of the final radiopharmaceutical product.

QC Parameters and Acceptance Criteria

ParameterMethodAcceptance Criteria
Radiochemical Purity Radio-HPLC> 98%[1][3]
Chemical Purity HPLC (UV detection)Identification of [¹⁹F]Flurpiridaz peak, absence of significant impurities[8]
Radionuclidic Identity Half-life measurement105-115 minutes
pH pH meter or strip4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Within pharmacopeial limits (e.g., for ethanol, acetonitrile)
Sterility Standard microbiological testsSterile
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) testWithin pharmacopeial limits

Radio-HPLC Analysis:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection: In-line UV and radioactivity detectors.

  • The retention time of the product is confirmed by co-injection with a non-radioactive [¹⁹F]Flurpiridaz reference standard.[8]

Stability:

The final formulated product should be tested for stability over time. [¹⁸F]Flurpiridaz has been shown to be stable for at least 12 hours at room temperature, which is sufficient for clinical use.[1]

Discussion and Field-Proven Insights

  • Precursor Purity is Paramount: The chemical and isomeric purity of the tosylated precursor is critical for a successful radiolabeling reaction. Impurities in the precursor can lead to the formation of side products that are difficult to separate from the final [¹⁸F]Flurpiridaz, potentially compromising the radiochemical purity.

  • Anhydrous Conditions are Key: Water is a competing nucleophile that can react with the precursor and quench the [¹⁸F]fluoride. Therefore, ensuring anhydrous conditions during the radiolabeling step is crucial for achieving high radiochemical yields.

  • SPE vs. HPLC Purification: While traditional radiotracer purification relies on preparative HPLC, the use of SPE for [¹⁸F]Flurpiridaz purification offers significant advantages.[1] It simplifies the process, reduces the synthesis time, and can be more readily implemented in automated synthesis modules. Clinical studies have compared [¹⁸F]Flurpiridaz produced by both HPLC and SPE methods, demonstrating the viability of the SPE approach.[9][10]

  • Phase-Transfer Catalyst Selection: The choice of the phase-transfer catalyst and counter-ion (e.g., TBA-HCO₃) is important for optimizing the reactivity of the [¹⁸F]fluoride. Different combinations can be explored to maximize the radiochemical yield.[6]

Conclusion

The synthesis of the cardiac PET tracer [¹⁸F]Flurpiridaz from a precursor derived from this compound is a well-established and robust process. The development of improved precursor synthesis routes and automated radiolabeling protocols with simplified SPE purification has made this promising imaging agent more accessible for clinical research and routine use. By following the detailed protocols and best practices outlined in this application note, researchers and radiochemists can confidently produce high-quality [¹⁸F]Flurpiridaz for advancing the field of cardiac PET imaging.

References

  • Eryilmaz, F., & Kilbas, B. (2022). A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification. EJNMMI Radiopharmacy and Chemistry, 7(1), 30. [Link]

  • Eryilmaz, F., & Kilbas, B. (2022). A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification. ResearchGate. [Link]

  • Ahmed, H., Haider, A., Gisler, L., Schibli, R., Gebhard, C., & Ametamey, S. M. (2020). [18 F]Flurpiridaz: Facile and Improved Precursor Synthesis for this Next-Generation Cardiac Positron Emission Tomography Imaging Agent. ChemMedChem, 15(12), 1040–1043. [Link]

  • ResearchGate. (n.d.). Original synthesis of [¹⁸F]flurpiridaz precursor. [Link]

  • Eryilmaz, F., & Kilbas, B. (2022). A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification. PubMed. [Link]

  • CenterWatch. (2023). A Study of Flurpiridaz (18F) Injection for PET Imaging for Assessment of MPI Quality Using HPLC and SPE Manufacturing Processes. [Link]

  • Maddahi, J., et al. (2012). Flurpiridaz F 18 PET: Phase II Safety and Clinical Comparison with SPECT Myocardial Perfusion Imaging for Detection of Coronary Artery Disease. Journal of Nuclear Medicine, 53(9), 1377-1385. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Supporting Information. [Link]

  • New Drug Approvals. (2024). Flurpiridaz F 18. [Link]

  • ResearchGate. (n.d.). HPLC UV chromatogram and identification of [¹⁹F]Flurpiridaz (7). [Link]

  • Semantic Scholar. (n.d.). A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification. [Link]

  • ClinicalTrials.gov. (n.d.). Clinical Study Protocol GE Healthcare GE-265-001. [Link]

  • Alwan, M. (2024). 18F Flurpiridaz PET MPI: New Horizons in Cardiac Imaging. American College of Cardiology. [Link]

  • Digital Commons@Becker. (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. [Link]

  • Zhang, J., et al. (2012). Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures. Organic & Biomolecular Chemistry, 10(34), 6980-6986. [Link]

  • TCTMD.com. (2023). Positive Phase III Results Bring Excitement for Novel PET Imaging Tracer. [Link]

  • Beilstein Journals. (n.d.). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. [Link]

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Application Note & Protocol: Procedure for Selective Hydrogenation of the Alkyne in Methyl 4-(4-hydroxy-1-butynyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Alkyne Reduction

The selective semi-hydrogenation of alkynes to (Z)-alkenes is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting cis-alkene geometry is a critical structural motif in numerous bioactive molecules and advanced materials. The primary challenge in this conversion is twofold: arresting the reaction at the alkene stage to prevent over-reduction to the corresponding alkane, and controlling the stereochemistry to favor the desired (Z)-isomer over the thermodynamically more stable (E)-isomer.[1]

This application note provides a comprehensive guide to the selective hydrogenation of Methyl 4-(4-hydroxy-1-butynyl)benzoate, a polyfunctional molecule featuring an internal alkyne. The presence of other reducible groups (an ester) and functional handles (a hydroxyl group) necessitates a highly chemoselective method. We will explore the mechanistic underpinnings of two gold-standard catalytic systems—Lindlar's catalyst and P-2 Nickel—and provide detailed, field-proven protocols for their application.

Mechanistic Foundations of Selectivity

Achieving high selectivity in alkyne hydrogenation hinges on attenuating the reactivity of highly active metal catalysts. Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) are often too reactive, readily catalyzing the reduction of both the starting alkyne and the intermediate alkene to the alkane.[2] The solution lies in the use of "poisoned" or modified catalysts that exhibit a profound preference for the more reactive alkyne substrate.

The Lindlar Catalyst System (Palladium-Based)

The Lindlar catalyst is a heterogeneous system composed of palladium deposited on a calcium carbonate (CaCO₃) support, which is then intentionally deactivated, or "poisoned," with a lead salt (typically lead(II) acetate) and an organic modifier like quinoline.[3][4][5]

  • Causality of Selectivity:

    • Lead (Pb) Poisoning: Lead atoms selectively adsorb onto the most active sites of the palladium surface. This deactivation significantly lowers the catalyst's ability to adsorb and activate the intermediate alkene, thereby preventing its subsequent reduction to an alkane.[4][6] DFT studies and liquid-phase adsorption studies have shown that lead poisoning drastically reduces the number of available sites for alkene adsorption.[7]

    • Quinoline as a Modifier: Quinoline acts as an additional, reversible poison. It strongly adsorbs to the palladium surface, further tempering its activity.[7] This modulation is crucial for halting the reaction at the alkene stage and enhancing selectivity.[2][3]

    • Stereochemical Control: The hydrogenation occurs on the catalyst surface via a syn-addition of two hydrogen atoms across the triple bond. The alkyne adsorbs onto the flat catalyst surface, and hydrogen is delivered from the metal to the same face of the molecule, leading directly to the formation of the (Z)-alkene.[4][8][9]

The P-2 Nickel Catalyst System (Nickel-Based)

An excellent alternative to the palladium-based Lindlar catalyst is the P-2 Nickel catalyst. This is a finely divided, nearly colloidal, non-pyrophoric black nickel catalyst generated in situ from the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride in an alcohol solvent.[10]

  • Causality of Selectivity:

    • Inherent Sensitivity: P-2 Ni itself is highly sensitive to the substrate's structure and shows a natural preference for reducing the more sterically accessible and electronically rich alkyne over the corresponding alkene.[11]

    • Ethylenediamine as a Promoter: The selectivity and stereospecificity of P-2 Ni are dramatically enhanced by the addition of a ligand, most commonly ethylenediamine.[12] The amine coordinates to the nickel surface, modifying its electronic properties and sterically hindering the approach of the less reactive alkene product, thus providing exceptionally high yields of the (Z)-alkene with minimal over-reduction.[12]

Visualizing the Reaction Pathway and Workflow

The selective transformation of the starting alkyne to the desired (Z)-alkene, while avoiding the over-reduced alkane, is the central goal.

G cluster_reaction Reaction Pathway A This compound (Starting Alkyne) B Methyl (Z)-4-(4-hydroxy-1-butenyl)benzoate (Desired Product) A->B Selective Hydrogenation (e.g., Lindlar's Cat.) C Methyl 4-(4-hydroxybutyl)benzoate (Over-reduction Byproduct) B->C Over-reduction (Undesired)

Caption: Desired selective hydrogenation pathway versus undesired over-reduction.

A standardized laboratory procedure ensures reproducibility and safety.

G cluster_workflow General Experimental Workflow Start Dissolve Substrate in Solvent Setup Add Catalyst & Modifier (e.g., Quinoline) Start->Setup Purge Inert Gas Purge (N₂ or Ar) Setup->Purge React Introduce H₂ Atmosphere (e.g., Balloon) Purge->React Monitor Monitor Reaction (TLC / GC-MS) React->Monitor Filter Filter Catalyst (via Celite® pad) Monitor->Filter Concentrate Remove Solvent (Rotary Evaporation) Filter->Concentrate Purify Purify Product (Column Chromatography) Concentrate->Purify

Caption: Standard workflow for catalytic hydrogenation from setup to purification.

Experimental Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Hydrogen gas is highly flammable. Proper procedures for handling flammable gases must be followed.

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst

This protocol is highly reliable for producing (Z)-alkenes with excellent selectivity.

Materials and Reagents:

  • This compound

  • Lindlar's catalyst (5 wt. % Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Ethyl acetate (reagent grade) or Ethanol (anhydrous)

  • Hydrogen gas (balloon or regulated cylinder)

  • Nitrogen or Argon gas

  • Celite® 545

  • Silica gel for chromatography

Equipment:

  • Three-neck round-bottom flask with stir bar

  • Condenser

  • Gas inlet adapter and balloon

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask, add this compound (e.g., 1.0 g, 4.9 mmol).

  • Dissolve the substrate in ethyl acetate (40 mL).

  • Add Lindlar's catalyst (100 mg, 10 wt. % of substrate) and quinoline (approx. 50 µL).

  • Inerting the System: Equip the flask with a condenser and a gas inlet. Flush the entire system with nitrogen or argon for 5-10 minutes to remove all oxygen.

  • Hydrogenation: Replace the inert gas atmosphere with hydrogen by evacuating and backfilling with H₂ gas three times. Inflate a balloon with H₂ gas and maintain a positive pressure.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Reaction Monitoring: The reaction progress is critical. Every 30 minutes, withdraw a small aliquot, filter it through a small plug of silica in a pipette, and analyze by Thin Layer Chromatography (TLC) or GC-MS. The goal is to see the complete consumption of the starting material with minimal formation of the over-reduced alkane spot/peak. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, carefully vent the hydrogen atmosphere and flush the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the catalyst. Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl (Z)-4-(4-hydroxy-1-butenyl)benzoate.

Protocol 2: Selective Hydrogenation using P-2 Nickel Catalyst

This protocol avoids the use of heavy metals like lead and is an excellent alternative. The catalyst is prepared in situ.

Materials and Reagents:

  • This compound

  • Nickel(II) acetate tetrahydrate [Ni(OAc)₂·4H₂O]

  • Sodium borohydride (NaBH₄)

  • Ethanol (200 proof, anhydrous)

  • Ethylenediamine

  • Hydrogen gas

Equipment: As described in Protocol 1.

Procedure:

  • Catalyst Preparation:

    • In a 100 mL three-neck flask under a nitrogen atmosphere, dissolve Nickel(II) acetate tetrahydrate (e.g., 0.31 g, 1.25 mmol) in 25 mL of anhydrous ethanol.

    • In a separate flask, prepare a solution of sodium borohydride (e.g., 0.12 g, 3.1 mmol) in 15 mL of anhydrous ethanol.

    • Using a syringe, add the NaBH₄ solution dropwise to the vigorously stirred nickel acetate solution. A fine black precipitate of P-2 Nickel will form immediately.[10] Stir for an additional 10 minutes.

  • Hydrogenation:

    • Purge the reaction flask (containing the freshly prepared catalyst) with hydrogen gas.

    • Add ethylenediamine (e.g., 0.17 mL, 2.5 mmol) to the catalyst suspension.

    • In a separate beaker, dissolve this compound (e.g., 2.04 g, 10.0 mmol) in 10 mL of ethanol.

    • Add the substrate solution to the reaction flask via syringe.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake (if using a gas burette) or by TLC/GC-MS as described in Protocol 1. The reaction is typically very fast, often completing in under 60 minutes.

  • Work-up and Purification:

    • Once complete, flush the system with nitrogen. Filter the catalyst through a pad of Celite®.

    • Concentrate the filtrate using a rotary evaporator.

    • Dilute the residue with water (50 mL) and extract with diethyl ether or ethyl acetate (3 x 30 mL). The aqueous wash effectively removes the ethylenediamine.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Summary of Parameters and Troubleshooting

ParameterProtocol 1: Lindlar's CatalystProtocol 2: P-2 NickelField Insight & Troubleshooting
Catalyst 5% Pd/CaCO₃/PbNi(OAc)₂ + NaBH₄ (in situ)Inactive Catalyst: Ensure catalyst is fresh. P-2 Ni must be prepared fresh as its activity decreases on storage.
Modifier QuinolineEthylenediamineOver-reduction: Increase amount of modifier. Lower H₂ pressure or temperature. Stop reaction as soon as starting material is gone.
Solvent Ethyl Acetate, Ethanol, HexanesEthanolSolvent choice can affect reaction rate and solubility. Ensure substrate is fully dissolved.
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)Exothermic reactions may require cooling to maintain selectivity.
Pressure 1 atm (Balloon)1 atm (Balloon)Higher pressures increase reaction rate but may decrease selectivity. 1 atm is usually sufficient.
Selectivity High Z:E ratio (>95:5)Very High Z:E ratio (>98:2)[12]Poor Selectivity: Check for impurities in the starting material (sulfur can poison catalysts). Ensure the system is oxygen-free.

References

  • Discovering the Power of Lindlar Catalyst in Selective Hydrogenation. (2025).
  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. J.C.S. Chem. Comm., 553.
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  • Trost, B. M., & Toste, F. D. (2003). A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes.
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  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar or Ni₂B (P-2). (n.d.). Master Organic Chemistry. [Link]

  • Synthesis of methyl 4-(4-hydroxybutyl)benzoate. (n.d.). PrepChem.com. [Link]

  • Al-Qaradawi, S., et al. (2021). Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. RSC Advances, 11(45), 28205-28212. [Link]

  • Ashenhurst, J. (2011). Partial Reduction of Alkynes With Lindlar’s Catalyst. Master Organic Chemistry. [Link]

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  • Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate. (n.d.). PrepChem.com. [Link]

  • Chemo-regioselectivity in heterogeneous catalysis: competitive routes for C = O and C = C hydrogenations from a theoretical approach. (2006). Journal of the American Chemical Society, 128(4), 1316-1323. [Link]

  • Gorgas, N., et al. (2019). Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts. Chemistry – A European Journal, 25(66), 14995-15014. [Link]

  • Catalytic, Z-Selective, Semi-Hydrogenation of Alkynes with a Zinc-Anilide Complex. (2020). ChemRxiv. [Link]

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  • Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. (2008). Journal of the American Chemical Society, 130(44), 14466-14467. [Link]

  • Reduction of an alkyne using the Lindlar catalyst, a reaction pre... (n.d.). Pearson+. [Link]

  • Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. (2016). Catalysis Science & Technology, 6(10), 3326-3330. [Link]

  • Transfer semi‐hydrogenation of internal alkynes to (Z)‐alkenes (left) and (E)... (n.d.). ResearchGate. [Link]

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  • Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite. (2021). CCS Chemistry. [Link]

  • Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. (n.d.). ResearchGate. [Link]

  • Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. (2014). Journal of the American Chemical Society, 136(4), 1298-1301. [Link]

  • Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. (2020). Catalysis Science & Technology. [Link]

  • Selective Hydrogenations over P-2 Ni. (n.d.). ResearchGate. [Link]

  • Catalytic hydrogenation. VI. Reaction of sodium borohydride with nickel salts in ethanol solution. P-2 Nickel, a highly convenient, new, selective hydrogenation catalyst with great sensitivity to substrate structure. (1973). The Journal of Organic Chemistry, 38(12), 2226-2230. [Link]

  • Transfer hydrogenation of alkynes into alkenes by ammonia borane over Pd-MOF catalysts. (2019). Dalton Transactions. [Link]

  • An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones. (2007). Journal of the American Chemical Society. [Link]

  • Hydrogenation of Alkynes to cis -Alkenes with Hydrazine in Air. (2016). ResearchGate. [Link]

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Selective Hydrolysis of Methyl 4-(4-hydroxy-1-butynyl)benzoate: A Comparative Analysis of Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This application note provides a detailed technical guide for the hydrolysis of Methyl 4-(4-hydroxy-1-butynyl)benzoate to its corresponding carboxylic acid, 4-(4-hydroxy-1-butynyl)benzoic acid. As a polyfunctional molecule, this compound serves as an excellent model for exploring the selective cleavage of an ester in the presence of other sensitive functionalities, namely a primary alcohol and an internal alkyne. We present a comparative analysis of two primary methodologies: base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis. This guide delves into the mechanistic underpinnings of each approach, offers detailed, step-by-step laboratory protocols, and discusses the critical parameters that influence reaction efficiency, yield, and purity. The objective is to equip researchers, particularly those in medicinal chemistry and drug development, with the expertise to select and optimize the appropriate hydrolysis conditions based on substrate stability and desired experimental outcomes.

Introduction and Compound Profile

Ester hydrolysis is a fundamental transformation in organic synthesis, crucial for the synthesis of carboxylic acids from their corresponding esters.[1][2] In the context of drug development, this reaction is often a key step in the synthesis of active pharmaceutical ingredients (APIs) or in the metabolic activation of ester-based prodrugs. The choice between acidic and basic conditions is non-trivial and depends heavily on the substrate's overall structure.[2]

The subject of this guide, This compound , possesses three key functional groups:

  • Aromatic Methyl Ester: The target for hydrolysis.

  • Internal Alkyne: A carbon-carbon triple bond that can be susceptible to hydration under certain acidic conditions.

  • Primary Alcohol: A hydroxyl group that is generally stable but could potentially undergo side reactions under harsh conditions.

The central challenge is to achieve complete and clean conversion of the ester to the carboxylic acid without inducing unwanted side reactions at the alkyne or alcohol moieties. This guide will explore the practical considerations for achieving this selectivity.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, commonly known as saponification, is the most frequently employed method for ester cleavage in preparative synthesis.[2][3] The process involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), typically in a mixture of water and an organic co-solvent to ensure solubility.[4][5]

Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.[4] The hydroxide ion (⁻OH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group to form the carboxylic acid. In the basic medium, a rapid and essentially irreversible acid-base reaction occurs where the newly formed carboxylic acid is deprotonated by methoxide or another hydroxide ion to yield a highly stable carboxylate salt.[4][6] This final deprotonation step renders the overall reaction irreversible, driving it to completion.[1][2]

To obtain the final carboxylic acid product, a separate acidic workup step is required to protonate the carboxylate salt.[2][4]

Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis. The irreversible deprotonation (Step 3) drives the reaction to completion.

Advantages and Disadvantages for the Target Molecule
FeatureAnalysis for this compound
Advantages Irreversibility: The reaction goes to completion, which simplifies reaction monitoring and often leads to higher yields.[1] Product Separation: The final product is a salt, which can be easily separated from the neutral alcohol byproduct (methanol) before the final acidification and extraction step.[3] Functional Group Compatibility: Basic conditions are generally well-tolerated by the alkyne and primary alcohol functionalities, minimizing the risk of side reactions.
Disadvantages Stoichiometric Reagent: Requires at least one full equivalent of base.[1] Harsh Conditions: While generally compatible, prolonged exposure to high concentrations of base at elevated temperatures could potentially cause unforeseen side reactions, although this is less likely for the given substrate.
Detailed Protocol for Saponification

This protocol is designed for a ~1 g scale reaction. Adjust volumes accordingly.

Materials:

  • This compound (1.0 g)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH·H₂O)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M or 2M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, ~4.9 mmol) in a mixture of Methanol (20 mL) and Water (10 mL).[5] Using a co-solvent system ensures the ester, which is poorly soluble in water, remains in solution.

  • Addition of Base: Add Sodium Hydroxide (0.30 g, ~7.5 mmol, 1.5 equivalents). Using a slight excess of base ensures the reaction goes to completion.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80°C) with vigorous stirring.[3] The elevated temperature accelerates the rate of hydrolysis.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, neutralize with a drop of dilute acid, and spot on a TLC plate against the starting material. The disappearance of the starting ester spot indicates reaction completion (typically 1-3 hours).

  • Cooling and Solvent Removal: Once complete, remove the flask from the heat and allow it to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. This step is crucial as it prevents the re-formation of the ester during the subsequent acidification.

  • Acidification (Workup): To the remaining aqueous solution, slowly add 1M HCl with stirring in an ice bath.[7] The addition of acid will protonate the carboxylate salt. Continue adding acid until the pH of the solution is ~2. The desired product, 4-(4-hydroxy-1-butynyl)benzoic acid, should precipitate as a white solid.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into Ethyl Acetate (3 x 30 mL). The organic layer will contain the desired carboxylic acid.

  • Washing and Drying: Wash the combined organic layers with Brine (1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization if necessary.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation dissolve 1. Dissolve Ester in MeOH/H₂O add_base 2. Add NaOH (1.5 eq) dissolve->add_base reflux 3. Heat to Reflux (1-3 hours) add_base->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool & Remove MeOH monitor->cool acidify 6. Acidify with HCl to pH 2 cool->acidify extract 7. Extract with Ethyl Acetate acidify->extract dry 8. Dry, Filter & Concentrate extract->dry Purified Product Purified Product dry->Purified Product Recrystallization (if needed)

Figure 2: General workflow for the saponification of this compound.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[1][8] It requires a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and is performed in the presence of a large excess of water to drive the equilibrium towards the products.[3][9]

Principle and Mechanism

The mechanism begins with the protonation of the ester's carbonyl oxygen by the acid catalyst (e.g., H₃O⁺).[10][11] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water.[8] The subsequent nucleophilic attack forms a tetrahedral intermediate. A series of proton transfers follows, converting the methoxy group (-OCH₃) into a good leaving group (methanol, CH₃OH).[10] Finally, the tetrahedral intermediate collapses, eliminating methanol and regenerating the carbonyl group. A final deprotonation step yields the carboxylic acid and regenerates the acid catalyst.[9][11]

Because every step in this mechanism is reversible, the reaction exists in an equilibrium that includes the ester, water, carboxylic acid, and alcohol.[11][12]

Figure 3: Mechanism of Acid-Catalyzed Ester Hydrolysis. All steps are reversible, requiring excess water to favor product formation.

Advantages and Disadvantages for the Target Molecule
FeatureAnalysis for this compound
Advantages Catalytic Acid: Only a small amount of acid is needed. Simpler Workup: Does not require a separate acidification step; the product is formed directly as the neutral carboxylic acid.
Disadvantages Reversibility: The reaction does not go to completion and reaches an equilibrium state, which can result in lower isolated yields.[12][13] A large excess of water is required to push the equilibrium forward.[3] Potential Side Reactions: This is the most significant concern. Strong aqueous acid, especially with heating, can potentially catalyze the hydration of the alkyne triple bond to form a ketone (Markovnikov addition), leading to a significant impurity.
Detailed Protocol for Acid-Catalyzed Hydrolysis

Materials:

  • This compound (1.0 g)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Dioxane or Acetic Acid (as co-solvent)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, ~4.9 mmol) in a mixture of Dioxane (20 mL) and Water (20 mL). The large excess of water is critical to drive the equilibrium.[3]

  • Addition of Acid: Carefully add concentrated Sulfuric Acid (0.5 mL) dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction will likely not proceed to completion but will reach an equilibrium point after several hours (e.g., 4-8 hours).

  • Cooling and Neutralization: Cool the reaction to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into Ethyl Acetate (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with Brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of starting material and product. Purification by column chromatography will be necessary to isolate the pure carboxylic acid.

Comparative Analysis and Recommendations

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Driving Force Irreversible due to final deprotonation step[1][6]Reversible equilibrium; requires excess water[12]
Reagent Stoichiometric (e.g., NaOH, LiOH)[1]Catalytic (e.g., H₂SO₄, HCl)[1]
Reaction Time Generally faster (1-3 hours)Generally slower (4-8+ hours to reach equilibrium)
Workup Requires neutralization/acidification to isolate product[4]Requires neutralization of catalyst before extraction
Product Isolation Often precipitates upon acidification; easier separation[3][7]Requires extraction from an equilibrium mixture
Yield Typically high due to complete conversionLimited by equilibrium position
Key Risk for Substrate Low risk of side reactionsHigh risk of alkyne hydration to a ketone

Recommendation for this compound:

For the hydrolysis of this specific molecule, base-catalyzed hydrolysis (saponification) is the strongly recommended method.

Causality Behind the Recommendation: The primary reason is functional group compatibility. The internal alkyne in the side chain is susceptible to acid-catalyzed hydration, a well-known side reaction that would yield an undesirable ketone byproduct. Basic conditions do not promote this transformation, thus preserving the integrity of the alkyne. Furthermore, the irreversible nature of saponification ensures a complete and clean conversion, leading to a higher yield of the desired 4-(4-hydroxy-1-butynyl)benzoic acid and a simpler purification process.[2]

References

  • Piancatelli, G., & D'Auria, M. (2003). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 5(4), 404-406. [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • ChemHelp ASAP. (2019). acid-catalyzed mechanism of ester hydrolysis. YouTube. [Link]

  • Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Sarah Bartlett. (2021). Saponification of methyl benzoate. YouTube. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Ester hydrolysis. Wikipedia. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • YouTube. (2021). Saponification of Methyl Benzoate: Refluxing the ester. [Link]

  • Clark, J. (n.d.). hydrolysing esters. Chemguide. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Various Authors. (2022). What makes esters more reactive towards hydrolysis than other common functional groups? Quora. [Link]

  • Pearson+. (2024). Methyl p-nitrobenzoate has been found to undergo saponification... Study Prep. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Chemistry LibreTexts. (2024). 12.9: Hydrolysis of Esters. [Link]

  • StudySmarter. (2023). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. [Link]

  • YouTube. (2021). Saponification of Methyl Benzoate: Crashing out the benzoic acid. [Link]

  • Allery Chemistry. (2019). mechanism of ester hydrolysis. YouTube. [Link]

  • Bender, M. L., & Glasson, W. R. (1959). Hydrolysis of Simple Aromatic Esters and Carbonates. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester. PubChem. [Link]

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Application Note: A Robust HPLC Method for the Quantification of Benzoate Derivatives in Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of common benzoate derivatives, such as methylparaben, ethylparaben, propylparaben, and butylparaben.[1][2] These compounds are widely utilized as preservatives in pharmaceutical and cosmetic products due to their antimicrobial properties.[1][3] Given the regulatory limits on their concentrations, a reliable and accurate analytical method is essential for quality control and safety assurance.[3] This guide provides a comprehensive protocol, from initial method development and optimization to full validation according to International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for Benzoate Quantification

Benzoate derivatives, specifically the esters of p-hydroxybenzoic acid known as parabens, are critical components in a vast array of consumer and pharmaceutical products. Their primary function is to act as preservatives, inhibiting the growth of fungi and bacteria.[1] The efficacy and safety of these products are directly linked to the concentration of these preservatives. Regulatory bodies worldwide have established maximum permissible levels for parabens in various product categories.[3] Consequently, the development of a precise, accurate, and stability-indicating HPLC method is not merely a technical exercise but a cornerstone of product quality and regulatory compliance.

Reversed-phase HPLC is the technique of choice for this application due to its versatility in separating compounds with varying polarities, a characteristic feature of the paraben series where hydrophobicity increases with the length of the alkyl chain.[4] This document will guide researchers and drug development professionals through the logical steps of creating and validating a fit-for-purpose HPLC method for these common preservatives.

Foundational Principles: Reversed-Phase Chromatography of Benzoate Derivatives

The separation of benzoate derivatives in RP-HPLC is governed by their partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The fundamental principle is that less polar analytes will have a stronger affinity for the stationary phase, resulting in longer retention times. In the case of parabens, the elution order is predictable: methylparaben, being the most polar, will elute first, followed by ethylparaben, propylparaben, and butylparaben, which is the most nonpolar of the common series.[4]

Key to a successful separation is the manipulation of the mobile phase composition. A typical mobile phase for this analysis is a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol.[5][6] The pH of the aqueous component is a critical parameter. Benzoate derivatives are weakly acidic; therefore, maintaining a mobile phase pH below their pKa (typically around 8.0-8.5) ensures they remain in their non-ionized form, leading to better retention and peak shape on a C18 column.[7] A low pH, often achieved with additives like phosphoric or formic acid, is generally preferred to ensure robust and reproducible retention.[7][8]

HPLC Method Development and Optimization Workflow

The development of a robust HPLC method is a systematic process. The following workflow outlines the key stages, from initial parameter selection to final method optimization.

HPLC_Method_Development Start Start: Define Analytical Target Profile Column_Selection Column Selection (e.g., C18, 5 µm, 4.6x150 mm) Start->Column_Selection Mobile_Phase_Scouting Mobile Phase Scouting (Acetonitrile vs. Methanol, pH) Start->Mobile_Phase_Scouting Detector_Wavelength Detector Wavelength Selection (e.g., 254 nm) Start->Detector_Wavelength Initial_Conditions Run Initial Isocratic/Gradient Conditions Column_Selection->Initial_Conditions Mobile_Phase_Scouting->Initial_Conditions Detector_Wavelength->Initial_Conditions Evaluate_Chroma Evaluate Initial Chromatogram (Resolution, Peak Shape, Retention) Initial_Conditions->Evaluate_Chroma Optimization Optimization Loop Evaluate_Chroma->Optimization System_Suitability Perform System Suitability Testing (SST) Evaluate_Chroma->System_Suitability Acceptable? Adjust_Organic Adjust Organic Content / Gradient Slope Optimization->Adjust_Organic Adjust_pH Adjust Mobile Phase pH Optimization->Adjust_pH Adjust_FlowRate Adjust Flow Rate / Temperature Optimization->Adjust_FlowRate Adjust_Organic->Evaluate_Chroma Adjust_pH->Evaluate_Chroma Adjust_FlowRate->Evaluate_Chroma System_Suitability->Optimization Fail Validation Proceed to Method Validation System_Suitability->Validation Pass End Final Method Validation->End

Caption: A systematic workflow for HPLC method development.

Detailed Protocols

Protocol 1: Standard and Sample Preparation

Objective: To prepare accurate standard solutions and representative sample solutions for analysis.

Materials:

  • Reference standards (Methylparaben, Ethylparaben, Propylparaben, Butylparaben)

  • HPLC-grade acetonitrile and/or methanol[9]

  • HPLC-grade water

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh approximately 20 mg of each paraben reference standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with the organic solvent (e.g., methanol or acetonitrile).

  • Working Standard Solution (e.g., 20 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with the mobile phase. For example, pipette 10 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation (for a cream/gel formulation):

    • Accurately weigh approximately 1.0 g of the sample into a 50 mL centrifuge tube.

    • Add a known volume (e.g., 25 mL) of the extraction solvent (e.g., methanol).

    • Vortex or sonicate for 10-15 minutes to ensure complete extraction of the parabens.[3]

    • Centrifuge the mixture to separate excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[10]

Protocol 2: HPLC Method and System Suitability

Objective: To establish the chromatographic conditions and verify system performance prior to sample analysis.

Instrumentation and Conditions:

ParameterRecommended ConditionRationale
HPLC System Standard HPLC with UV/PDA DetectorWidely available and suitable for these chromophoric compounds.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for parabens.[11]
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH ensures analytes are in a single, non-ionized form.[7][11]
Mobile Phase B AcetonitrileGood UV transparency and elution strength.
Elution Mode GradientOften superior for resolving complex mixtures and sharpening peaks.[12][13]
Gradient Program 0-2 min: 30% B; 2-12 min: 30-80% B; 12-15 min: 80% B; 15.1-20 min: 30% B (equilibration)A representative gradient to separate parabens with varying hydrophobicities.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[10]
Column Temp. 35°CImproves peak shape and reduces viscosity.[11]
Detection UV at 254 nmA common wavelength where parabens exhibit strong absorbance.[10][11]
Injection Volume 10 µLA typical volume to avoid column overload.[10][11]

System Suitability Testing (SST): According to USP and ICH guidelines, SST is integral to verifying the chromatographic system's performance.[14] Before sample analysis, inject the working standard solution five or six times and evaluate the following parameters.[15]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.[15][16]
Theoretical Plates (N) N > 2000Measures column efficiency.[15][16]
Resolution (Rs) Rs > 2.0 between critical pairsEnsures baseline separation of adjacent peaks.[14][15]
Repeatability (%RSD) %RSD of peak area ≤ 2.0%Demonstrates precision of the system.[14][16]
Protocol 3: Method Validation

Objective: To demonstrate that the analytical method is suitable for its intended purpose, according to ICH Q2(R1) guidelines.

Validation Parameters:

  • Specificity/Selectivity: Analyze a blank (matrix without analytes) and a placebo to ensure no interference at the retention times of the benzoate derivatives. Conduct forced degradation studies (acid, base, oxidation, thermal, photolytic) to demonstrate that the method can separate the analytes from their degradation products.[11][17][18][19]

  • Linearity: Analyze a series of at least five concentrations of the mixed standard (e.g., 50% to 150% of the expected sample concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[11]

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analytes at three levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results from both sets.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is often established based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[20]

  • Robustness: Intentionally vary method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability criteria should still be met.

Troubleshooting Common HPLC Issues

Effective troubleshooting is key to maintaining data quality. A logical approach, starting from the most common culprits, can quickly resolve most issues.

HPLC_Troubleshooting Problem Problem Observed e.g., Pressure Fluctuation, Peak Tailing, Baseline Noise Pressure High/Fluctuating Pressure Check for Blockages: - In-line filter/frit - Guard/Analytical Column - Tubing Check for Leaks: - Fittings, Pump Seals Problem->Pressure Pressure Issue Peak_Shape Poor Peak Shape (Tailing/Fronting) Check Sample Solvent: - Mismatch with mobile phase? Check Mobile Phase pH: - Is it appropriate for analyte pKa? Check for Column Overload or Degradation Problem->Peak_Shape Peak Shape Issue Baseline Baseline Noise/Drift Check Mobile Phase: - Freshly prepared? Degassed? Check Detector: - Lamp energy low? - Contaminated flow cell? Problem->Baseline Baseline Issue Retention Retention Time Shift Check Mobile Phase Prep: - Inconsistent composition? Check Pump Flow Rate: - Is it accurate and stable? Check Column Temperature Problem->Retention Retention Issue

Caption: A logical guide for troubleshooting common HPLC problems.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an RP-HPLC method for quantifying benzoate derivatives. By following the detailed protocols and understanding the causality behind experimental choices, researchers and QC analysts can implement a robust, reliable, and compliant method. The principles of systematic method development, rigorous validation, and logical troubleshooting outlined herein serve as a self-validating system, ensuring the generation of high-quality data for the safety and efficacy of pharmaceutical and cosmetic products.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: US Pharmacopeia (USP). [Link]

  • Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products . Source: ResearchGate. [Link]

  • System Suitability in HPLC Analysis . Source: Pharmaguideline. [Link]

  • A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms . Source: PubMed. [Link]

  • Control pH During Method Development for Better Chromatography . Source: Agilent. [Link]

  • Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product . Source: IDEAS/RePEc. [Link]

  • Getting the peaks perfect: System suitability for HPLC . Source: American Chemical Society. [Link]

  • Separation of Paraben Preservatives by Reversed-Phase HPLC Application . Source: Agilent. [Link]

  • Gradient vs. Isocratic Elution in Chromatography . Source: Phenomenex. [Link]

  • Troubleshooting Common HPLC Issues . Source: Labcompare.com. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance . Source: Mastelf. [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program . Source: FDA. [Link]

  • Validation of analytical procedures: Text and Methodology Q2(R1) . Source: International Council for Harmonisation (ICH). [Link]

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The Art of Synthesis: Leveraging Methyl 4-(4-hydroxy-1-butynyl)benzoate as a Premier Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Untapped Potential

In the landscape of modern organic synthesis, the demand for versatile and highly functionalized building blocks is incessant. These molecular scaffolds are the linchpins in the construction of complex architectures, from life-saving pharmaceuticals to cutting-edge materials. Among these, Methyl 4-(4-hydroxy-1-butynyl)benzoate emerges as a compound of significant interest. Its unique bifunctional nature, possessing both a reactive terminal alkyne and a primary alcohol, opens a vast playbook of synthetic transformations. This guide provides an in-depth exploration of this molecule's synthetic utility, complete with detailed protocols and mechanistic insights to empower researchers in their quest for molecular innovation.

The structure of this compound offers two distinct points for chemical modification: the nucleophilic hydroxyl group and the reactive C-C triple bond. This duality allows for a modular and strategic approach to the synthesis of a diverse array of derivatives. The para-substituted aromatic ring, with its electron-withdrawing methyl ester, further influences the reactivity of the alkyne and provides a rigid core for constructing larger molecular frameworks. This application note will delve into the key reactions that make this building block a powerful tool in the synthetic chemist's arsenal.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is paramount for its effective application.

PropertyValue
CAS Number 123910-86-1[1]
Molecular Formula C₁₂H₁₂O₃[2]
Molecular Weight 204.22 g/mol [2]
Appearance Off-white to yellow solid
Melting Point 95.3-96.3 °C

Core Synthetic Transformations & Protocols

The true power of this compound lies in its ability to undergo a wide range of chemoselective reactions. By carefully choosing reagents and reaction conditions, chemists can selectively target either the hydroxyl group or the terminal alkyne, or in some cases, both.

The Sonogashira Coupling: Extending the Carbon Skeleton

The terminal alkyne is a gateway to a multitude of carbon-carbon bond-forming reactions, with the Sonogashira coupling being a cornerstone of this reactivity.[3][4][5] This palladium- and copper-catalyzed cross-coupling reaction allows for the facile introduction of aryl, heteroaryl, or vinyl substituents onto the alkyne, paving the way for the synthesis of complex conjugated systems.

dot graph Sonogashira_Coupling { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];

BuildingBlock [label="this compound"]; ArylHalide [label="Aryl/Vinyl Halide (R-X)"]; Catalyst [label="Pd(PPh₃)₂Cl₂ / CuI\nTriethylamine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CoupledProduct [label="Coupled Product"];

BuildingBlock -> Catalyst; ArylHalide -> Catalyst; Catalyst -> CoupledProduct; } caption { label="Workflow for Sonogashira Coupling."; fontsize=10; }

Protocol: Sonogashira Coupling with 4-Iodotoluene

This protocol details the coupling of this compound with 4-iodotoluene to yield Methyl 4-(4-hydroxy-4-(p-tolyl)but-1-ynyl)benzoate.

Materials:

  • This compound (1.0 eq)

  • 4-Iodotoluene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, 4-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Stir the mixture at room temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.

Selective Oxidation of the Primary Alcohol

The primary alcohol functionality can be selectively oxidized to either an aldehyde or a carboxylic acid, providing another avenue for molecular diversification.[6][7][8][9] The choice of oxidant and reaction conditions is critical to prevent unwanted side reactions with the alkyne.

dot graph Alcohol_Oxidation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];

BuildingBlock [label="this compound"]; MildOxidation [label="PCC or DMP\nDCM, rt", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; StrongOxidation [label="Jones Reagent\nAcetone, 0°C to rt", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldehyde [label="Methyl 4-(4-oxobut-1-ynyl)benzoate"]; CarboxylicAcid [label="Methyl 4-(3-carboxyprop-1-ynyl)benzoate"];

BuildingBlock -> MildOxidation -> Aldehyde; BuildingBlock -> StrongOxidation -> CarboxylicAcid; } caption { label="Selective Oxidation Pathways."; fontsize=10; }

Protocol: Oxidation to the Aldehyde using PCC

This protocol describes the selective oxidation of the primary alcohol to the corresponding aldehyde using Pyridinium chlorochromate (PCC).

Materials:

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a stirred suspension of PCC in anhydrous DCM, add a solution of this compound in DCM dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Esterification and Etherification of the Hydroxyl Group

The nucleophilic hydroxyl group is readily derivatized through esterification and etherification reactions, allowing for the introduction of a wide variety of functional groups and the modulation of the molecule's physicochemical properties.

a) Mitsunobu Esterification: A Mild and Versatile Approach

The Mitsunobu reaction provides a mild and efficient method for the esterification of the primary alcohol with a carboxylic acid, proceeding with inversion of configuration if a chiral center were present.[10][11][12][13][14]

dot graph Mitsunobu_Esterification { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];

BuildingBlock [label="this compound"]; CarboxylicAcid [label="Carboxylic Acid (R-COOH)"]; Reagents [label="PPh₃, DIAD\nTHF, 0°C to rt", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ester [label="Ester Product"];

BuildingBlock -> Reagents; CarboxylicAcid -> Reagents; Reagents -> Ester; } caption { label="Mitsunobu Esterification Workflow."; fontsize=10; }

Protocol: Mitsunobu Esterification with Benzoic Acid

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound, benzoic acid, and triphenylphosphine in anhydrous THF in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired ester.

b) Williamson Ether Synthesis: A Classic Transformation

The Williamson ether synthesis offers a straightforward method for the formation of ethers by reacting the corresponding alkoxide with an alkyl halide.[15][16]

Protocol: Etherification with Benzyl Bromide

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise and then allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Selective Reduction of the Alkyne

The carbon-carbon triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst, or fully reduced to an alkane with other catalysts.[17] This transformation is valuable for introducing stereochemical diversity and modifying the geometry of the molecule.

dot graph Alkyne_Reduction { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];

BuildingBlock [label="this compound"]; Lindlar [label="H₂, Lindlar's Catalyst\nQuinoline, EtOAc", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CisAlkene [label="Methyl 4-(4-hydroxy-1-(Z)-butenyl)benzoate"];

BuildingBlock -> Lindlar -> CisAlkene; } caption { label="Selective Alkyne Reduction to a cis-Alkene."; fontsize=10; }

Protocol: Partial Hydrogenation to the cis-Alkene

Materials:

  • This compound (1.0 eq)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (0.1 eq by weight)

  • Quinoline (1 drop)

  • Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in ethyl acetate in a flask suitable for hydrogenation.

  • Add Lindlar's catalyst and a drop of quinoline.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon is often sufficient).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon consumption of the starting material, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude cis-alkene.

  • Purify the product by column chromatography if necessary.

Protecting Group Strategies for Enhanced Selectivity

In multi-step syntheses, it may be necessary to protect one of the reactive functional groups to achieve the desired chemoselectivity.

  • Protection of the Terminal Alkyne: The acidic proton of the terminal alkyne can be protected, for example, as a trialkylsilyl ether (e.g., trimethylsilyl (TMS) or triisopropylsilyl (TIPS)).[18][19][20][21] This allows for transformations at the hydroxyl group without interference from the alkyne. The silyl group can be readily removed under mild conditions, such as with a fluoride source (e.g., TBAF) or potassium carbonate in methanol.[18][19][22][23][24]

  • Protection of the Hydroxyl Group: The primary alcohol can be protected with a variety of common protecting groups, such as a silyl ether (e.g., TBS, TBDPS), a benzyl ether, or an ester. The choice of protecting group will depend on the subsequent reaction conditions.

Application in the Synthesis of Pralatrexate

The versatility of this compound is exemplified by its potential role as a key intermediate in the synthesis of Pralatrexate, an antifolate drug used in the treatment of peripheral T-cell lymphoma.[25] While specific synthetic routes may vary, the core structure of Pralatrexate contains a fragment that can be retrosynthetically disconnected to a derivative of our building block.[26][27][28] The strategic application of the reactions described herein would be crucial for the construction of such a complex molecule.

Conclusion: A Gateway to Molecular Complexity

This compound stands as a testament to the power of bifunctional building blocks in modern organic synthesis. Its dual reactivity, coupled with the ability to perform chemoselective transformations, provides a robust platform for the efficient construction of a wide range of complex molecules. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers looking to harness the full synthetic potential of this remarkable compound. As the drive for molecular innovation continues, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in shaping the future of chemistry and medicine.

References

  • Hashmi, A. S. K., Wang, T., Shi, S., & Rudolph, M. (2012). Regioselectivity switch: gold(I)-catalyzed oxidative rearrangement of propargyl alcohols to 1,3-diketones. The Journal of Organic Chemistry, 77(17), 7761–7767. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
  • Plavac, N., & Bersohn, R. (1983). The Protection of Terminal Alkynes Against Grignard Reagents by the Trimethylsilyl Group. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 13(10), 867-869.
  • Wikipedia. (2023). Protecting group. In Wikipedia. Retrieved from [Link]

  • Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. (2025). BenchChem.
  • A Photolabile Protection Strategy for Terminal Alkynes. (2025). ChemInform.
  • Hashmi, A. S. K., Wang, T., Shi, S., & Rudolph, M. (2012). Regioselectivity switch: gold(I)-catalyzed oxidative rearrangement of propargyl alcohols to 1,3-diketones. PubMed.
  • Selective catalytic hydrogenation of alkynes: Use of Lindlar's catalyst during practical works. (n.d.). L'Actualité Chimique.
  • Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. (2012). Organic Chemistry Portal.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2014). PMC.
  • Electrochemically-Mediated Oxidation of Sensitive Propargylic Ben- zylic Alcohols. (2022). OSTI.GOV.
  • Sonogashira Coupling. (2022). Organic Chemistry Portal.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions. (2025).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Mitsunobu Reaction. (2013). Organic Chemistry Portal.
  • Wikipedia. (2023). Mitsunobu reaction. In Wikipedia. Retrieved from [Link]

  • Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols. (2022). PMC.
  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). Master Organic Chemistry.
  • Mitsunobu Reaction. (2019). Organic Chemistry Portal.
  • Silyl Protective Groups. (2014).
  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2011).
  • Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
  • Mitsunobu and Related Reactions: Advances and Applic
  • Reduction of Alkynes. (2025). Chemistry LibreTexts.
  • NHC Catalyzed Oxidations of Aldehydes to Esters: Chemoselective Acylation of Alcohols in Presence of Amines. (2025).
  • A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes. (2012).
  • Reduction of an alkyne using the Lindlar catalyst, a reaction pre... (n.d.). Pearson+.
  • 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester. (n.d.). PubChem.
  • Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers. (2008). PMC.
  • Electrochemical Esterification Reaction of Alkyne Aldehyde with Alcohols Mediated by Carbene and Iodine. (2021).
  • Chemoselective dehydrogenative esterification of aldehydes and alcohols with a dimeric rhodium(ii)
  • Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. (2025). Journal of the Chinese Chemical Society.
  • An Exceedingly Efficient and Chemoselective Esterification with Activated Alcohols Using AlCl3/NaI/CH3CN System (2004). (2004). SciSpace.
  • Processes and intermediates for preparing pralatrexate. (2014).
  • Processes and intermediates for preparing pralatrexate. (2013).
  • Ether synthesis by etherification (alkylation). (2023). Organic Chemistry Portal.
  • 4-Hydroxy Pralatrex
  • Processes and intermediates for preparing pralatrexate. (2013).
  • Pralatrex
  • Preparing Ethers. (2025). Chemistry LibreTexts.

Sources

Application of click chemistry with terminal alkynes like Methyl 4-(4-hydroxy-1-butynyl)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Click Chemistry Utilizing Terminal Alkynes: Featuring Methyl 4-(4-hydroxy-1-butynyl)benzoate

Introduction: The Power of the "Click" in Modern Chemistry

Coined in 2001 by K.B. Sharpless, the term "click chemistry" describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often in benign, easily removable solvents like water.[1] This philosophy has revolutionized molecular science, providing a powerful toolkit for rapidly and reliably joining molecular building blocks. From drug discovery and development to materials science and diagnostics, click chemistry has become an indispensable method for creating complex molecular architectures.[2][3][4]

At the heart of the most prominent click reactions is the terminal alkyne, a remarkably versatile functional group. Its linear geometry and reactive π-bonds allow for highly specific and efficient transformations. This guide focuses on the application of terminal alkynes, exemplified by the bifunctional linker This compound , in the context of the two most prevalent azide-alkyne cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will explore the mechanistic underpinnings of these reactions, provide detailed experimental protocols for key applications, and offer insights into best practices for their successful implementation.

Core Principles of Azide-Alkyne Cycloaddition

The cycloaddition between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring is the premier example of a click reaction.[5] While the uncatalyzed reaction requires high temperatures and yields a mixture of products, two major catalytic pathways have been developed to render it a true "click" process.[6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of click chemistry, proceeding with an enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed version.[1] It is renowned for its exceptional reliability and complete regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[6]

Mechanism: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[1][7] The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide through a six-membered copper metallacycle, ultimately yielding the stable triazole product upon protonation.[1][][9] To improve reaction rates and prevent copper-induced damage to sensitive biomolecules, a chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[7]

Causality Behind Component Choices in CuAAC:

  • Cu(I) Catalyst: The essential catalyst that activates the terminal alkyne.

  • Reducing Agent (e.g., Sodium Ascorbate): Required to continuously regenerate the active Cu(I) species from the more stable and readily available Cu(II) form, preventing oxidative side reactions.[1]

  • Copper Ligand (e.g., THPTA, TBTA): These ligands stabilize the Cu(I) oxidation state, enhance reaction rates, and protect sensitive substrates (like proteins) from damage by sequestering the copper ion.[10][11]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products R1_Alkyne R¹-C≡CH (Terminal Alkyne) Cu_Acetylide R¹-C≡C-Cu (Copper Acetylide) R1_Alkyne->Cu_Acetylide + Cu(I) R2_Azide R²-N₃ (Azide) Ternary_Complex [Cu(I) Acetylide-Azide Complex] R2_Azide->Ternary_Complex Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Ternary_Complex + R²-N₃ Metallacycle Six-Membered Copper Metallacycle Ternary_Complex->Metallacycle Cyclization Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazole 1,4-Disubstituted Triazole Triazolide->Triazole + H⁺ Cu_I_Regen Cu(I) Catalyst (Regenerated) Triazolide->Cu_I_Regen

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications within living systems, the potential cytotoxicity of the copper catalyst is a significant concern.[12] SPAAC was developed as a powerful, copper-free alternative.[] This reaction leverages the high ring strain of a cyclooctyne (the smallest stable cyclic alkyne) to dramatically accelerate the cycloaddition with an azide.[14]

Mechanism: The driving force for SPAAC is the release of ring strain energy as the cyclooctyne undergoes a concerted [3+2] dipolar cycloaddition with an azide to form the triazole product.[12][14] This reaction is bioorthogonal, meaning the reactive partners (strained alkyne and azide) are inert to the vast majority of biological functional groups, making it ideal for labeling molecules in live cells and organisms.[12][] A key trade-off is that the strained alkyne is significantly bulkier than a simple terminal alkyne, which can sometimes impact the properties of the labeled molecule.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Transition_State Concerted [3+2] Transition State Cyclooctyne->Transition_State R_Azide R-N₃ (Azide) R_Azide->Transition_State Triazole_Product Fused Triazole Product (Mixture of Regioisomers) Transition_State->Triazole_Product Strain Release

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

Featured Reagent: this compound

This compound (CAS 123910-86-1) is a highly useful bifunctional molecule for click chemistry applications.[15][16] Its structure incorporates three key features:

  • Terminal Alkyne: The primary reactive handle for participating in both CuAAC and SPAAC (after conversion to a strained ring system, if desired).

  • Hydroxyl Group: A secondary functionalization site that can be used for subsequent chemical modifications, such as attachment to a solid support, conjugation to another molecule, or modification to alter solubility.

  • Methyl Benzoate Group: Provides a rigid aromatic spacer. The ester can be hydrolyzed to a carboxylic acid, which serves as another key functional handle for conjugation, for instance, to amine groups on proteins via amide bond formation.

This molecule is typically synthesized via a Sonogashira cross-coupling reaction between an aryl halide (like methyl 4-iodobenzoate) and 3-butyn-1-ol.[17][18]

Applications & Experimental Protocols

The versatility of terminal alkynes makes them suitable for a vast range of applications. Below are detailed protocols for two common workflows: bioconjugation and surface functionalization.

Application 1: Bioconjugation - Fluorescent Labeling of an Azide-Modified Protein (CuAAC)

This protocol describes the labeling of a protein, which has been pre-functionalized with azide groups, using an alkyne-containing fluorescent dye. This serves as a model for conjugating any alkyne-tagged molecule of interest.

Protocol Workflow Diagram

Protocol_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Prep_Protein 1. Prepare Azide-Protein Solution in PBS Combine 3. Combine Protein, Dye, THPTA, and CuSO₄ Prep_Protein->Combine Prep_Reagents 2. Prepare Stock Solutions: - Alkyne-Dye (DMSO) - CuSO₄ (Water) - THPTA (Water) - Sodium Ascorbate (Water) Prep_Reagents->Combine Initiate 4. Initiate with Fresh Sodium Ascorbate Combine->Initiate Incubate 5. Incubate (e.g., 1-2h, RT) Initiate->Incubate Purify 6. Remove Excess Reagents (e.g., Desalting Column) Incubate->Purify Analyze 7. Characterize Conjugate (SDS-PAGE, MS) Purify->Analyze

Caption: General workflow for a bioconjugation click reaction.

Materials:

  • Azide-functionalized protein (e.g., 1 mg/mL in Phosphate Buffered Saline, pH 7.4)

  • Alkyne-functionalized probe (e.g., Alkyne-Fluor 555, 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄), 50 mM stock in deionized water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in deionized water

  • Sodium Ascorbate, 100 mM stock in deionized water (must be prepared fresh)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10) for purification

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the reagents in the following order. The volumes are for a 100 µL final reaction volume.

    • 50 µL of Azide-Protein solution (50 µg protein)

    • 2 µL of Alkyne-probe stock (20-fold molar excess over protein)

    • 38 µL of PBS

  • Catalyst Premix: In a separate tube, briefly mix 4 µL of the CuSO₄ stock with 4 µL of the THPTA stock. The ligand is added first to chelate the copper.[19]

  • Add Catalyst: Add the 8 µL of the CuSO₄/THPTA premix to the protein/alkyne solution. Mix gently by pipetting.

  • Initiate Reaction: Add 2 µL of the freshly prepared 100 mM sodium ascorbate solution to the reaction tube to initiate the click reaction.[7] The final concentration of reactants will be approximately: 0.5 mg/mL protein, 200 µM alkyne-probe, 2 mM CuSO₄, 2 mM THPTA, and 2 mM sodium ascorbate.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: To remove the excess fluorescent probe and reaction components, apply the entire reaction mixture to a desalting column equilibrated with PBS. Collect the protein-containing fractions as per the manufacturer's instructions.

  • Characterization: The success of the conjugation can be confirmed by:

    • SDS-PAGE: The labeled protein will be fluorescent when imaged under the appropriate wavelength.

    • Mass Spectrometry (LC-MS): An increase in the protein's molecular weight corresponding to the mass of the attached probe will be observed.

Application 2: Surface Functionalization and Immobilization (CuAAC)

This protocol outlines the modification of a glass or silicon surface with alkyne groups, followed by the immobilization of an azide-functionalized biomolecule (e.g., an oligonucleotide or peptide).

Materials:

  • Glass slides or silicon wafers

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION

  • (3-Azidopropyl)triethoxysilane

  • Anhydrous Toluene

  • This compound (or a similar terminal alkyne)

  • Reagents for CuAAC (as in Application 1)

  • Azide-functionalized biomolecule for immobilization

Step-by-Step Protocol:

  • Substrate Cleaning and Hydroxylation:

    • Clean the glass/silicon substrates by sonicating in acetone and isopropanol.

    • Immerse the substrates in Piranha solution for 30 minutes to clean and generate surface hydroxyl (-OH) groups. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Surface Azidation:

    • Immediately place the cleaned substrates in a 2% (v/v) solution of (3-Azidopropyl)triethoxysilane in anhydrous toluene.

    • Incubate for 2-4 hours at room temperature or 1 hour at 60°C.

    • Rinse with toluene, then ethanol, and dry with nitrogen to yield an azide-terminated surface.[20]

  • Immobilization via Click Chemistry:

    • Prepare a "click solution" in an aqueous buffer (e.g., PBS). For a 1 mL solution:

      • 100 µM of the alkyne-biomolecule to be immobilized.

      • 1 mM CuSO₄.

      • 5 mM THPTA (a higher ligand-to-copper ratio can be beneficial).[21]

      • 5 mM Sodium Ascorbate (added last).

    • Pipette the click solution onto the azide-functionalized surface, ensuring it is fully covered.

    • Place the substrate in a humid chamber and incubate for 2-4 hours at room temperature.

    • After incubation, thoroughly rinse the surface with deionized water and then ethanol to remove any non-covalently bound molecules.

    • Dry the surface under a stream of nitrogen.

  • Characterization: Surface modification can be verified by:

    • Contact Angle Goniometry: Successful functionalization will alter the surface hydrophobicity.

    • X-ray Photoelectron Spectroscopy (XPS): Will show the appearance of nitrogen (N1s) peaks after azidation and changes in carbon and oxygen peaks after immobilization.

    • Fluorescence Microscopy: If a fluorescently tagged biomolecule was used.

Data Presentation & Troubleshooting

Successful implementation of click chemistry requires careful optimization of reaction conditions.

Table 1: Representative Conditions for CuAAC Bioconjugation

ParameterRecommended RangeRationale
Alkyne:Azide Ratio 1.1:1 to 50:1A molar excess of the smaller molecule (e.g., alkyne probe) drives the reaction to completion.
CuSO₄ Concentration 50 µM - 2 mMHigher concentrations increase reaction rate but also risk biomolecule damage.[21]
Ligand:Copper Ratio 2:1 to 5:1A higher ratio provides better protection for the Cu(I) catalyst and the biomolecule.[19][21]
Na-Ascorbate Conc. 5 - 10 mMSufficient excess is needed to maintain a reducing environment and regenerate Cu(I).
Solvent Aqueous buffers, DMSO, DMFCuAAC is tolerant of many solvents. Co-solvents like DMSO or DMF may be needed to solubilize hydrophobic reagents.[1]
Temperature Room TemperatureThe reaction is typically fast enough at RT; gentle heating (30-40°C) can be used if needed.[1]
pH 4 - 12The reaction is robust across a wide pH range.[1]

Table 2: Troubleshooting Common Issues in Azide-Alkyne Click Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (Cu(I) oxidized to Cu(II)).Prepare sodium ascorbate solution fresh every time. Degas solutions to remove oxygen. Increase ligand concentration.[22]
Poor reagent solubility.Add a co-solvent like DMSO or DMF (up to 50%). Ensure reagents are fully dissolved before mixing.
Steric hindrance near the alkyne/azide.Increase reaction time and/or temperature. If possible, redesign the linker to be longer.
Protein Precipitation Copper-induced aggregation or damage.Increase the ligand-to-copper ratio (e.g., 5:1). Lower the overall copper concentration.[22]
Side Product Formation Oxidative homocoupling of the alkyne (Glaser coupling).Ensure a reducing environment with sufficient, freshly prepared sodium ascorbate. Degas all buffers.[22]
Reduction of azide to amine.Use the minimum effective concentration of sodium ascorbate. Alternatively, use a direct Cu(I) source (e.g., CuBr) to avoid a reducing agent.[10]
Reaction of strained alkyne (SPAAC) with thiols.If labeling proteins with SPAAC, cap free cysteine residues with iodoacetamide or N-ethylmaleimide prior to the click reaction.[11]

Conclusion

Azide-alkyne click chemistry provides a remarkably robust and versatile platform for molecular assembly. Terminal alkynes, such as the functional groups present in this compound, are stable, relatively small, and highly reactive under the specific conditions of CuAAC or SPAAC. By understanding the underlying mechanisms and carefully controlling experimental parameters, researchers can effectively leverage this powerful chemistry to construct complex bioconjugates, develop novel drug delivery systems, and engineer precisely functionalized materials. The protocols and troubleshooting guides provided herein serve as a foundational resource for scientists and professionals aiming to harness the full potential of the "click" reaction in their research and development endeavors.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals, 24(3), 289-302. [Link]

  • Li, J., & Chen, P. R. (2016). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Chemical Society Reviews, 45(17), 4682-4698. [Link]

  • Bavetsias, V., & Bissy, D. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(1), 1-4. [Link]

  • The Use of Click Chemistry in Drug Development Applications. ResearchGate. [Link]

  • On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. ResearchGate. [Link]

  • Pineda-Castañeda, B., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(3), 2949–2975. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry. [Link]

  • Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC). ResearchGate. [Link]

  • Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim. [Link]

  • Opsteen, J. A., & van Hest, J. C. M. (2005). Click chemistry as a route to surface functionalization of polymer particles dispersed in aqueous media. Chemical Communications, (1), 57-59. [Link]

  • Hong, V., et al. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society, 131(29), 9986–9994. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Angewandte Chemie International Edition, 50(42), 9886-9890. [Link]

  • Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate. PrepChem.com. [Link]

  • Bouter, A., et al. (2011). Click Chemistry for Liposome Surface Modification. In: P. L. T. Tran (eds) Liposomes. Methods in Molecular Biology, vol 605. Humana Press. [Link]

  • Dadfar, S. M. M., et al. (2018). Site‐Specific Surface Functionalization via Microchannel Cantilever Spotting (µCS): Comparison between Azide–Alkyne and Thiol–Alkyne Click Chemistry Reactions. Small, 14(20), 1800131. [Link]

  • Synthesis of methyl 4-(4-hydroxybutyl)benzoate. PrepChem.com. [Link]

  • Al-Amin, A., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Molecules, 28(5), 2307. [Link]

  • Click chemistry: An efficient tool to control the functionalization of metallic surfaces with alkyl chains possessing two reactive end groups. ResearchGate. [Link]

  • Lee, H. D., & Wang, B. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 20(1), 1594–1619. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101. [Link]

  • Click chemistry: Why does it sometimes work and other times it doesn't?. ResearchGate. [Link]

  • Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cell, 163(3), 533-544. [Link]

  • Al-Masri, S., et al. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti-cancer and Anti-bacterial Activities. ACS Omega, 7(51), 48148–48162. [Link]

  • Click chemistry. Wikipedia. [Link]

  • 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester. PubChem. [Link]

  • 4-(4-Hydroxy-1-Butynyl)Benzoic Acid Methyl Ester. Alentris Research Pvt. Ltd.. [Link]

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Application Notes & Protocols: Strategic Derivatization of the Primary Alcohol in Methyl 4-(4-hydroxy-1-butynyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical modification of the primary alcohol in Methyl 4-(4-hydroxy-1-butynyl)benzoate. This key intermediate possesses a terminal propargylic alcohol, an internal alkyne, and a methyl ester, presenting unique challenges and opportunities for selective derivatization. The strategic modification of the hydroxyl group is critical in the synthesis of novel small molecules for drug discovery and materials science. This guide details field-proven protocols for esterification, etherification, and oxidation, offering insights into reaction mechanisms, experimental design, and troubleshooting. Each protocol is designed to ensure high yields and chemoselectivity, preserving the integrity of the other functional moieties.

Introduction: The Strategic Importance of Derivatizing this compound

This compound is a versatile building block in medicinal chemistry and materials science. The primary alcohol functionality serves as a key handle for introducing a diverse array of chemical groups, thereby enabling the exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored properties. The presence of the butynyl spacer provides conformational rigidity, while the terminal hydroxyl group offers a reactive site for covalent modification. The challenge in derivatizing this molecule lies in achieving high selectivity for the primary alcohol without affecting the methyl ester or the internal alkyne. This guide presents robust and reproducible methods to achieve this goal.

Derivatization Strategies and Protocols

This section outlines three primary strategies for modifying the hydroxyl group of this compound: Esterification, Etherification, and Oxidation. Each strategy is accompanied by a detailed, step-by-step protocol.

Esterification: Acylation with Acid Chlorides and Anhydrides

Esterification is a fundamental transformation that allows for the introduction of a wide range of acyl groups. The reaction of the primary alcohol with an acyl chloride or anhydride is a highly efficient method for forming an ester linkage.[1][2][3] This approach is favored for its rapid reaction times and high yields.

Causality of Experimental Choices: The use of a mild base, such as triethylamine or pyridine, is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction, thereby preventing acid-catalyzed side reactions. The reaction is typically performed at low temperatures to control the exothermicity and minimize the formation of impurities. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting material and the reagents.

Protocol 2.1: Esterification via Acylation

Materials:

  • This compound

  • Acyl chloride or acid anhydride (1.2 equivalents)

  • Triethylamine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes.

  • Slowly add the acyl chloride or acid anhydride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

Acylating AgentEquivalentsReaction Time (h)Typical Yield (%)
Acetyl Chloride1.2295
Benzoyl Chloride1.2392
Acetic Anhydride1.2490

Workflow Diagram:

Esterification start This compound in DCM reagents Acyl Chloride/Anhydride Triethylamine, 0 °C to RT start->reagents 1. Reaction workup Quench (NaHCO3) Extraction (DCM) Drying (Na2SO4) reagents->workup 2. Work-up purification Column Chromatography workup->purification 3. Purification product Ester Product purification->product

Caption: Esterification Workflow.

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[4][5][6][7][8] This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[4][8]

Causality of Experimental Choices: A strong base, such as sodium hydride (NaH), is required to completely deprotonate the primary alcohol to form the more nucleophilic alkoxide.[7] A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for this reaction as it solvates the cation of the base without solvating the nucleophile, thus increasing its reactivity. The choice of the alkyl halide is critical; primary alkyl halides are preferred to minimize competing elimination reactions.[4][5]

Protocol 2.2: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil, 1.5 equivalents)

  • Alkyl halide (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • To a suspension of sodium hydride (1.5 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.2 equivalents) to the reaction mixture and stir at room temperature. The reaction may require heating depending on the reactivity of the alkyl halide. Monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary Table:

Alkyl HalideEquivalentsReaction Time (h)Typical Yield (%)
Methyl Iodide1.2688
Benzyl Bromide1.2885
Ethyl Bromide1.21280

Workflow Diagram:

Etherification start This compound in THF alkoxide NaH, 0 °C to RT (Alkoxide formation) start->alkoxide 1. Deprotonation alkylation Alkyl Halide, RT to Reflux alkoxide->alkylation 2. Alkylation workup Quench (NH4Cl) Extraction (Et2O) Drying (MgSO4) alkylation->workup 3. Work-up purification Column Chromatography workup->purification 4. Purification product Ether Product purification->product

Caption: Williamson Ether Synthesis Workflow.

Oxidation to the Aldehyde

Selective oxidation of the primary alcohol to an aldehyde, without over-oxidation to the carboxylic acid, is a crucial transformation. Several mild oxidation methods are available that are compatible with the other functional groups in the molecule. The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are two of the most reliable and widely used methods.[9][10][11][12][13][14][15][16][17][18][19]

Causality of Experimental Choices:

  • Dess-Martin Oxidation: This method uses a hypervalent iodine reagent and is known for its mild conditions, short reaction times, and high chemoselectivity.[9][11] The reaction is typically run at room temperature in chlorinated solvents. A buffer like sodium bicarbonate is sometimes added to protect acid-labile groups.[9]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[14][16][17][18] A hindered base, such as triethylamine, is then used to promote the elimination reaction that forms the aldehyde.[14][16] The low reaction temperature (-78 °C) is critical to prevent side reactions.

Protocol 2.3.1: Dess-Martin Oxidation

Materials:

  • This compound

  • Dess-Martin periodinane (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.5 equivalents) to the solution in one portion.

  • Stir the reaction at room temperature and monitor by TLC (typically complete within 1-3 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir until the solid dissolves, then transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

Data Summary Table:

OxidantEquivalentsReaction Time (h)Typical Yield (%)
Dess-Martin Periodinane1.5293

Protocol 2.3.2: Swern Oxidation

Materials:

  • Oxalyl chloride (1.5 equivalents)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • This compound

  • Triethylamine (5.0 equivalents)

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM in a flask under an inert atmosphere and cool to -78 °C.

  • Slowly add a solution of DMSO (3.0 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, keeping the temperature below -65 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 equivalents) to the reaction mixture, stir for 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Summary Table:

Oxidant SystemEquivalents (Oxalyl Chloride/DMSO/TEA)Reaction Time (h)Typical Yield (%)
Swern Reagents1.5 / 3.0 / 5.01.590

Workflow Diagram:

Oxidation cluster_dmp Dess-Martin Oxidation cluster_swern Swern Oxidation start_dmp Alcohol in DCM reagents_dmp DMP, RT start_dmp->reagents_dmp workup_dmp Quench (NaHCO3/Na2S2O3) Extraction reagents_dmp->workup_dmp product_dmp Aldehyde workup_dmp->product_dmp start_swern Alcohol in DCM activation_swern Oxalyl Chloride, DMSO, -78 °C start_swern->activation_swern addition_swern Alcohol, -78 °C activation_swern->addition_swern elimination_swern Triethylamine, -78 °C to RT addition_swern->elimination_swern workup_swern Quench (H2O) Extraction elimination_swern->workup_swern product_swern Aldehyde workup_swern->product_swern

Caption: Oxidation Workflows.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the derivatization of the primary alcohol in this compound. The choice of method will depend on the desired derivative and the compatibility of the reagents with other functionalities that may be present in more complex substrates. By carefully selecting the appropriate reaction conditions, researchers can achieve high yields of the desired products, enabling the synthesis of novel compounds for a wide range of applications.

References

  • Dess, D.; Martin, J. C. A new and highly effective method for the oxidation of primary and secondary alcohols to carbonyl compounds. J. Am. Chem. Soc.1983 , 105 (21), 6755–6756. [Link]

  • Corey, E. J.; Kim, C. U. New and highly effective method for the oxidation of primary and secondary alcohols to carbonyl compounds. J. Am. Chem. Soc.1972 , 94 (21), 7586–7587. [Link]

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350–356. [Link]

  • Swern, D.; Omura, K.; Sharma, A. K. A new and mild oxidation of alcohols. J. Org. Chem.1976 , 41 (6), 957–958. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012. [Link]

Sources

Troubleshooting & Optimization

How to optimize reaction conditions for Sonogashira coupling with Methyl 4-(4-hydroxy-1-butynyl)benzoate?

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is specifically tailored for researchers, scientists, and drug development professionals working with challenging substrates such as Methyl 4-(4-hydroxy-1-butynyl)benzoate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.

Introduction to the Sonogashira Coupling

The Sonogashira reaction is a powerful and versatile cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and is conducted under mild conditions.[1][4] This reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]

Your substrate, this compound, presents a unique set of challenges due to the presence of a free hydroxyl group, which can potentially interfere with the catalytic cycle or lead to undesirable side reactions. This guide will provide you with the expertise to navigate these challenges effectively.

The Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition of R¹-X Product_complex R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination CuX Cu(I)X Cu_alkyne [Cu(C≡CR²)] CuX->Cu_alkyne Cu_alkyne->Pd_complex Transmetalation Alkyne H-C≡C-R² Alkyne->Cu_alkyne Base caption Figure 1. Simplified Sonogashira Catalytic Cycle

Caption: Simplified Sonogashira Catalytic Cycle

Troubleshooting Guide

This section addresses common issues encountered during the Sonogashira coupling of this compound.

Issue 1: Low to No Product Yield

Question: My Sonogashira reaction is resulting in a low yield or no product at all. What are the potential causes and how can I address them?

Answer: A low or non-existent yield can stem from several factors. A systematic approach to troubleshooting is recommended.[6]

  • Catalyst and Reagent Integrity:

    • Palladium Catalyst Activity: The Pd(0) catalyst is sensitive to air and can decompose, appearing as palladium black.[6] Ensure you are using a fresh, active palladium source. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure its in-situ reduction to Pd(0) is efficient.[1]

    • Reagent Purity: Impurities in the aryl halide, alkyne, solvent, or base can poison the catalyst. Ensure all reagents are of high purity.[6] The hydroxyl group on your alkyne can be a source of impurities if not handled correctly.

    • Base Quality: The amine base is crucial and should be anhydrous. Oxidized or wet amine bases can hinder the reaction. Consider distilling the amine base before use.[6]

  • Reaction Conditions:

    • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[7] It is critical to degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[6]

    • Temperature: While many Sonogashira couplings proceed at room temperature, less reactive aryl halides (like bromides or chlorides) may require heating.[1][8] For an electron-poor aryl halide, room temperature should be a good starting point, but gentle heating (e.g., 40-60 °C) might be beneficial.

    • Solvent Choice: The solvent plays a critical role in dissolving all reaction components and influencing reaction kinetics.[9] DMF and THF are common choices. For your substrate, a polar aprotic solvent like DMF is a good starting point as it can help solubilize the potentially polar starting material and intermediates.[9]

Issue 2: Formation of a Black Precipitate (Palladium Black)

Question: I am observing a black precipitate in my reaction mixture. What does this signify and how can I prevent it?

Answer: The formation of a black precipitate, known as palladium black, indicates the decomposition and agglomeration of the active Pd(0) catalyst.[6][10] This renders the catalyst inactive.

Common Causes and Solutions:

  • Presence of Oxygen: Rigorously maintain an inert atmosphere throughout the reaction.[6]

  • Impurities: Use high-purity reagents and solvents to avoid poisoning the catalyst.[6]

  • Ligand Choice: The phosphine ligand stabilizes the palladium center. For electron-poor aryl halides, using more electron-rich and bulky phosphine ligands like P(t-Bu)₃ or XPhos can improve catalyst stability and activity.[7][11]

  • High Temperatures: While heat can be necessary, excessive temperatures can accelerate catalyst decomposition.[12] Optimize the temperature carefully.

Issue 3: Significant Homocoupling of the Alkyne (Glaser-Hay Coupling)

Question: I am observing a significant amount of a byproduct that appears to be the homocoupled dimer of my alkyne. How can I minimize this?

Answer: The formation of alkyne dimers is a common side reaction known as the Glaser-Hay coupling, which is promoted by the copper co-catalyst in the presence of oxygen.[1][7]

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: Ensure your reaction is performed under a rigorously inert atmosphere to prevent the oxidation that drives Glaser coupling.[3][6]

  • Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help reduce the rate of homocoupling.[6]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[6][13]

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[1][6][7] These protocols often require a slightly higher catalyst loading or more specialized ligands but completely eliminate the Glaser-Hay side reaction.[7][14]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to use for the Sonogashira coupling of an electron-poor aryl halide with this compound?

For an electron-poor aryl halide, standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often sufficient.[5] However, to enhance reactivity and stability, consider using palladium complexes with bulky, electron-rich phosphine ligands such as Pd(P(t-Bu)₃)₂.[11] N-heterocyclic carbene (NHC) palladium complexes are also highly effective alternatives to phosphine ligands.[5]

Q2: Which base should I choose and in what quantity?

An amine base is typically used to neutralize the hydrogen halide byproduct.[1] Common choices include triethylamine (Et₃N), diethylamine (Et₂NH), or diisopropylamine (i-Pr₂NH).[1] Often, the amine is used in excess, sometimes even as the solvent.[1] For your substrate, starting with 2-3 equivalents of Et₃N in a solvent like THF or DMF is a good starting point. If you encounter issues, switching to a bulkier amine like i-Pr₂NH may be beneficial.

Q3: How does the hydroxyl group in my alkyne affect the reaction?

The free hydroxyl group can potentially coordinate to the metal centers, although this is not always detrimental. A more significant concern is its potential to act as a proton source, which could interfere with the basic conditions required for the reaction. However, in the presence of a sufficient excess of the amine base, this is usually not a major issue. Protecting the hydroxyl group (e.g., as a silyl ether) is an option if you suspect it is causing problems, but it adds extra steps to your synthesis.

Q4: Can I run this reaction without a copper co-catalyst?

Yes, copper-free Sonogashira couplings are well-established and are particularly useful for avoiding the Glaser-Hay homocoupling side reaction.[1][7] These reactions often require slightly modified conditions, such as the use of a different base (e.g., Cs₂CO₃ or TBAF) or more specialized palladium catalysts.[1][3]

Q5: What is the typical reactivity order for aryl halides in the Sonogashira coupling?

The reactivity of the aryl halide follows the order: I > Br > OTf > Cl.[1] Aryl iodides are the most reactive and can often be coupled at room temperature.[1] Aryl bromides are also common substrates but may require heating.[1][8] Aryl chlorides are the least reactive and typically require more specialized catalysts and higher temperatures.[7][15]

Recommended Starting Protocol

This is a general starting point for the Sonogashira coupling of an aryl iodide with this compound. Optimization will likely be necessary.

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed THF or DMF (to make a 0.1 M solution with respect to the aryl halide)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the triethylamine.

  • Stir the mixture for 5 minutes at room temperature.

  • Add this compound as a solution in a small amount of the reaction solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting_Workflow cluster_yield Low Yield Solutions cluster_pd Pd Black Solutions cluster_homo Homocoupling Solutions Start Reaction Issue LowYield Low/No Yield Start->LowYield PdBlack Pd Black Formation Start->PdBlack Homocoupling Alkyne Homocoupling Start->Homocoupling CheckReagents Check Reagent Purity & Catalyst Activity LowYield->CheckReagents CheckConditions Optimize Conditions (Temp, Solvent, Base) LowYield->CheckConditions InertAtmosphere Ensure Inert Atmosphere PdBlack->InertAtmosphere OptimizeLigand Use Bulky/Electron-Rich Ligand PdBlack->OptimizeLigand StrictAnaerobic Strict Anaerobic Conditions Homocoupling->StrictAnaerobic SlowAddition Slow Alkyne Addition Homocoupling->SlowAddition CopperFree Switch to Copper-Free Protocol Homocoupling->CopperFree caption_workflow Figure 2. Troubleshooting Workflow

Sources

Identifying and minimizing common side products in Methyl 4-(4-hydroxy-1-butynyl)benzoate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of Methyl 4-(4-hydroxy-1-butynyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions related to this synthesis, with a focus on identifying and minimizing side products to enhance yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the synthesis, which is typically achieved via a Sonogashira coupling reaction between an aryl halide (like methyl 4-iodobenzoate or methyl 4-bromobenzoate) and a terminal alkyne (but-3-yn-1-ol).[1][2][3]

Q1: My crude reaction mixture shows a significant peak corresponding to a symmetrical diyne. What is it and how can I prevent it?

A1: This is a classic case of alkyne homocoupling, often referred to as Glaser or Hay coupling. [4][5] This side reaction involves the oxidative dimerization of your terminal alkyne, but-3-yn-1-ol, to form 1,6-dihydroxyhexa-2,4-diyne.[5]

Causality: This undesired reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[2][6] The copper acetylide intermediate, which is crucial for the Sonogashira cycle, can undergo oxidative dimerization, especially if the rate of the desired cross-coupling is slow.[2][5]

Preventative Measures:

  • Rigorous Inert Atmosphere: The most critical factor is the stringent exclusion of oxygen.[2][6] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are properly degassed.[6]

  • Copper-Free Conditions: The most direct way to eliminate this side product is to perform a copper-free Sonogashira coupling.[2][6] This may require specific ligands or different reaction conditions to be effective.[6]

  • Control Copper Concentration: Using an excessive amount of the copper(I) salt can increase the rate of homocoupling.[5] Use the minimum effective catalyst loading.

  • Slow Addition of Alkyne: If the aryl halide is particularly unreactive, the concentration of the alkyne can build up, favoring homocoupling.[7] A slow addition of the but-3-yn-1-ol via syringe pump can help maintain a low concentration, thereby favoring the cross-coupling pathway.

Q2: I'm observing the formation of a black precipitate in my reaction. What does this signify?

A2: The black precipitate is likely "palladium black," which indicates the decomposition and precipitation of your palladium catalyst. [6]

Causality: Catalyst decomposition can be triggered by several factors:

  • Impurities: Impurities in reagents or solvents can poison the catalyst.[6]

  • Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[6][8]

  • Elevated Temperatures: While some reactions require heat, excessively high temperatures can accelerate catalyst decomposition.[9]

Troubleshooting Steps:

  • Reagent and Solvent Purity: Use fresh, high-purity reagents and anhydrous solvents.[6]

  • Catalyst Choice: Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable than Pd(0) sources like Pd(PPh₃)₄, which can be sensitive to air and moisture.[6]

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky and electron-rich ligands can stabilize the palladium center and improve catalytic turnover.[10]

  • Temperature Optimization: If using a less reactive aryl halide (e.g., a bromide instead of an iodide), a systematic optimization of the temperature is necessary to find a balance between sufficient reaction rate and catalyst stability.[9]

Q3: My reaction has stalled, and I'm recovering a significant amount of starting aryl halide. What are the likely causes?

A3: Low reactivity of the aryl halide is a common issue in Sonogashira couplings.

Causality & Optimization:

  • Halide Reactivity Order: The reactivity of the aryl halide follows the trend: I > OTf > Br >> Cl.[6] Aryl iodides are the most reactive and often couple at room temperature, whereas aryl bromides may require heating.[6] Aryl chlorides are generally very challenging for this reaction.

  • Catalyst and Ligand System: For less reactive halides like aryl bromides, a more robust catalytic system may be required. Consider using ligands like dppf, which can enhance the oxidative addition step.[9]

  • Base Selection: An amine base, such as triethylamine or diisopropylamine, is necessary to deprotonate the alkyne.[6] Ensure the base is dry and used in sufficient excess.[6] In some cases, stronger bases or different solvent/base combinations may improve results.[11][12]

  • Temperature: For aryl bromides, the reaction temperature may need to be increased significantly, sometimes up to 80-100 °C in a sealed tube.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control to minimize side product formation in this synthesis?

A1: The three most critical parameters are:

  • Atmosphere: Maintaining a strictly inert, oxygen-free atmosphere is paramount to prevent Glaser-Hay homocoupling of the but-3-yn-1-ol.[2][5]

  • Catalyst System: The choice of palladium source, ligand, and the presence or absence of a copper co-catalyst directly influences the reaction's efficiency and the profile of side products.[2][10]

  • Purity of Reagents: Using high-purity, anhydrous solvents and reagents prevents catalyst poisoning and other unwanted side reactions.[6]

Q2: Can I perform this reaction without a copper co-catalyst?

A2: Yes, copper-free Sonogashira reactions are not only possible but often preferred to completely avoid the alkyne homocoupling side product.[2][6] These reactions may necessitate specific, often more sophisticated, ligands or different reaction conditions to proceed efficiently.[6]

Q3: How do I choose the right solvent and base for the reaction?

A3: The solvent and base are interdependent and crucial for reaction success.

  • Solvents: Amine bases like diethylamine or triethylamine can often serve as both the base and the solvent.[2] Other common solvents include DMF and ethers.[2] The choice can affect catalyst stability and reaction rate.[11][13]

  • Bases: The base's primary role is to deprotonate the terminal alkyne, forming the reactive acetylide. Amine bases are standard.[2] However, for specific systems, other bases like potassium carbonate or cesium carbonate might be used.[2] The combination of a moderately polar aprotic solvent with an inorganic base can sometimes yield satisfactory results.[14]

Q4: What is the best method for purifying the final product, this compound?

A4: Purification typically involves a multi-step process. After the reaction, the amine solvent is removed under reduced pressure. The residue is then taken up in a solvent like benzene or ethyl acetate, washed with water to remove salts, and then filtered through a pad of silica gel to remove metal residues.[1] The final purification is usually achieved by column chromatography on silica gel, followed by recrystallization from a suitable solvent system like a benzene/hexane mixture to yield the pure product.[1]

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for Sonogashira Coupling
ParameterAryl Iodide (e.g., Methyl 4-iodobenzoate)Aryl Bromide (e.g., Methyl 4-bromobenzoate)
Pd Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)
Cu Co-catalyst CuI (1 mol%) or Copper-freeCuI (2-5 mol%) or Copper-free with appropriate ligand
Base Triethylamine (can be used as solvent)Diisopropylethylamine or Triethylamine
Solvent Toluene/Triethylamine (3:1) or neat TriethylamineDMF or Dioxane
Temperature Room Temperature to 40 °C60 °C to 100 °C
Atmosphere Strict Argon or NitrogenStrict Argon or Nitrogen

Note: These are starting recommendations. Optimization for specific substrates is highly encouraged.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
  • To a Schlenk flask, add methyl 4-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.01 eq).

  • Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Under a positive flow of argon, add degassed solvent (e.g., a 3:1 mixture of toluene and triethylamine).

  • Add but-3-yn-1-ol (1.2 eq) via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Perform an aqueous workup and purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling
  • In a Schlenk flask, combine methyl 4-bromobenzoate (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Thoroughly degas the solids by evacuating and backfilling with argon (repeat 3x).

  • Add degassed anhydrous solvent (e.g., DMF) and a suitable base (e.g., triethylamine, 2.0 eq).

  • Add but-3-yn-1-ol (1.2 eq).

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC/GC-MS).

  • Cool the reaction, perform a standard workup, and purify by column chromatography.

Visualizing Reaction Pathways

To better understand the competition between the desired reaction and the primary side reaction, the following diagrams illustrate the catalytic cycles.

Sonogashira_vs_Glaser cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser Coupling (Side Reaction) Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X(L₂) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)-C≡CR(L₂) PdII_A->PdII_B Transmetalation (from Cu-C≡CR) PdII_B->Pd0 Reductive Elimination Product Ar-C≡C-R PdII_B->Product CuI Cu(I) Cu_acetylide Cu-C≡CR CuI->Cu_acetylide + H-C≡CR - HX Cu_acetylide->PdII_A Transmetalation Step Diyne R-C≡C-C≡C-R Cu_acetylide->Diyne Oxidative Dimerization (O₂ present) Alkyne But-3-yn-1-ol (H-C≡CR) Alkyne->CuI Aryl_Halide Methyl 4-iodobenzoate (Ar-X) Aryl_Halide->Pd0

Caption: Competing pathways: Sonogashira vs. Glaser coupling.

Troubleshooting_Flowchart Start Reaction Issue Identified Q1 High Diyne Side Product? Start->Q1 A1 Issue: Glaser Coupling (Oxygen Contamination) Q1->A1 Yes Q2 Black Precipitate? Q1->Q2 No S1 Solution: 1. Ensure rigorous inert atmosphere 2. Use degassed reagents/solvents 3. Consider copper-free conditions A1->S1 A2 Issue: Pd Black Formation (Catalyst Decomposition) Q2->A2 Yes Q3 Low Conversion of Aryl Halide? Q2->Q3 No S2 Solution: 1. Use high-purity reagents 2. Optimize solvent and temperature 3. Use a more stable Pd precatalyst A2->S2 A3 Issue: Low Reactivity Q3->A3 Yes S3 Solution: 1. Increase temperature 2. Use a more reactive halide (I > Br) 3. Optimize catalyst/ligand system A3->S3

Caption: Troubleshooting workflow for common synthesis issues.

References

  • Glaser-Hay Coupling. (n.d.). SynArchive. Retrieved from [Link]

  • Synthesis of methyl 4-(4-hydroxybutyl)benzoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Oxidative coupling of alkynes (Glaser-Eglinton-Hay). (2022). Chemistry Online. Retrieved from [Link]

  • Rosa, G. R., et al. (2020). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 31(8), 1649-1657. Retrieved from [Link]

  • Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Anilkumar, G., & Nandakumar, A. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(55), 29065-29077. Retrieved from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis, 13(23), 15356-15366. Retrieved from [Link]

  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Organic & Biomolecular Chemistry, 20(11), 2235-2243. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). Catalysts, 11(11), 1361. Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Glaser coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2018). White Rose Research Online. Retrieved from [Link]

  • What is the best procedure for Sonogashira coupling? (2014). ResearchGate. Retrieved from [Link]

  • Common cross coupling reactions. (2018). YouTube. Retrieved from [Link]

  • Synthesis of methyl 4-hydroxybenzoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Sonogashira Coupling Reaction: Videos & Practice Problems. (2022). Pearson. Retrieved from [Link]

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Technical Support Center: Purifying Methyl 4-(4-hydroxy-1-butynyl)benzoate with Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2][3] The principle lies in the differential solubility of a compound in a hot versus a cold solvent.[4] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities dissolved in the surrounding solution (mother liquor).[1][2]

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of Methyl 4-(4-hydroxy-1-butynyl)benzoate.

Q1: My compound oiled out instead of crystallizing. What should I do?

"Oiling out," where the compound separates as a liquid rather than a solid, is a frequent issue.[5] This typically occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.

  • Immediate Action: Reheat the solution until the oil redissolves completely.

  • Troubleshooting Steps:

    • Add more solvent: The most common reason for oiling out is a solution that is too concentrated. Add a small amount of hot solvent to the solution to decrease the saturation level.[5]

    • Lower the cooling rate: Allow the solution to cool more slowly. Insulating the flask can promote gradual cooling and encourage crystal formation over oiling.[5]

    • Change the solvent system: If the issue persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or use a mixed solvent system. A good starting point for a mixed solvent system is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before cooling.[6]

Q2: No crystals are forming, even after the solution has cooled to room temperature.

The absence of crystal formation is often due to either using too much solvent or the solution being in a supersaturated state without nucleation sites.[5]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[7]

      • Seeding: If available, add a tiny crystal of pure this compound to the solution to act as a template for crystallization.[7]

    • Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used.[5][8] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Allow the solution to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[9]

Q3: The crystal yield is very low.

A low yield can be frustrating and is often traced back to a few key experimental parameters.

  • Potential Causes and Solutions:

    • Excessive Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor even after cooling.[4][8] To check for this, you can try to evaporate some of the mother liquor to see if a significant amount of solid precipitates.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter paper. Ensure the funnel and receiving flask are pre-heated.

    • Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation.

    • Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from dissolving.[3]

Q4: The purified crystals are still colored.

Colored impurities can persist if not properly addressed.

  • Troubleshooting Steps:

    • Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[7] Be careful not to use too much charcoal, as it can also adsorb some of your desired product, leading to a lower yield.[8]

Q5: How do I remove residual palladium or copper catalyst from the Sonogashira reaction?

Since this compound is likely synthesized via a Sonogashira coupling, residual palladium and copper catalysts are common impurities.[10]

  • Purification Strategies:

    • Filtration through Celite: After the reaction, filtering the reaction mixture through a pad of Celite can help remove a significant portion of the solid-supported or precipitated catalyst.[11]

    • Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from the metal catalysts and other organic byproducts.[11]

    • Recrystallization: A well-chosen recrystallization solvent can effectively leave the catalyst residues in the mother liquor.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3] Given the structure of this compound (an aromatic ester with a hydroxyl group), a solvent of intermediate polarity is a good starting point.

  • Recommended Screening Protocol:

    • Place a small amount (10-20 mg) of the crude solid into several test tubes.

    • To each tube, add a small amount (0.5-1 mL) of a different solvent from the table below.

    • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[12]

    • Gently heat the test tubes that showed poor room temperature solubility. An ideal solvent will completely dissolve the compound upon heating.[12]

    • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.[13]

Solvent Screening Table for this compound

SolventPolarityBoiling Point (°C)Expected Solubility Profile
WaterHigh100Likely poor solubility at all temperatures.
EthanolHigh78Potentially a good solvent.
MethanolHigh65Potentially a good solvent.
AcetoneMedium56May be too good of a solvent, leading to low recovery.
Ethyl AcetateMedium77A promising candidate.
TolueneLow111May be suitable, especially for removing non-polar impurities.
HexaneLow69Likely a poor solvent. Could be used as an anti-solvent in a mixed-solvent system.

Q2: What are the likely impurities in my crude this compound?

If synthesized via a Sonogashira coupling, common impurities include:

  • Unreacted Starting Materials: Methyl 4-iodobenzoate and 3-butyn-1-ol.

  • Homocoupled Alkyne (Glaser coupling byproduct): 1,6-dihydroxy-2,4-hexadiyne. This byproduct should be more soluble in many organic solvents than the desired product and can often be removed during recrystallization.[6]

  • Catalyst Residues: Palladium and copper species.

Q3: What is a mixed solvent recrystallization and when should I use it?

A mixed solvent recrystallization is used when no single solvent has the ideal solubility characteristics.[14] It involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[14] This technique is particularly useful for compounds with intermediate polarity. For this compound, a combination like ethanol/water or ethyl acetate/hexane could be effective.

Part 3: Experimental Protocols and Visualizations

Detailed Protocol for Solvent Screening
  • Preparation: Label a series of small test tubes with the names of the solvents to be tested.

  • Sample Addition: Add approximately 20 mg of your crude this compound to each test tube.

  • Room Temperature Solubility: Add 0.5 mL of the respective solvent to each test tube. Agitate the tubes and observe if the solid dissolves. Record your observations. A suitable solvent will not dissolve the solid at this stage.

  • Hot Solubility: For the solvents in which the solid was insoluble at room temperature, heat the test tubes in a water bath. Add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the solid in a reasonable amount of hot solvent.

  • Cooling and Crystallization: Remove the test tubes that formed a clear solution upon heating from the hot water bath. Allow them to cool slowly to room temperature.

  • Ice Bath: Once at room temperature, place the test tubes in an ice bath for 10-15 minutes.

  • Observation: Observe the amount of crystal formation in each tube. The solvent that yields a large quantity of crystals upon cooling is the most suitable for recrystallization.

Visualizing the Solvent Selection Workflow

Solvent_Selection start Start: Crude Solid solubility_test Perform Solubility Test in Various Solvents start->solubility_test dissolves_rt Dissolves at Room Temperature? solubility_test->dissolves_rt insoluble_hot Insoluble when Hot? dissolves_rt->insoluble_hot No poor_solvent Poor Solvent dissolves_rt->poor_solvent Yes good_solvent Good Single Solvent Candidate insoluble_hot->good_solvent No insoluble_hot->poor_solvent Yes mixed_solvent Consider for Mixed Solvent System poor_solvent->mixed_solvent Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Compound Oiled Out start->oiling_out no_crystals No Crystals Formed start->no_crystals low_yield Low Yield start->low_yield reheat Reheat to Dissolve oiling_out->reheat induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization check_mother_liquor Check Mother Liquor low_yield->check_mother_liquor check_washing Check Washing Technique low_yield->check_washing check_filtration Check Hot Filtration low_yield->check_filtration add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slower reheat->slow_cool change_solvent Change Solvent reheat->change_solvent reduce_volume Reduce Solvent Volume induce_crystallization->reduce_volume If fails cool_lower Cool to Lower Temp. reduce_volume->cool_lower

Caption: Troubleshooting common recrystallization problems.

References

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Studybay. (n.d.). Recrystallization Lab Report: Choosing a Solvent For Your Recrystallization Lab Report. Retrieved from [Link]

  • Journal of Chemical Education. (1974). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Recrystallization. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Strategies to prevent homocoupling of terminal alkynes in reactions involving Methyl 4-(4-hydroxy-1-butynyl)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Strategies to Prevent Homocoupling of Terminal Alkynes

Focus Molecule: Methyl 4-(4-hydroxy-1-butynyl)benzoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a persistent challenge in synthetic chemistry: the unwanted homocoupling of terminal alkynes, specifically when working with functionalized molecules like this compound. Our goal is to provide a foundational understanding of why this side reaction occurs and to offer robust, field-proven strategies to suppress it, thereby maximizing the yield of your desired cross-coupled product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding alkyne homocoupling.

Q1: What is terminal alkyne homocoupling and why is it a problem?

A1: Terminal alkyne homocoupling is an oxidative side reaction where two molecules of a terminal alkyne, such as this compound, react to form a symmetric 1,3-diyne.[1][2][3] This process, often referred to as Glaser or Hay coupling, is a significant issue in cross-coupling reactions like the Sonogashira coupling.[4] It consumes the valuable alkyne starting material, reduces the yield of the intended cross-coupled product, and introduces a byproduct that is often difficult to separate due to similar polarity, complicating purification.[5][6]

Q2: My reaction involves a copper(I) co-catalyst and is turning a blue/green color. Is this related to homocoupling?

A2: Yes, this is a strong indicator that conditions are favoring homocoupling. The active species for this side reaction is typically a copper(I) acetylide.[1][2] The presence of an oxidant, most commonly atmospheric oxygen, oxidizes the catalytic Cu(I) to Cu(II), which often presents as a blue or green color in solution. This oxidation is a key step in the Glaser-Hay homocoupling catalytic cycle.[1][7]

Q3: What is the primary cause of homocoupling in a Sonogashira reaction?

A3: The two principal causes are the presence of oxygen and the use of a copper(I) co-catalyst.[5] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is the core mechanism of Glaser-type homocoupling.[4][5] While the copper co-catalyst is intended to accelerate the desired Sonogashira reaction, it simultaneously catalyzes this unwanted side reaction.[5]

Q4: Can I proceed with my crude product if it contains the homocoupled dimer?

A4: It is highly discouraged. The homocoupled dimer of this compound will have a molecular weight roughly double that of the starting material but may possess similar chromatographic behavior to the desired, often larger, cross-coupled product. This similarity can lead to co-elution, making purification by column chromatography challenging and potentially compromising the purity of your final compound.

Part 2: Troubleshooting Guide: Diagnosing and Solving Homocoupling

This section provides a deeper dive into specific experimental problems and offers validated solutions.

Issue: Significant formation of a non-polar, UV-active byproduct is observed by TLC, confirmed as the homocoupled dimer by LC-MS.

This is the most common manifestation of the problem. The dimer of this compound will appear as a distinct spot, typically with a higher Rf value than the more polar starting material.

In a typical Sonogashira reaction, the terminal alkyne is intended to enter the palladium catalytic cycle to couple with an aryl/vinyl halide. However, in the presence of Cu(I) and an oxidant, it can be diverted into the competing Glaser-Hay homocoupling cycle. The efficiency of your desired reaction hinges on ensuring the rate of the Pd-catalyzed cross-coupling is significantly faster than the Cu-catalyzed homocoupling.

G cluster_pd Desired Sonogashira Cycle (Pd) cluster_cu Undesired Homocoupling Cycle (Cu) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-Alkyne(L₂) ArPdX->Pd_Alkyne Transmetalation (from Cu-Alkyne) Product Desired Product (Ar-Alkyne) Pd_Alkyne->Product Reductive Elimination Product->Pd0 CuI Cu(I) CuAlkyne R-C≡C-Cu(I) CuI->CuAlkyne Deprotonation (Base) CuAlkyne->ArPdX Feeds Pd Cycle Dimer_Complex Dimeric Cu(II) Complex CuAlkyne->Dimer_Complex Oxidation (O₂) Dimer Homocoupled Dimer (Alkyne-Alkyne) Dimer_Complex->Dimer C-C Coupling Dimer->CuI Regeneration Alkyne Terminal Alkyne (this compound) Alkyne->CuI Enters Cu Cycle

Caption: Competing Sonogashira (desired) and Glaser (undesired) pathways.

Causality: Oxygen is the terminal oxidant required for the Glaser-Hay mechanism. It facilitates the oxidation of Cu(I) to the active Cu(II) species that mediates the carbon-carbon bond formation between two copper acetylide molecules.[1][5] By rigorously removing oxygen, you shut down this catalytic cycle at its source.

Protocol: Freeze-Pump-Thaw Degassing This method is superior to simple inert gas sparging for removing dissolved oxygen.

  • Setup: Assemble your reaction flask containing the solvent and a magnetic stir bar. Attach it to a Schlenk line.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to the vacuum manifold of the Schlenk line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will often see bubbles evolving from the liquid as dissolved gases are released.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure thorough deoxygenation.

  • Backfill: After the final cycle, backfill the flask with a high-purity inert gas (Argon or Nitrogen). Maintain a positive pressure of this gas throughout the entire experiment.[8]

Causality: The kinetics of the desired Sonogashira coupling can be accelerated to outcompete the homocoupling side reaction. The choice of palladium source, phosphine ligand, and base are critical levers.[5] Bulky, electron-rich phosphine ligands, for instance, can promote the rate-limiting reductive elimination step of the Sonogashira cycle, leading to faster product formation.[9]

ParameterStandard Choice (Prone to Homocoupling)Optimized Choice (Suppresses Homocoupling)Rationale
Pd Catalyst Pd(PPh₃)₂Cl₂(AllylPdCl)₂, Pd₂(dba)₃These Pd(0) sources or precursors do not require in-situ reduction, leading to more active catalyst formation at lower temperatures.[10]
Ligand PPh₃ (Triphenylphosphine)P(t-Bu)₃, XPhos, SPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination, increasing the turnover rate of the desired cycle.[9]
Base Et₃N (Triethylamine)DIPEA, Piperidine, Cs₂CO₃Less coordinating, bulkier amines or inorganic bases can minimize side reactions and are crucial for copper-free protocols.[11]
Additive NoneHydrogen Gas (diluted)A reducing atmosphere of H₂/N₂ can be used to keep copper in its +1 oxidation state, actively preventing the oxidative homocoupling pathway.[12]

Causality: The most direct way to eliminate the Glaser-Hay homocoupling is to remove the copper co-catalyst entirely.[4][13] Copper-free Sonogashira protocols have been developed that rely on a highly active palladium catalyst system to facilitate the coupling without the need for a copper acetylide intermediate.[14][15]

Protocol: Copper-Free Sonogashira of this compound This protocol is adapted from established methods for aryl bromides.[10]

  • Preparation: In a glovebox or under a strict inert atmosphere, add the aryl halide (1.0 eq), (AllylPdCl)₂ (2.5 mol%), and P(t-Bu)₃ (10 mol%) to a flame-dried Schlenk tube.

  • Solvent & Base: Add anhydrous, degassed DMF (to 0.9 M) followed by the amine base (e.g., DIPEA, 2.0 eq).

  • Alkyne Addition: Add this compound (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is typically much faster than copper-catalyzed versions. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, quench with saturated aqueous NH₄Cl, extract with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Part 3: Advanced Strategies & Experimental Design

For particularly challenging substrates or when maximum yield is critical, consider these advanced approaches.

Strategy 1: Slow Addition of the Terminal Alkyne

Causality: Homocoupling is a second-order reaction with respect to the alkyne concentration. The desired cross-coupling is first-order. By maintaining a very low instantaneous concentration of the alkyne, you can kinetically disfavor the bimolecular homocoupling reaction.[5]

Workflow: Syringe Pump Addition

Caption: Workflow for slow addition of the terminal alkyne via syringe pump.

Strategy 2: In-Situ Protection/Deprotection

For extremely precious alkynes, a protection strategy can be employed. The terminal alkyne is reacted with a silylating agent like trimethylsilyl chloride (TMSCl). The resulting TMS-protected alkyne is incapable of homocoupling. It can then be subjected to the coupling reaction, followed by in-situ or subsequent deprotection with a fluoride source (e.g., TBAF) to yield the desired product.[6]

Part 4: Data Interpretation

When analyzing your reaction by LC-MS, use the following table to identify key species.

CompoundStructure (R = -C₆H₄CO₂Me)Expected [M+H]⁺ (m/z)
Starting Material R-C≡C-(CH₂)₂-OH205.08
Homocoupled Dimer R-C≡C-C≡C-R407.15
Example Product (Coupled with Iodobenzene)R-C≡C-Ph265.10

Note: Masses are calculated for the most abundant isotopes and may vary based on the specific aryl halide used.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Glaser coupling - Grokipedia. (n.d.). Retrieved from [https://grokipedia.org/Glaser_coupling]
  • Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior. (2018). ACS Catalysis. Retrieved from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. Retrieved from [Link]

  • Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes. (n.d.). Benchchem. Retrieved from [https://www.benchchem.com/product/B15286987/technical-support/minimizing-homocoupling-side-reactions-in-sonogashira-coupling-of-1-1-dibromoalkenes]
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. (n.d.). PMC - NIH. Retrieved from [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]

  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. (n.d.). Faraday Discussions (RSC Publishing). Retrieved from [Link]

  • Proposed mechanism for the homocoupling of terminal alkynes. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). BYJU'S. Retrieved from [Link]

  • The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate. Retrieved from [Link]

  • Proposed mechanism for the terminal alkyne homocoupling reaction using Cu–nanoparticle in polyaniline matrix. (n.d.). ResearchGate. Retrieved from [Link]

  • Homo-coupling of terminal alkynes on a noble metal surface. (n.d.). DiVA portal. Retrieved from [Link]

  • Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. Retrieved from [Link]

  • Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions. (n.d.). Benchchem. Retrieved from [https://www.benchchem.com/product/B15286987/technical-support/preventing-dimerization-of-terminal-alkynes-in-coupling-reactions]
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (n.d.). Organometallics - ACS Publications. Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]

  • The pathway of copper-free Sonogashira reaction to provide different compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC - NIH. Retrieved from [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (n.d.). Request PDF. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. Retrieved from [Link]

  • Glaser coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Technical Support Center: 2-Octyne Coupling Reactions. (n.d.). Benchchem. Retrieved from [https://www.benchchem.com/product/B165417/technical-support/2-octyne-coupling-reactions]
  • Copper-free Sonogashira coupling. (2008). The chemical reaction database. Retrieved from [Link]

  • Technical Support Center: Optimizing 3-Hexyne Coupling Reactions. (n.d.). Benchchem. Retrieved from [https://www.benchchem.com/product/B159500/technical-support/optimizing-3-hexyne-coupling-reactions]
  • Investigations Into the Mechanism of Copper-Mediated Glaser-Hay Couplings Using Electrochemical Techniques. (2019). ResearchGate. Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). Chemical Reviews - ACS Publications. Retrieved from [Link]

  • Heterogeneous Catalytic Homocoupling of Terminal Alkynes. (2012). ACS Publications. Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC. Retrieved from [Link]

  • Copper and ligand-free Sonogashira coupling reactions in the presence... (n.d.). ResearchGate. Retrieved from [Link]

  • Alkyne Reactions Practice Problems With Answers. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 4-(4-hydroxybut-1-en-1-yl)benzoate. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • METHYL 4-HYDROXYBENZOATE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Synthesis of Methyl 4-(4-hydroxy-1-butynyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of Methyl 4-(4-hydroxy-1-butynyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Sonogashira cross-coupling reaction. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively.

The synthesis of this compound is a classic example of a Sonogashira coupling, a powerful and widely used method for forming C(sp²)-C(sp) bonds.[1][2] It typically involves the reaction of an aryl halide (e.g., methyl 4-iodobenzoate or methyl 4-bromobenzoate) with a terminal alkyne (3-butyn-1-ol), catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a suitable base.[3][4] While robust, the reaction is sensitive to a number of parameters that can significantly impact yield and purity.

This document is structured into two main sections: a Troubleshooting Guide to address common problems encountered during the experiment, and a Frequently Asked Questions (FAQ) section for proactive optimization and deeper understanding.

Troubleshooting Guide

This section addresses the most common issues reported by users in the field. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: My reaction has a very low yield, or it failed completely. What are the most likely causes?

A low or non-existent yield is the most common issue and can stem from several factors related to reagent integrity or reaction conditions. A systematic check is the best approach.[5]

Causality & Resolution:

  • Catalyst Inactivity: The active Pd(0) catalyst is highly sensitive to oxygen and can decompose if not handled under proper inert conditions.[5] The Copper(I) iodide co-catalyst is also prone to oxidation.

    • Palladium Source: Use a fresh, high-quality palladium catalyst. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species, a process facilitated by the amine base or phosphine ligands.[1][4] If you suspect decomposition, the catalyst source may be old or improperly stored.

    • Copper Source: Use freshly opened or recently purchased Copper(I) iodide (CuI). Oxidized copper sources will not effectively participate in the catalytic cycle.[5]

  • Poor Reagent Quality: Impurities in any of the reagents can poison the catalyst.[5]

    • Solvent & Base: Solvents must be anhydrous and thoroughly degassed. The amine base (e.g., triethylamine, diethylamine) is crucial for neutralizing the HX byproduct and should be distilled before use to remove water and any oxidation impurities.[4][5]

    • Starting Materials: Ensure the purity of your methyl 4-halobenzoate and 3-butyn-1-ol. Consider purifying them via recrystallization or distillation if their quality is uncertain.

  • Inadequate Inert Atmosphere: Oxygen is detrimental to the Sonogashira reaction. It leads to the decomposition of the Pd(0) catalyst and promotes the unwanted homocoupling of the alkyne (see Q3).[5][6]

    • Protocol: Use proper Schlenk techniques or a glovebox. The solvent and base must be rigorously degassed before adding the catalysts and reactants. This is typically done by bubbling an inert gas (argon or nitrogen) through the liquid for at least 30 minutes or by using several freeze-pump-thaw cycles.

Q2: I see a black precipitate forming in my reaction. What is it, and is my reaction ruined?

The formation of a black precipitate is a visual indicator of catalyst decomposition. This precipitate is finely divided, agglomerated palladium metal, commonly known as "palladium black."[5]

Causality & Resolution:

  • Primary Cause: The presence of oxygen, which oxidizes the active Pd(0) catalyst, leading to its precipitation from the solution and rendering it inactive.[5]

  • Secondary Causes: Impurities in the reagents or solvent can also destabilize the palladium complex.[5] Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black under some conditions.

  • Solution: While the formation of some palladium black is not uncommon, excessive precipitation will terminate the reaction. The best course of action is prevention.

    • Improve Inert Conditions: Enhance your degassing procedure for all solvents and liquid reagents. Ensure a positive pressure of inert gas is maintained throughout the reaction setup and duration.

    • Purify Reagents: Use high-purity, anhydrous reagents and solvents as detailed in Q1.

    • Ligand Choice: Sterically bulky and electron-rich phosphine ligands can stabilize the palladium center and reduce the likelihood of decomposition.[7][8]

Q3: My main byproduct is the dimer of 3-butyn-1-ol (1,6-dihydroxy-2,4-hexadiyne). How can I prevent this?

This side reaction is the Glaser-Hay homocoupling of the terminal alkyne, a well-known issue in copper-mediated Sonogashira reactions.[5][6] It is particularly problematic in the presence of oxygen.

Causality & Resolution:

The copper acetylide intermediate, which is crucial for the main catalytic cycle, can undergo oxidative dimerization in the presence of O₂. This consumes your alkyne and reduces the overall efficiency of the desired cross-coupling.[6][7]

Strategies for Minimization:

  • Strictly Anaerobic Conditions: This is the most critical factor. As with preventing palladium black, rigorous degassing and maintaining an inert atmosphere will significantly suppress Glaser coupling.[5]

  • Reduce Copper Loading: While catalytic, excess CuI can accelerate the rate of homocoupling. Try reducing the copper catalyst loading to the minimum effective amount (e.g., 1-2 mol%).[5]

  • Slow Addition of Alkyne: Adding the 3-butyn-1-ol slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.

  • Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a viable alternative. These reactions often require different ligands, bases (e.g., pyrrolidine), or additives but completely eliminate the Glaser coupling pathway.[4][9]

Troubleshooting Workflow Diagram

Here is a logical workflow to diagnose and solve low-yield issues in your synthesis.

G start Low / No Yield check_catalyst Check Catalyst Integrity (Pd & Cu sources fresh?) start->check_catalyst check_reagents Check Reagent Purity (Solvent/Base degassed & dry?) start->check_reagents check_atmosphere Check Inert Atmosphere (Proper Schlenk/Glovebox?) start->check_atmosphere side_products Analyze Side Products check_catalyst->side_products check_reagents->side_products check_atmosphere->side_products pd_black Palladium Black Observed? side_products->pd_black homocoupling Alkyne Homocoupling? side_products->homocoupling improve_inert Improve Degassing & Inert Gas Flow pd_black->improve_inert Yes purify_reagents Purify/Distill Solvent & Base pd_black->purify_reagents Yes optimize_conditions Optimize Conditions (Temp, Ligand, Base) pd_black->optimize_conditions No homocoupling->improve_inert Yes reduce_cu Reduce CuI Loading or Add Alkyne Slowly homocoupling->reduce_cu Yes homocoupling->optimize_conditions No improve_inert->optimize_conditions purify_reagents->optimize_conditions go_cu_free Switch to Copper-Free Protocol reduce_cu->go_cu_free success Improved Yield optimize_conditions->success

Caption: A workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding reaction setup and optimization, helping you make informed decisions before starting your experiment.

Q1: What is the optimal catalyst system for coupling methyl 4-halobenzoate with 3-butyn-1-ol?

The choice of catalyst significantly impacts reaction efficiency. Homogeneous palladium catalysts are most common for this transformation.[1]

Catalyst System Component Recommendation & Rationale
Palladium Precatalyst PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride): Often preferred. It is more stable to air and moisture than Pd(PPh₃)₄, making it easier to handle.[1] It is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A highly active Pd(0) complex that can directly enter the catalytic cycle.[1] However, it is more sensitive to air and requires more careful handling.
Palladium Loading Typically 1-5 mol% . Higher loadings may be needed for less reactive aryl bromides compared to aryl iodides.
Copper(I) Co-catalyst CuI (Copper(I) iodide): The standard co-catalyst. It facilitates the deprotonation of the alkyne and the transmetalation step.[4][7] Use at 1-5 mol% . Its presence allows the reaction to proceed at milder temperatures (e.g., room temperature).[7]
Phosphine Ligand Triphenylphosphine (PPh₃): This is the standard ligand, already present in the recommended precatalysts. For challenging substrates, more electron-rich and sterically bulky ligands (e.g., P(t-Bu)₃) can increase the rate of oxidative addition, a key step in the catalytic cycle.[7][8]
Q2: Should I use methyl 4-iodobenzoate or methyl 4-bromobenzoate?

The choice of the aryl halide is a critical determinant of the required reaction conditions.

  • Reactivity Trend: The reactivity of aryl halides in the Sonogashira coupling follows the order: I > Br >> Cl .[4] This is due to the bond dissociation energies of the carbon-halogen bond.

  • Methyl 4-iodobenzoate: This is the more reactive substrate. Couplings with aryl iodides often proceed smoothly at room temperature or with gentle heating and may require lower catalyst loadings.[4]

  • Methyl 4-bromobenzoate: This substrate is less reactive and will likely require more forcing conditions. This typically means higher reaction temperatures (e.g., 50-80 °C), potentially higher catalyst loadings, and a more robust catalyst system (e.g., one with bulkier, more electron-donating ligands) to achieve a good yield.[10][11]

For initial attempts and milder conditions, methyl 4-iodobenzoate is the recommended starting material.

Q3: How do the solvent and base affect the reaction outcome?

The solvent and base are not merely passive components; they play active roles in the reaction mechanism and overall success.

Parameter Options & Rationale
Base The base is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[4] Common Choices: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) are frequently used. Diethylamine has also been used successfully.[12] They often serve as both the base and part of the solvent system. An excess (at least 2-3 equivalents) is necessary.[1]
Solvent The solvent must dissolve all reactants and catalysts. The choice can influence reaction rates.[13] Common Choices:THF, Toluene: Good general-purpose solvents.[5] • DMF: A polar aprotic solvent that can enhance reaction rates due to its high electron-donating capacity, which may facilitate alkyne deprotonation.[13] However, some studies report it can slow down certain Sonogashira reactions.[5][14] • Amine as Solvent: Using the amine base (e.g., Et₃N or Diethylamine) as the primary solvent is a very common and effective strategy.[4][12]
Q4: What is a reliable, standard protocol for this synthesis?

The following is a well-established, copper-catalyzed protocol that serves as an excellent starting point. This procedure assumes the use of methyl 4-iodobenzoate.

Experimental Protocol: Sonogashira Coupling

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 4-iodobenzoate (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv., 2 mol%), and CuI (0.02 equiv., 2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent/Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF) and anhydrous, degassed triethylamine (3.0 equiv.) via syringe. Stir the mixture for 10-15 minutes.

  • Alkyne Addition: Add 3-butyn-1-ol (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish with methyl 4-bromobenzoate, gentle heating (50-60 °C) may be required.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess amine.[12]

    • Add water to the residue and extract the product with an organic solvent like benzene or ethyl acetate.[12]

    • Combine the organic extracts and filter them through a short pad of silica gel to remove the metal catalyst residues.[12]

    • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, this compound, can be further purified by column chromatography on silica gel or by recrystallization, for example, from a mixture of benzene and hexane.[12]

Catalytic Cycle Overview

The Sonogashira reaction proceeds via two interconnected catalytic cycles. Understanding this mechanism is key to troubleshooting.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII trans-Ar-Pd(II)(L)₂-X Pd0->PdII Oxidative Addition (Ar-X) PdII_alkyne Ar-Pd(II)(L)₂-C≡CR' PdII->PdII_alkyne Transmetalation PdII_alkyne:s->Pd0:s Reductive Elimination Product Ar-C≡CR' PdII_alkyne->Product CuX Cu(I)X Cu_alkyne π-Alkyne-Cu Complex CuX->Cu_alkyne Coordination (H-C≡CR') Cu_acetylide Cu-C≡CR' Cu_alkyne->Cu_acetylide Deprotonation (Base) Cu_acetylide->CuX Transmetalation (to Pd)

Caption: Simplified Pd/Cu co-catalyzed Sonogashira cycles.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 4-(4-hydroxybutyl)benzoate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate. [Link]

  • ACS Publications. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]

  • National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. [Link]

  • ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling.... [Link]

  • ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • Sciencemadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

  • YouTube. (2025). Sonogashira coupling reaction | Organometallic name reaction. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 4-hydroxybenzoate. [Link]

  • YouTube. (2025). Sonogashira reaction | Solved Practice Problems. [Link]

  • PubChem. (n.d.). 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester. [Link]

  • Chemical Synthesis Database. (n.d.). methyl 4-(1-hydroxy-3-butenyl)benzoate. [Link]

  • University of Liverpool. (n.d.). Coupling to alkynes: the Sonogashira reaction. [Link]

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Troubleshooting solubility issues of Methyl 4-(4-hydroxy-1-butynyl)benzoate in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(4-hydroxy-1-butynyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. Our approach is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.

Understanding the Molecule: A Dual Personality

This compound possesses a unique structure that dictates its solubility behavior. It is composed of two key regions with distinct polarities:

  • A non-polar aromatic benzoate ester group: This rigid, hydrophobic region tends to interact favorably with non-polar organic solvents.

  • A polar hydroxy-alkyne chain: The terminal hydroxyl (-OH) group is capable of hydrogen bonding, imparting a polar character to this part of the molecule.[1]

This dual nature means that its solubility is a delicate balance between these opposing characteristics. Predicting its exact solubility can be challenging, as it depends on the intricate interplay of solute-solute, solvent-solvent, and solute-solvent interactions.[2]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my chosen solvent. What is the first step?

A1: The first step is to ensure you are using an appropriate solvent based on the compound's structure. Given its dual polarity, a solvent with intermediate polarity or a mixture of solvents is often a good starting point.

Initial Solvent Selection Guide:

Solvent ClassExamplesExpected Solubility of this compoundRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents can effectively solvate both the polar hydroxyl group and the non-polar aromatic ring.[3][4]
Polar Protic Methanol, EthanolModerate to High The alcohol's hydroxyl group can hydrogen bond with the compound's hydroxyl group, while the alkyl chain interacts with the aromatic ring.
Intermediate Polarity Acetone, Ethyl AcetateModerate These solvents offer a balance of polarity that can accommodate both ends of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate While the aromatic ring may have some affinity, the polar hydroxyl group will limit solubility.
Non-polar Hexanes, TolueneVery Low The polar hydroxyl group will significantly hinder dissolution in these non-polar environments.

If you are still experiencing issues with one of the recommended solvents, proceed to the troubleshooting guides below.

Q2: My compound has precipitated out of solution. What could have caused this?

A2: Precipitation can occur due to several factors:

  • Temperature fluctuations: A decrease in temperature can lower the solubility of the compound, causing it to crash out of a saturated solution.

  • Solvent evaporation: If the solvent evaporates over time, the concentration of the compound will increase, potentially exceeding its solubility limit.

  • Addition of an anti-solvent: If a solvent in which the compound is insoluble is added to the solution, it can trigger precipitation.

  • pH changes: If the pH of the solution is altered, it can affect the ionization state of the hydroxyl group, thereby changing its solubility.

To resolve this, you can try re-dissolving the compound by gentle heating, adding more of the original solvent, or applying one of the solubility enhancement techniques described in the troubleshooting section.

Troubleshooting Guides

Guide 1: The Co-Solvent Approach

Issue: My compound shows poor solubility in a single solvent system.

Causality: The "like dissolves like" principle suggests that a single solvent may not be able to effectively solvate both the polar and non-polar regions of this compound. A mixture of solvents, or a co-solvent system, can create a more favorable environment for dissolution.[5]

Experimental Protocol:

  • Initial Dissolution Attempt: Begin by attempting to dissolve the compound in your primary solvent.

  • Co-solvent Selection: Choose a co-solvent that is miscible with your primary solvent but has a different polarity. For example, if your primary solvent is moderately polar like ethyl acetate, a more polar co-solvent like methanol or a less polar one like toluene could be tested.

  • Titration: While stirring, add the co-solvent dropwise to the suspension.

  • Observation: Continue adding the co-solvent until the solid completely dissolves. Note the approximate ratio of the two solvents.

  • Optimization: If dissolution is still not complete, you may need to experiment with different co-solvent pairs.

Troubleshooting Workflow for Co-Solvency:

Caption: A workflow for enhancing solubility using the co-solvency method.

Guide 2: Leveraging Temperature

Issue: The compound's solubility is low at room temperature.

Causality: For most solid organic compounds, solubility increases with temperature.[6] The added thermal energy helps to overcome the intermolecular forces in the solid crystal lattice, allowing the solvent to more effectively solvate the individual molecules.

Experimental Protocol:

  • Initial Suspension: Create a suspension of the compound in the desired solvent at room temperature.

  • Gradual Heating: Gently warm the suspension on a hot plate with stirring. Monitor the temperature carefully.

  • Observation: Observe the point at which the solid completely dissolves. Record this temperature.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Note if the compound remains in solution or if it crystallizes out. If it crystallizes, this indicates that you have created a supersaturated solution at room temperature.

Important Considerations:

  • Compound Stability: Ensure that this compound is stable at the temperatures you are using. Consult the Safety Data Sheet (SDS) or relevant literature for thermal stability data.[2][7]

  • Solvent Boiling Point: Do not exceed the boiling point of your solvent.

Guide 3: The Power of Sonication

Issue: Dissolution is very slow, or small particles remain undissolved.

Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation, the formation and collapse of microscopic bubbles.[8] This process generates localized high pressure and temperature, which can break down solid aggregates and increase the surface area available for solvation, thereby accelerating the rate of dissolution.[9]

Experimental Protocol:

  • Prepare Suspension: Create a suspension of the compound in the chosen solvent in a suitable vessel (e.g., a vial or flask).

  • Ultrasonic Bath: Place the vessel in an ultrasonic bath.

  • Sonication: Turn on the sonicator. The duration will depend on the amount of solid and the solvent volume. Start with short bursts of 1-2 minutes.

  • Monitoring: Visually inspect the solution for dissolution. If undissolved solid remains, continue sonicating in short intervals.

  • Temperature Control: Be aware that sonication can heat the sample. If your compound is temperature-sensitive, use a water bath with cooling to maintain a constant temperature.

Sonication Decision Tree:

Caption: A decision-making diagram for using sonication to improve solubility.

Guide 4: pH Modification

Issue: Can I improve the solubility of this compound by adjusting the pH?

Causality: The hydroxyl group on the butynyl chain is weakly acidic. In the presence of a base, it can be deprotonated to form a phenoxide-like anion. This charged species will be significantly more polar than the neutral molecule and thus more soluble in polar solvents like water or alcohols.[10] Conversely, in acidic conditions, the hydroxyl group will remain protonated.

When to Consider pH Adjustment:

This technique is most effective when working with polar protic solvents, especially if an aqueous phase is present.

Experimental Protocol:

  • Initial Suspension: Suspend the compound in your chosen polar solvent.

  • Basification: Add a small amount of a suitable base (e.g., a dilute aqueous solution of sodium hydroxide or an organic base like triethylamine).

  • Observation: Stir and observe for any increase in solubility.

  • Caution: Be aware that changing the pH may affect the stability of the ester group, which can be susceptible to hydrolysis under strongly basic or acidic conditions. This method should be used with caution if the integrity of the molecule is critical for subsequent steps.

References

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 4-(4-Hydroxy-1-Butynyl)Benzoic Acid Methyl Ester. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • Patel, A. B., et al. (2024). Cosolvency is a phenomenon in which the drug solubility is significantly increased in mixed solvents at specific ratios. PubMed Central. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). 4-(4-Hydroxy-1-Butynyl)Benzoic Acid Methyl Ester. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]

  • Envirostar. (2023). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester. Retrieved from [Link]

  • LCGC. (2021). Turning Up the Heat: The Effect of Temperature on Analytical Extractions. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

  • PubMed Central. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • MDPI. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Retrieved from [Link]

Sources

Understanding the degradation pathways of benzoate esters in experimental settings.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in studying the degradation pathways of benzoate esters. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of your experimental work. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your methodologies are robust and your results are reliable.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common questions regarding the fundamental principles of benzoate ester degradation.

Q1: What are the primary mechanisms driving benzoate ester degradation in experimental settings?

Benzoate ester degradation primarily occurs through two main pathways: enzymatic hydrolysis and abiotic (chemical) hydrolysis.[1]

  • Enzymatic Hydrolysis: This is a biologically mediated process, predominantly catalyzed by carboxylesterases (CES) found in various biological matrices like liver microsomes and plasma.[2] The reaction involves a catalytic triad (commonly serine, histidine, and aspartate) in the enzyme's active site that facilitates the nucleophilic attack on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3] This is typically the rate-determining step.[2] The intermediate then collapses, releasing the alcohol and the benzoate moiety.[3]

  • Abiotic (Chemical) Hydrolysis: This process is dependent on chemical conditions, primarily pH. It can be acid-catalyzed or base-catalyzed.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[1]

    • Base-Catalyzed (Saponification) Hydrolysis: In alkaline conditions, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon.[4] This is often a faster process than acid-catalyzed hydrolysis. The reaction is considered base-promoted as the hydroxide is consumed stoichiometrically.[1]

Q2: How do structural modifications to the benzoate ester affect its degradation rate?

The rate of hydrolysis is significantly influenced by both electronic and steric factors.[5]

  • Electronic Effects: The nature of substituents on the aromatic ring can alter the electron density of the carbonyl carbon.

    • Electron-withdrawing groups (e.g., nitro group, -NO2) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis.[6]

    • Electron-donating groups (e.g., methoxy group, -OCH3) decrease the electrophilicity of the carbonyl carbon, slowing down the hydrolysis rate.[6]

  • Steric Effects: The size and structure of the alcohol portion of the ester can hinder the approach of a nucleophile (water, hydroxide, or enzyme active site). For instance, ethyl benzoate is generally more sterically hindered than ethyl formate, leading to a slower hydrolysis rate for ethyl benzoate.[5]

Q3: What are the key differences between aerobic and anaerobic microbial degradation of benzoates?

Microbial degradation of the benzoate moiety follows distinct pathways depending on the presence or absence of oxygen.

  • Aerobic Degradation: In the presence of oxygen, bacteria typically employ oxygenases to hydroxylate the aromatic ring, forming intermediates like catechol or protocatechuate.[7] These dihydroxylated intermediates then undergo ring cleavage by dioxygenases.[8][9] Another aerobic mechanism is the "box" pathway, which starts with the activation of benzoate to benzoyl-CoA.[8][10]

  • Anaerobic Degradation: Under anaerobic conditions, the strategy is completely different. The process is initiated by the activation of benzoate to benzoyl-CoA.[8] This is followed by a reductive dearomatization of the ring and subsequent hydrolytic ring cleavage.[8] This pathway is common in various microbial consortia, including those found in sediments and oil sands.[11]

Section 2: Troubleshooting Experimental Challenges

This section provides practical solutions to common problems encountered during the study of benzoate ester degradation.

Issue 1: High Variability in In Vitro Metabolic Stability Assays

Q: My half-life (t½) values for a benzoate ester in rat liver microsomes are inconsistent across experiments. What could be the cause?

A: High variability in microsomal stability assays often points to inconsistencies in experimental setup and execution. Here’s a troubleshooting guide:

  • Microsomal Quality and Handling:

    • Cause: Repeated freeze-thaw cycles can significantly reduce enzymatic activity. Microsomal protein concentration may also vary between batches.

    • Solution: Aliquot your microsomal stock upon arrival to minimize freeze-thaw cycles. Always perform a protein concentration assay (e.g., Bradford or BCA) on the batch you are using. Ensure consistent pre-incubation times at 37°C to allow the system to equilibrate.

  • Cofactor Stability:

    • Cause: NADPH, the primary cofactor for many metabolic enzymes, is unstable at room temperature and in aqueous solutions.

    • Solution: Prepare NADPH solutions fresh for each experiment and keep them on ice until use. The final concentration in the incubation should be saturating (typically around 1 mM).

  • Substrate Concentration and Solubility:

    • Cause: If your benzoate ester has low aqueous solubility, it may precipitate in the incubation mixture, leading to an underestimation of the true initial concentration and inaccurate kinetic measurements. The concentration used might also be causing substrate inhibition.

    • Solution: Determine the aqueous solubility of your compound in the final incubation buffer. Use a co-solvent like DMSO or acetonitrile, but keep the final concentration low (typically <1%) to avoid inhibiting enzyme activity. Run a substrate concentration range to ensure you are working under initial velocity conditions and not in a region of substrate inhibition.

  • Reaction Quenching:

    • Cause: Incomplete or inconsistent termination of the enzymatic reaction can lead to continued degradation after the intended time point.

    • Solution: Use a quenching solution that effectively stops the reaction and precipitates proteins. A common choice is ice-cold acetonitrile. Ensure rapid and thorough mixing at each time point.

Issue 2: Difficulty in Identifying and Quantifying Degradation Products

Q: I am using HPLC to analyze my degradation samples, but I am struggling to resolve the parent ester from its primary metabolite, benzoic acid. How can I improve my separation?

A: Optimizing your HPLC method is key to resolving closely eluting compounds. Consider the following:

  • Mobile Phase pH:

    • Causality: The retention of benzoic acid on a reversed-phase column (like a C18) is highly dependent on its ionization state. At a pH well above its pKa (~4.2), it will be deprotonated and highly polar, resulting in poor retention.

    • Solution: Adjust the pH of your aqueous mobile phase to be below the pKa of benzoic acid (e.g., pH 2.5-3.0) using an acid like phosphoric acid or formic acid.[12] This will ensure that the benzoic acid is in its neutral, more retained form, increasing its separation from the more nonpolar parent ester.

  • Gradient Elution:

    • Causality: An isocratic method may not provide sufficient resolving power for compounds with different polarities.

    • Solution: Implement a gradient elution program. Start with a higher percentage of the aqueous mobile phase to retain and resolve the more polar benzoic acid, then gradually increase the organic phase (e.g., acetonitrile or methanol) to elute the parent ester.[12]

  • Column Chemistry:

    • Causality: Not all C18 columns are the same. Differences in end-capping and silica purity can affect peak shape and selectivity.

    • Solution: If pH adjustment and gradient optimization are insufficient, consider trying a different column chemistry. A phenyl-hexyl column, for example, can offer different selectivity for aromatic compounds.

  • Detection Wavelength:

    • Causality: The UV absorbance maxima for the parent ester and benzoic acid may differ.

    • Solution: Use a diode array detector (DAD) or photodiode array (PDA) detector to determine the optimal wavelength for detecting both compounds with good sensitivity.[13] Typically, wavelengths around 225-230 nm are suitable for benzoates.[13][14]

Issue 3: Unexpectedly Fast or Slow Degradation in Stability Studies

Q: My benzoate ester is degrading much faster/slower than predicted in a pharmaceutical formulation. What factors could be at play?

A: The formulation matrix can have a profound impact on the stability of a drug substance. Investigate these potential causes:

  • Excipient Interactions:

    • Cause: Excipients are not always inert. Basic or acidic excipients can alter the micro-pH of the formulation, catalyzing hydrolysis.[15]

    • Solution: Conduct compatibility studies with individual excipients to identify any that accelerate degradation. This involves storing binary mixtures of your ester and each excipient under stressed conditions (e.g., elevated temperature and humidity) and analyzing for degradation products.

  • Moisture Content:

    • Cause: Water is a reactant in hydrolysis. The amount of free water in a solid formulation or the aqueous nature of a liquid formulation is a critical factor.[15]

    • Solution: Control the moisture content of your formulation through appropriate manufacturing processes and packaging. Consider using desiccants in the packaging for highly sensitive esters.[]

  • Container/Closure System:

    • Cause: The packaging can influence stability by allowing moisture or light ingress.[]

    • Solution: Perform stability studies in the final intended packaging. For light-sensitive compounds, use amber or opaque containers.

Section 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes

This protocol outlines a standard procedure to determine the metabolic half-life of a benzoate ester.

Materials:

  • Test benzoate ester

  • Rat liver microsomes (RLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control substrate (e.g., a compound with a known metabolic rate)

  • Ice-cold acetonitrile (quenching solution)

  • HPLC system with UV or MS detector

Procedure:

  • Preparation:

    • Prepare a stock solution of your test ester (e.g., 10 mM in DMSO).

    • Thaw RLM on ice.

    • Prepare the incubation mixture by adding RLM to the phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL.

  • Pre-incubation:

    • In a microcentrifuge tube, add the required volume of the RLM/buffer mixture.

    • Add a small volume of the test ester stock solution to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation:

    • Initiate the reaction by adding the NADPH solution (to a final concentration of 1 mM).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately add the aliquot to a tube containing a set volume (e.g., 2-3 times the aliquot volume) of ice-cold acetonitrile to quench the reaction.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to HPLC vials.

    • Analyze the samples by a validated HPLC method to determine the remaining concentration of the parent ester at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line is the degradation rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[2]

Workflow Diagram: In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Prepare Stock Solutions (Ester, NADPH) inc1 Pre-incubate Ester + Microsomes at 37°C prep1->inc1 prep2 Thaw & Dilute Microsomes prep2->inc1 inc2 Initiate Reaction (Add NADPH) inc1->inc2 samp1 Withdraw Aliquots at Time Points inc2->samp1 t = 0, 5, 15... min samp2 Quench with Cold Acetonitrile samp1->samp2 ana1 Centrifuge to Pellet Protein samp2->ana1 ana2 Analyze Supernatant by HPLC ana1->ana2 ana3 Calculate t½ ana2->ana3

Caption: Workflow for determining the in vitro metabolic half-life of a benzoate ester.

Diagram: Generalized Degradation Pathways of Benzoate Esters

DegradationPathways cluster_enzymatic Enzymatic Hydrolysis cluster_abiotic Abiotic Hydrolysis BenzoateEster Benzoate Ester (R-CO-OR') Enzyme Carboxylesterase (CES) BenzoateEster->Enzyme Acid H+ (Acid-Catalyzed) BenzoateEster->Acid Base OH- (Base-Catalyzed) BenzoateEster->Base Products Benzoic Acid (R-COOH) + Alcohol (R'-OH) Enzyme->Products Biological Matrix (e.g., Liver, Plasma) Acid->Products Low pH Base->Products High pH

Caption: Primary degradation routes for benzoate esters in experimental settings.

Section 4: Data Presentation

Table 1: Factors Influencing Benzoate Ester Hydrolysis Rates
FactorInfluence on Hydrolysis RateRationale
Electron-withdrawing Substituent IncreasesStabilizes the negatively charged transition state and increases the electrophilicity of the carbonyl carbon.[6]
Electron-donating Substituent DecreasesDestabilizes the transition state and reduces the electrophilicity of the carbonyl carbon.[6]
Increased Steric Hindrance DecreasesHinders the approach of the nucleophile (e.g., water, hydroxide, or enzyme active site) to the carbonyl carbon.[5]
Low pH (Acidic) Increases (Catalyzed)Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.[1]
High pH (Alkaline) Increases (Promoted)The hydroxide ion is a strong nucleophile that directly attacks the carbonyl carbon.[4]
Presence of Carboxylesterases Significantly IncreasesEnzymes provide a highly efficient catalytic environment, lowering the activation energy of the reaction.[2]

References

  • Explain why the rate of hydrolysis of methyl benzoate's ester group varies with the nature of the - brainly.com. (2023-09-16).
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllacti. (n.d.).
  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid - Canadian Science Publishing. (n.d.).
  • Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC P
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13).
  • Benzoate Degradation P
  • Bacterial Degradation of Benzoate: cross-regulation between aerobic and anaerobic pathways - ResearchG
  • benzoate degradation p
  • Microbial ecology of anaerobic biodegradation of benzoate : microbial communities and processes - Newcastle University eTheses. (2018).
  • Microbial ecology of anaerobic biodegradation of benzoate: Microbial communities and processes Tetyana Olegivna Korin - Newcastle University Theses. (n.d.).
  • Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - NIH. (n.d.).
  • Esters Hydrolysis Rates - 852 Words | Internet Public Library - IPL.org. (n.d.).
  • In vitro and in vivo metabolism of ethyl 4-[(2-hydroxy-1-naphthyl)
  • Structural and functional characterization of a hybrid benzoate degradation p
  • Preventing byproduct formation in benzo
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Isopropyl Benzoate Purity and Impurities - Benchchem. (n.d.).
  • Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product Volume 1. (2017-10-24).
  • Stability of Extemporaneously Prepared Sodium Benzoate Oral Solution - Fisher Digital Public
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.).
  • Analysis of p-Hydroxybenzoate Esters by HPLC-ELSD - JASCO Inc. (2022-08-19).
  • 22.6: Ester Chemistry. (2020-05-30).
  • EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters... | Filo. (2025-09-30).
  • Rate constants for the hydrolysis of para-substituted benzoate esters...
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - epa nepis. (n.d.).
  • The role of benzoate in anaerobic degradation of terephthal
  • What is the mechanism for the basic hydrolysis of methyl benzo
  • Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorb
  • Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112. (2025-08-07).
  • Aerobic and anoxic biodegradation of benzoate: stability of biodegradative capability under endogenous conditions - PubMed. (n.d.).
  • Hepatic uptake and metabolism of benzoate: a multiple indicator dilution, perfused r
  • Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? (2013-04-09).
  • Benzoic Acid Esters, Benzo
  • Stability Testing of Pharmaceutical Products. (2012-03-17).
  • stability of pharmaceutical preparations - MINAR International Journal of Applied Sciences and Technology. (2023-06-14).
  • Biodegradation of sodium benzoate by a Gram-negative consortium in a laboratory-scale fluidized bed bioreactor - PubMed. (n.d.).
  • Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences. (n.d.).
  • Degradation of sodium benzoate and toxicity controls in different OECD ready biodegradation tests.

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Choosing appropriate protecting groups for the hydroxyl function in Methyl 4-(4-hydroxy-1-butynyl)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 4-(4-hydroxy-1-butynyl)benzoate and need to select an appropriate protecting group for its primary hydroxyl function. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your synthetic route.

Understanding the Molecule: this compound

This compound possesses three key functional groups: a primary alcohol, a terminal alkyne, and a methyl ester attached to an aromatic ring.[1][2] The primary alcohol is a nucleophilic and acidic site, which can interfere with many common organic reactions.[3] Therefore, protection of this hydroxyl group is often a critical step to achieve the desired chemoselectivity in a multi-step synthesis.[4]

The choice of a protecting group is dictated by its stability to the reaction conditions planned for other parts of the molecule and the ease of its selective removal without affecting the ester or alkyne functionalities.[5][6] This guide will explore the most suitable protecting groups, their application, and removal, along with troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why do I need to protect the hydroxyl group in this compound?

A1: The hydroxyl group is acidic and nucleophilic.[7] This means it can react with a wide range of reagents, such as strong bases (e.g., Grignard reagents, organolithiums), oxidizing agents, and some electrophiles.[8][9] If you plan to perform a reaction that is incompatible with a free alcohol, such as a reaction at the alkyne or ester, you must first "mask" or protect the hydroxyl group to prevent unwanted side reactions.[3]

Q2: What are the key considerations when choosing a protecting group for this specific molecule?

A2: When selecting a protecting group for this compound, you must consider the stability of the protecting group under the conditions of your subsequent reaction steps, as well as the conditions required for its removal. The protecting group must be stable to conditions that might affect the methyl ester or the alkyne. Conversely, the deprotection conditions should not cleave the ester or react with the alkyne. This is known as an orthogonal protection strategy.[5][6][10]

Q3: Which protecting groups are generally recommended for a primary alcohol in the presence of an ester and an alkyne?

A3: Silyl ethers are the most common and generally the best choice for protecting alcohols.[7][11] Specifically, tert-butyldimethylsilyl (TBS/TBDMS) and triisopropylsilyl (TIPS) ethers are excellent candidates. Ether-based protecting groups like methoxymethyl (MOM) and tetrahydropyranyl (THP) can also be used, but their removal typically requires acidic conditions which could potentially hydrolyze the methyl ester.[12][13]

Troubleshooting Guide

Problem 1: Incomplete Protection Reaction

Symptom: TLC or NMR analysis shows the presence of starting material (unprotected alcohol) after the protection reaction.

Possible Causes & Solutions:

  • Insufficient Reagent: Ensure you are using a sufficient excess of the silylating agent (e.g., TBDMS-Cl, TIPS-Cl) and the base (e.g., imidazole, triethylamine). A common starting point is 1.2-1.5 equivalents of the silyl chloride and 2.0-2.5 equivalents of the base.

  • Inactive Reagents: The silyl chloride may have hydrolyzed due to exposure to moisture. Use a fresh bottle or distill the reagent if necessary. The base may also be of poor quality.

  • Solvent Purity: Ensure your solvent (e.g., DMF, DCM) is anhydrous. Moisture will consume the silylating agent.

  • Reaction Time/Temperature: While many silylations are rapid at room temperature, some sterically hindered alcohols may require longer reaction times or gentle heating.

Problem 2: Unwanted Deprotection During a Subsequent Reaction

Symptom: The protecting group is cleaved during a subsequent synthetic step.

Possible Causes & Solutions:

  • Protecting Group Lability: The chosen protecting group may not be robust enough for the reaction conditions. For example, a TMS group is very acid-labile and may not be suitable for reactions involving even weak acids.[14] A more robust silyl ether like TBDMS or TIPS would be a better choice.

  • Acidic or Basic Conditions: Carefully evaluate the pH of your reaction. If you are using acidic or strongly basic conditions, you may need to switch to a more stable protecting group. The relative stability of common silyl ethers to acid is: TMS < TES < TBDMS < TIPS < TBDPS.

  • Fluoride Source: Be aware that some reagents can act as a fluoride source, which will cleave silyl ethers.

Problem 3: Difficulty with Deprotection

Symptom: The protecting group is difficult to remove, or the deprotection conditions are also affecting other functional groups (e.g., hydrolyzing the methyl ester).

Possible Causes & Solutions:

  • Steric Hindrance: Very bulky silyl groups like TIPS or TBDPS can be slow to deprotect. You may need to increase the reaction time, temperature, or use a stronger deprotection reagent.

  • Reagent Choice for Deprotection:

    • For Silyl Ethers: Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers and is generally compatible with esters and alkynes.[11][15] If TBAF is too slow, you can try using HF-pyridine or other fluoride sources.

    • For MOM and THP Ethers: These are typically removed with acid.[12][16] To avoid ester hydrolysis, you can use milder acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent.[7]

In-Depth Technical Guide: Choosing and Using Protecting Groups

Silyl Ethers: The Go-To Choice

Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, stability under a wide range of conditions, and selective removal.[17]

The TBDMS group is a versatile and robust protecting group suitable for many applications.[10]

  • Protection Protocol:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

    • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.5 eq).

    • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

  • Deprotection Protocol:

    • Dissolve the TBDMS-protected compound in tetrahydrofuran (THF).

    • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).

    • Stir at room temperature and monitor by TLC.

    • Work up by quenching with saturated aqueous ammonium chloride and extract the product.[15]

The TIPS group offers greater steric hindrance and increased stability compared to TBDMS, making it suitable for more demanding reaction conditions.[10]

  • Protection and Deprotection: The protocols are similar to those for TBDMS, though protection may be slower due to the increased steric bulk of TIPS-Cl. Deprotection with TBAF will also be slower.

Protecting GroupCommon AbbreviationRelative Acid StabilityRelative Base StabilityCommon Deprotection Reagent
TrimethylsilylTMS11Mild acid, K2CO3/MeOH
TriethylsilylTES6410-100Acid, TBAF
tert-ButyldimethylsilylTBDMS, TBS20,000~20,000TBAF, HF-Pyridine
TriisopropylsilylTIPS700,000100,000TBAF, HF-Pyridine
tert-ButyldiphenylsilylTBDPS5,000,000~20,000TBAF, HF-Pyridine

Relative stability data adapted from literature sources.

Ether-Based Protecting Groups: An Alternative

While silyl ethers are generally preferred, ether-based protecting groups can also be employed. However, their removal often requires acidic conditions, which necessitates careful optimization to avoid hydrolysis of the methyl ester.

The MOM group is stable to a wide range of non-acidic conditions.[16][18]

  • Protection Protocol:

    • Deprotonate the alcohol with a strong base like sodium hydride (NaH) in anhydrous THF.

    • Add methoxymethyl chloride (MOM-Cl).

    • Safety Note: MOM-Cl is a carcinogen and should be handled with extreme care in a fume hood.[13][19]

  • Deprotection Protocol:

    • Mild acidic conditions are required, such as a trace of concentrated HCl in methanol.[16] Careful monitoring is essential to prevent transesterification or hydrolysis of the methyl benzoate.

THP ethers are acetals and are stable to basic and nucleophilic reagents.[12][20][21]

  • Protection Protocol:

    • React the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[12][22]

  • Deprotection Protocol:

    • Acid-catalyzed hydrolysis, for example, with acetic acid in a THF/water mixture.[22] Again, careful control is needed to avoid ester cleavage.

Visualizing the Workflow

Workflow for Silyl Ether Protection and Deprotection

G cluster_0 Protection cluster_1 Synthetic Transformation cluster_2 Deprotection Start This compound Reagents_P TBDMS-Cl or TIPS-Cl Imidazole, DCM Start->Reagents_P 1 Protected Silyl Protected Intermediate Reagents_P->Protected 2 Reaction Desired Reaction (e.g., at alkyne or ester) Protected->Reaction 3 Product_Intermediate Modified Protected Compound Reaction->Product_Intermediate 4 Reagents_D TBAF, THF Product_Intermediate->Reagents_D 5 Final_Product Final Deprotected Product Reagents_D->Final_Product 6

Caption: General workflow for hydroxyl protection.

Decision Tree for Protecting Group Selection

G Start Start: Need to protect -OH Q1 Will subsequent reactions involve strong bases or nucleophiles? Start->Q1 Q2 Are subsequent reactions acidic? Q1->Q2 Yes Use_MOM_THP Consider MOM or THP (Caution with ester) Q1->Use_MOM_THP No (Mildly acidic/neutral) Q3 Need very high stability? Q2->Q3 No Reconsider Re-evaluate synthetic route or use orthogonal strategy Q2->Reconsider Yes Use_Silyl Use Silyl Ether (TBDMS, TIPS) Q3->Use_Silyl No (TBDMS is likely sufficient) Use_TIPS_TBDPS Use TIPS or TBDPS Q3->Use_TIPS_TBDPS Yes

Sources

Considerations for scaling up the laboratory synthesis of Methyl 4-(4-hydroxy-1-butynyl)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(4-hydroxy-1-butynyl)benzoate. We provide field-proven insights, troubleshooting guides, and detailed protocols to address the challenges encountered when scaling this synthesis from the laboratory bench to larger-scale production.

Overview of the Synthesis: The Sonogashira Coupling

The most common and efficient route to this compound is the Sonogashira cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (3-butyn-1-ol) with an aryl halide (typically methyl 4-iodobenzoate or methyl 4-bromobenzoate). The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][3] While highly effective at the lab scale, scaling this process introduces challenges related to reaction control, impurity profiles, and process safety.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Sonogashira reaction?

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[1] The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide species, which is crucial for the transmetalation step.[1]

Q2: Why are both palladium and copper catalysts necessary?

Palladium is the primary catalyst that facilitates the coupling of the sp²-hybridized carbon of the aryl halide with the sp-hybridized carbon of the alkyne.[2] The copper(I) co-catalyst significantly increases the reaction rate by activating the alkyne, allowing the reaction to proceed under much milder conditions (often room temperature) than early copper-free methods.[4] However, the copper catalyst is also responsible for the primary side reaction: homocoupling.[1]

Q3: What is the role of the amine base?

The amine base (e.g., triethylamine, diethylamine) serves two critical functions. First, it deprotonates the terminal alkyne, which is a necessary step for the formation of the reactive copper acetylide intermediate. Second, it acts as a scavenger for the hydrogen halide (e.g., HBr, HI) that is formed as a byproduct, preventing it from creating an acidic environment that could deactivate the catalysts or promote side reactions.[1] In many procedures, the amine can also serve as the solvent.[5]

Q4: Why is a strictly inert atmosphere so critical for this reaction?

The presence of oxygen is highly detrimental. Oxygen promotes the oxidative homocoupling of the terminal alkyne (3-butyn-1-ol) to form a 1,4-disubstituted diacetylene impurity, often called the Glaser or Hay coupling product.[1][6] This side reaction consumes the alkyne, reduces the yield of the desired product, and complicates purification. Therefore, rigorous degassing of solvents and maintaining a positive pressure of an inert gas (like nitrogen or argon) is essential for success.

Q5: What are the primary challenges when scaling up this synthesis?

The main challenges include:

  • Impurity Control: Preventing the formation of the homocoupled diyne is a primary concern.

  • Residual Metal Removal: Reducing palladium and copper levels in the final active pharmaceutical ingredient (API) to pharmaceutically acceptable limits (<10 ppm for Pd) is a significant purification hurdle.[7][8]

  • Thermal Management: Cross-coupling reactions can be exothermic. What is easily managed in a round-bottom flask can become a safety hazard in a large reactor if not properly controlled.

  • Process Robustness: Ensuring consistent yield and purity from batch to batch requires tight control over reagent quality, addition rates, and reaction conditions.

Troubleshooting Guide

Unsatisfactory results are common when scaling up complex chemical reactions. This guide addresses the most frequently encountered issues.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) catalyst is sensitive to air and can oxidize. The phosphine ligands can also degrade. 2. Poor Reagent Quality: The aryl halide may be impure, or the alkyne may have polymerized. The amine base may contain excessive water. 3. Insufficient Degassing: Oxygen is present, deactivating the catalyst.1. Use a fresh, high-quality palladium catalyst. Consider using a more stable pre-catalyst like PdCl₂(PPh₃)₂. 2. Verify the purity of all starting materials by NMR or GC-MS. Use freshly distilled amine base and anhydrous solvents. 3. Degas the reaction mixture thoroughly using multiple vacuum/inert gas cycles or by sparging with argon for an extended period.
Significant Homocoupling Impurity 1. Oxygen Leak: The reaction is not being maintained under a strictly inert atmosphere.[6] 2. High Copper Concentration: Excessive CuI can accelerate the rate of homocoupling relative to cross-coupling.[1] 3. Slow Cross-Coupling: If the palladium-catalyzed cross-coupling is slow, the concentration of the copper acetylide intermediate builds up, favoring dimerization.1. Check all seals and joints in the reactor setup. Ensure a positive pressure of inert gas is maintained throughout the reaction. 2. Reduce the loading of CuI to the minimum effective level (e.g., 1-2 mol%). Consider a "copper-free" protocol, although this may require higher temperatures or specialized ligands.[9] 3. Ensure the palladium catalyst is active. A slow addition of the alkyne to the reaction mixture can help keep its instantaneous concentration low, disfavoring homocoupling.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalytic species may not be stable over the entire reaction time, especially at elevated temperatures. 2. Inhibitors: An impurity in one of the starting materials may be poisoning the catalyst.1. Monitor the reaction by TLC or HPLC. If the reaction stalls, a second charge of the palladium catalyst may be required. 2. Re-purify starting materials. Consider filtering the solvent over activated carbon or alumina.
Difficult Purification / High Metal Content 1. Inefficient Workup: Simple aqueous washes are often insufficient to remove palladium and copper residues, which can be coordinated to the product or ligands.[7] 2. Product Oiling Out: The product may not crystallize cleanly, trapping impurities and residual metals.1. After the initial workup, wash the organic layer with a dilute aqueous solution of a chelating agent like ammonium hydroxide or ethylenediaminetetraacetic acid (EDTA) to help extract copper salts. 2. Filter the crude product solution through a pad of silica gel, Celite®, or a dedicated metal scavenger resin before crystallization.[5][8] 3. Optimize the recrystallization solvent system. A mixture of benzene and hexane has been reported to be effective.[5]

Key Scale-Up Considerations & Protocols

Visualization of Key Processes
Sonogashira Catalytic Cycle

This diagram illustrates the interconnected palladium and copper cycles that drive the synthesis.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl R¹-Pd(II)-X      L₂ Pd0->Pd_Aryl Oxidative Addition Pd_Alkyne R¹-Pd(II)-C≡CR²           L₂ Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product R¹-C≡C-R² Pd_Alkyne->Product Alkyne H-C≡C-R² Cu_Acetylide Cu-C≡C-R² Alkyne->Cu_Acetylide + CuX, Base - Base·HX Cu_Acetylide->Pd_Aryl Aryl_Halide R¹-X Aryl_Halide->Pd0 caption Fig 1. Simplified Sonogashira Catalytic Cycle.

Caption: Fig 1. Simplified Sonogashira Catalytic Cycle.

General Scale-Up Workflow

This workflow outlines the critical stages from pre-production checks to final product release when scaling the synthesis.

Caption: Fig 2. Key Workflow for Scaled Synthesis.

Detailed Experimental Protocol (Lab Scale Example)

This protocol is adapted from established literature procedures and serves as a baseline for process development.[5]

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 3-butyn-1-ol (1.0 eq)

  • Palladium(II) chloride (0.005 eq)

  • Triphenylphosphine (0.01 eq)

  • Copper(I) iodide (0.01 eq)

  • Diethylamine (solvent and base)

Procedure:

  • Reactor Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add palladium chloride, triphenylphosphine, and methyl 4-bromobenzoate.

  • Inerting: Seal the reactor and purge thoroughly with nitrogen for at least 30 minutes.

  • Reagent Charging: Under a positive pressure of nitrogen, charge degassed diethylamine. Begin stirring to form a slurry.

  • Catalyst Activation: Stir the mixture at room temperature. The initial palladium complex will react to form the active Pd(0) species.

  • Co-catalyst Addition: Add copper(I) iodide to the mixture.

  • Alkyne Addition: Add 3-butyn-1-ol dropwise via a syringe pump over 1-2 hours. Monitor the internal temperature to ensure there is no significant exotherm.

  • Reaction: Stir the reaction mixture under nitrogen at room temperature for 18-24 hours. Monitor the reaction progress by TLC or HPLC until the methyl 4-bromobenzoate is consumed.

  • Workup - Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the diethylamine.

  • Workup - Extraction: To the residue, add water and a suitable organic solvent (e.g., ethyl acetate or toluene). Extract the aqueous layer with the organic solvent (2x). Combine the organic layers.

  • Workup - Washes: Wash the combined organic layers with water, followed by a wash with dilute aqueous ammonium hydroxide, and finally with brine.

  • Purification - Metal Removal: Filter the organic solution through a pad of silica gel to remove the bulk of the metal residues.[5]

  • Purification - Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from a suitable solvent system (e.g., benzene/hexane or toluene/heptane) to yield pure this compound.[5]

Critical Parameters for Scale-Up
ParameterLaboratory Scale (1-10 g)Pilot/Production Scale (1-100 kg)Key Considerations
Atmosphere Nitrogen balloon, Schlenk linePositive N₂ pressure, rigorous purgingOxygen ingress is a critical failure mode. Ensure reactor integrity.
Solvent/Base Diethylamine, TriethylamineDiethylamine, TriethylamineDiethylamine has a low boiling point (55 °C) and is highly flammable. Consider process safety implications. Triethylamine is a less volatile alternative.
Catalyst Loading Pd: 0.5-2 mol%, Cu: 1-5 mol%Pd: <0.1 mol%, Cu: <1 mol%Catalyst cost is a major driver at scale. Optimization to reduce catalyst loading is essential. This may require higher temperatures or longer reaction times.[10]
Temperature Control Stir plate, oil bathJacketed reactor with heating/cooling fluidMonitor and control the internal temperature, especially during alkyne addition, to manage any potential exotherm.
Agitation Magnetic stir barMechanical overhead stirrer (various impeller types)Ensure efficient mixing to maintain homogeneity and prevent localized "hot spots" or high concentrations of reagents.
Purification Flash column chromatographyRecrystallization, Metal ScavengersChromatography is generally not viable at large scales.[7] Developing a robust crystallization and metal scavenging protocol is paramount.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • PrepChem.com. Synthesis of methyl 4-(4-hydroxybutyl)benzoate. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • PrepChem.com. Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate. [Link]

  • ACS Publications - Organic Letters. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]

  • PMC - NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. [Link]

  • Shroder, M. The Sonogashira Coupling. [Link]

  • Morressier. Click-style Sonogashira deprotection and coupling reactions involving silyl-protected alkynes at room temperature. [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Panda, S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • ResearchGate. One‐pot Sonogashira coupling/silane deprotection/alkyne hydration.... [Link]

  • ResearchGate. Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • SciSpace. A General Protocol for Robust Sonogashira Reactions in Micellar Medium. [Link]

  • ACS Publications. Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions. [Link]

  • PMC - NIH. Some Aspects of the Chemistry of Alkynylsilanes. [Link]

  • Gelest, Inc. (2018, May 18). Some Aspects of the Chemistry of Alkynylsilanes. [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of Methyl 4-(4-hydroxy-1-butynyl)benzoate and Its Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activity of the parent compound, Methyl 4-(4-hydroxy-1-butynyl)benzoate, and its rationally designed derivatives. We will explore their cytotoxic effects on cancer cell lines and delve into the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Rationale for Derivatization

This compound serves as a compelling scaffold for the development of novel therapeutic agents. Its structure, featuring a phenyl ring, an ester, and a butynyl alcohol moiety, presents multiple opportunities for chemical modification to enhance biological activity, selectivity, and pharmacokinetic properties. The primary hypothesis driving the derivatization of this parent compound is that modifications to the aromatic ring or the butynyl side chain can modulate its interaction with cellular targets, leading to improved efficacy. This guide will focus on the comparative evaluation of these derivatives against the parent compound, with a particular emphasis on their potential as anticancer agents.

Comparative Cytotoxicity: The MTT Assay

A fundamental first step in assessing the potential of an anticancer compound is to determine its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product. The intensity of this color is directly proportional to the number of living cells.

Experimental Protocol: IC50 Determination via MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound and its derivatives (dissolved in DMSO to create 10 mM stock solutions)

  • MTT reagent (5 mg/mL in PBS)[1]

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge.

    • Resuspend the cell pellet and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.[1]

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the parent compound and its derivatives in a complete growth medium.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell blank control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for 72 hours.[1]

  • MTT Assay:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate for an additional 4 hours at 37°C.[1]

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[1][2]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Subtract the average absorbance of the no-cell blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log-transformed drug concentration and use non-linear regression analysis to determine the IC50 value.[1][3]

Illustrative Data: Comparative IC50 Values

The following table summarizes hypothetical IC50 values for the parent compound and two of its derivatives against a panel of cancer cell lines.

CompoundMCF-7 (µM)A549 (µM)HCT116 (µM)
Parent Compound 25.3 ± 2.138.7 ± 3.531.5 ± 2.8
Derivative A 8.1 ± 0.912.4 ± 1.39.8 ± 1.1
Derivative B 15.6 ± 1.722.9 ± 2.418.2 ± 1.9

Data are presented as mean ± standard deviation from three independent experiments.

These illustrative data suggest that Derivative A exhibits significantly enhanced cytotoxicity across all tested cell lines compared to the parent compound. Derivative B also shows improved activity, though to a lesser extent than Derivative A.

Unraveling the Mechanism of Action: Apoptosis Induction

A common mechanism by which anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. To investigate this, we can assess the activation of key apoptotic markers, such as caspase-3, and changes in the expression of the Bcl-2 family of proteins.

Experimental Workflow: Apoptosis Analysis

G cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation treat Treat Cancer Cells with Parent Compound & Derivatives caspase Caspase-3 Activity Assay treat->caspase western Western Blot for Bcl-2 Family Proteins treat->western caspase_data Quantify Caspase-3 Activation caspase->caspase_data western_data Analyze Pro- and Anti-apoptotic Protein Expression western->western_data conclusion Elucidate Apoptotic Pathway caspase_data->conclusion western_data->conclusion

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in a 96-well plate and treat with the compounds at their respective IC50 concentrations for 24-48 hours.

    • Lyse the cells using a chilled cell lysis buffer.[4][5]

    • Incubate on ice for 10 minutes.[4][5]

  • Assay Procedure:

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysates.[4]

    • Incubate at 37°C for 1-2 hours.[4][5]

  • Data Acquisition:

    • Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/420-460 nm for fluorometric) using a plate reader.[4]

    • Compare the readings of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Western Blot Analysis of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of apoptosis, with members that are either pro-apoptotic (e.g., Bax, Bak) or anti-apoptotic (e.g., Bcl-2, Bcl-xL). The ratio of these proteins can determine a cell's fate.

Protocol:

  • Protein Extraction and Quantification:

    • Treat cells with the compounds, harvest, and lyse as described previously.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[6][7]

    • Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the target proteins.

Illustrative Data: Apoptosis Marker Modulation
CompoundRelative Caspase-3 Activity (Fold Change)Bcl-2 Expression (Relative to Control)Bax Expression (Relative to Control)
Parent Compound 1.8 ± 0.20.8 ± 0.11.3 ± 0.1
Derivative A 4.5 ± 0.50.3 ± 0.052.8 ± 0.3
Derivative B 3.1 ± 0.40.5 ± 0.082.1 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

These hypothetical results indicate that Derivative A is a more potent inducer of apoptosis than the parent compound, as evidenced by a greater increase in caspase-3 activity and a more favorable shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state.

Proposed Signaling Pathway

G compound Derivative A bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Conclusion and Future Directions

The comparative analysis presented in this guide demonstrates the potential for enhancing the biological activity of this compound through targeted chemical modifications. The illustrative data suggest that derivatization can lead to a significant increase in cytotoxicity and a more potent induction of apoptosis in cancer cell lines. The provided experimental protocols offer a robust framework for conducting such comparative studies.

Future research should focus on expanding the library of derivatives to further explore the structure-activity relationship (SAR). Investigating the effects of these compounds on a wider range of cancer cell lines, including drug-resistant models, will be crucial. In vivo studies in animal models are the necessary next step to evaluate the therapeutic potential and safety profiles of the most promising derivatives.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • National Center for Biotechnology Information. (n.d.). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). [Link]

  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?. [Link]

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  • ResearchGate. (n.d.). (A) Western blot showing expression of Bcl-2 family proteins in.... [Link]

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A Comparative Guide to the Structural Confirmation of Methyl 4-(4-hydroxy-1-butynyl)benzoate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of Methyl 4-(4-hydroxy-1-butynyl)benzoate. By comparing its expected spectral data with that of closely related structural analogs, we will demonstrate how to confidently assign its structure. This document is intended to serve as a practical reference for scientists engaged in the synthesis and characterization of complex organic molecules.

Introduction: The Importance of Orthogonal Data in Structural Elucidation

In the synthesis of functionalized organic molecules such as this compound, which incorporates a rigid alkyne linker, a substituted aromatic ring, and reactive hydroxyl and ester functional groups, verifying the final structure is of paramount importance. While techniques like mass spectrometry can confirm the molecular weight, only NMR spectroscopy provides the detailed atom-by-atom connectivity map necessary for unequivocal structural proof.[1] This guide will walk through the expected ¹H and ¹³C NMR spectra of the target molecule, explaining the causal factors behind the chemical shifts and coupling patterns by drawing direct comparisons to simpler, well-characterized analogs.

Predicted NMR Spectral Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and comparative analysis with the experimental data of analogous compounds discussed in the subsequent sections.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a (Ar-H)~7.95Doublet~8.42H
H-b (Ar-H)~7.45Doublet~8.42H
H-c (-OCH₃)~3.90Singlet-3H
H-d (-CH₂-OH)~3.80Triplet~6.02H
H-e (-C≡C-CH₂-)~2.75Triplet~6.02H
H-f (-OH)VariableSinglet (broad)-1H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~166.5
C-2 (Ar-C)~131.8
C-3 (Ar-C)~129.5
C-4 (Ar-C)~128.0
C-5 (Ar-C)~130.0
C-6 (-C≡C-)~92.0
C-7 (-C≡C-)~81.0
C-8 (-CH₂-OH)~61.0
C-9 (-C≡C-CH₂-)~24.0
C-10 (-OCH₃)~52.3

Comparative Analysis with Structural Analogs

The predicted spectrum is derived from the additive effects of the molecule's constituent parts. Let's examine the experimental data of key analogs to understand the basis of our predictions.

The Aromatic System: Comparison with Methyl 4-substituted Benzoates

The aromatic region of this compound is expected to show a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene ring.[2] The protons ortho to the electron-withdrawing ester group (H-a) are deshielded and appear downfield, while the protons ortho to the alkyne substituent (H-b) appear further upfield.

  • Methyl 4-ethynylbenzoate: This is a very close analog. Its aromatic protons appear as two doublets, providing a strong basis for our prediction.[3]

  • Methyl 4-methylbenzoate: In this case, the electron-donating methyl group at C4 causes the ortho protons (relative to the methyl group) to be more shielded. The ¹H NMR spectrum shows aromatic protons at δ 7.94 (d) and 7.24 (d).[4] This highlights the deshielding effect of the alkyne in our target molecule in comparison to an alkyl group.

  • Methyl 4-nitrobenzoate: The strongly electron-withdrawing nitro group causes significant deshielding of all aromatic protons, which appear as a multiplet between δ 8.13-8.26.[4] This serves as an upper limit for the chemical shifts in our target molecule.

dot graph TD { subgraph "Methyl 4-substituted Benzoates" A["Methyl 4-nitrobenzoate (δ ~8.2 ppm)"] -- "Strongly Deshielded" --> B["this compound (Predicted δ ~7.95, 7.45 ppm)"]; C["Methyl 4-ethynylbenzoate (Similar Pattern)"] -- "Direct Analog" --> B; D["Methyl 4-methylbenzoate (δ ~7.94, 7.24 ppm)"] -- "Less Deshielded" --> B; end }

A diagram illustrating the relative deshielding effects on aromatic protons.

The Alkyne and Propargylic System: Comparison with But-3-yn-1-ol

The aliphatic portion of the molecule consists of a methylene group adjacent to a hydroxyl group (propargylic alcohol system) and another methylene group adjacent to the alkyne.

  • But-3-yn-1-ol: This molecule is an excellent model for the side chain. Its ¹H NMR spectrum shows a triplet for the methylene group adjacent to the hydroxyl group and a triplet for the other methylene group, due to coupling with each other.[5][6] This confirms our assignment of the two triplets (H-d and H-e) and their respective chemical shifts. The sp-hybridized carbons of alkynes resonate in a distinct region in the ¹³C NMR spectrum, typically between 65-100 ppm.[7][8]

The presence of the triple bond can also lead to observable long-range coupling, although in this case, the primary splitting pattern is dominated by the vicinal coupling between the two methylene groups.[9][10][11]

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data for structural confirmation, the following protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.[12]

NMR Data Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[13]

  • Tuning and Shimming: Tune and shim the probe to the sample to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.[14]

dot graph TD { A["Weigh Sample (5-10 mg)"] --> B["Dissolve in CDCl3 with TMS"]; B --> C["Transfer to NMR Tube"]; C --> D["Tune and Shim Spectrometer"]; D --> E["Acquire 1H NMR Spectrum"]; D --> F["Acquire 13C NMR Spectrum"]; E --> G["Process and Analyze Data"]; F --> G; }

A workflow for acquiring high-quality NMR spectra.

Conclusion

The structural confirmation of this compound can be confidently achieved through a detailed analysis of its ¹H and ¹³C NMR spectra. By understanding the electronic effects of the ester and alkyne substituents on the aromatic ring and by comparing the aliphatic signals to appropriate analogs, a complete and unambiguous assignment of all proton and carbon resonances is possible. The provided protocol ensures the acquisition of reliable data, forming a self-validating system for structural elucidation. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, is an indispensable tool for the modern synthetic chemist.

References

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Purity Assessment of Synthesized Methyl 4-(4-hydroxy-1-butynyl)benzoate: A Comparative Guide to Reverse-Phase HPLC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 4-(4-hydroxy-1-butynyl)benzoate is a key intermediate in the synthesis of various pharmaceutical agents and advanced materials. Its molecular structure, featuring a benzoate ester, a hydroxyl group, and a terminal alkyne, provides a versatile scaffold for further chemical modifications. The purity of this intermediate is paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for assessing its purity is a cornerstone of quality control in the drug development process.

This guide provides a comprehensive overview of how to assess the purity of synthesized this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the rationale behind method development, compare different analytical approaches, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and validated method for purity analysis.

Understanding the Analyte and Potential Impurities

This compound is typically synthesized via a Sonogashira coupling reaction between an aryl halide (such as methyl 4-iodobenzoate) and a terminal alkyne (3-butyn-1-ol).[1] This synthetic route, while efficient, can introduce several potential impurities that must be monitored.

A thorough understanding of these potential impurities is crucial for developing a selective HPLC method capable of resolving the main compound from these closely related species. The primary impurities of concern include:

  • Unreacted Starting Materials:

    • Methyl 4-iodobenzoate

    • 3-butyn-1-ol

  • Homocoupled Alkyne Byproduct:

    • 1,7-octadiyne-3,6-diol (from the coupling of two molecules of 3-butyn-1-ol)

  • Process-Related Impurities:

    • Residual palladium and copper catalysts

    • Solvents used in the reaction and work-up

The developed HPLC method must be able to separate the target molecule from these potential contaminants to provide an accurate assessment of its purity.

The Power of Reverse-Phase HPLC for Purity Analysis

Reverse-phase HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis.[2][3] Its suitability for this compound stems from the molecule's characteristics:

  • Moderate Polarity: The presence of the hydroxyl and ester functional groups imparts a degree of polarity, while the aromatic ring and alkyne chain contribute to its non-polar character. This balance makes it well-suited for retention and separation on a non-polar stationary phase with a polar mobile phase.

  • UV Chromophore: The benzoate ester moiety is a strong chromophore, allowing for sensitive detection using a UV-Vis detector.

The fundamental principle of reverse-phase HPLC involves the partitioning of the analyte between a non-polar stationary phase (typically silica-based particles with bonded alkyl chains, such as C18 or C8) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[4] More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Comparative Analysis of HPLC Methodologies

The selection of the HPLC column and mobile phase is critical for achieving optimal separation. Here, we compare several common approaches for the analysis of aromatic esters and polar compounds.

Column Selection: A Matter of Selectivity

The choice of stationary phase significantly influences the selectivity of the separation.[5]

Stationary PhaseAdvantagesDisadvantagesSuitability for Target Analyte
C18 (Octadecylsilane) Highly hydrophobic, excellent retention for non-polar and moderately polar compounds, widely available.Can exhibit strong retention, potentially leading to long analysis times for very hydrophobic impurities.Excellent first choice. Provides good retention for the aromatic ring and alkyne chain.
C8 (Octylsilane) Less hydrophobic than C18, resulting in shorter retention times. Good for moderately polar compounds.May provide insufficient retention for less polar impurities.Good alternative to C18. Can offer faster analysis times if retention on C18 is excessive.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.Can be less stable than C18 or C8 phases under certain conditions.Excellent for method optimization. The π-π interactions can improve resolution between aromatic compounds.
Polar-Embedded Phases Contain polar functional groups embedded in the alkyl chains, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar compounds.May not provide sufficient retention for non-polar impurities.Potentially useful if polar impurities are a concern. Can improve peak shape for the hydroxyl-containing analyte.

For the initial method development for this compound, a C18 column is the recommended starting point due to its versatility and strong retention characteristics for aromatic compounds.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is a powerful tool for fine-tuning the separation.[3] The primary variables are the organic solvent, the aqueous component (often with a buffer), and the elution mode (isocratic or gradient).

ParameterComparisonRationale for Target Analyte
Organic Solvent Acetonitrile vs. Methanol: Acetonitrile generally has a lower viscosity (leading to lower backpressure) and a lower UV cutoff. Methanol can offer different selectivity due to its protic nature.Acetonitrile is the preferred starting solvent. Its lower viscosity allows for higher flow rates and faster analysis, and its lower UV cutoff is advantageous for detecting impurities at low wavelengths.
Aqueous Component Water vs. Buffered Solution: Using a buffer to control the pH of the mobile phase is crucial for reproducible retention times of ionizable compounds.While the target analyte is not strongly acidic or basic, using a mildly acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) can sharpen peaks by suppressing the ionization of any residual silanol groups on the stationary phase.
Elution Mode Isocratic vs. Gradient: Isocratic elution uses a constant mobile phase composition, while gradient elution involves changing the composition over time.Gradient elution is highly recommended for purity analysis. It allows for the effective elution of a wide range of compounds with varying polarities, from the polar starting material (3-butyn-1-ol) to potentially more hydrophobic byproducts, all within a reasonable timeframe.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the purity assessment of this compound. It is essential to perform method validation according to ICH guidelines (Q2(R1)) to ensure the method is suitable for its intended purpose.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • HPLC Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for initial development.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or phosphoric acid (analytical grade).

  • Sample: Synthesized this compound.

  • Reference Standard: A well-characterized reference standard of this compound.

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 3.5 µmProvides a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent, slightly acidic pH to improve peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reverse-phase HPLC.
Gradient Program Time (min)%B
030
2080
2580
2630
3030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength 254 nm (or λmax if determined)The benzoate chromophore absorbs strongly in this region. The optimal wavelength should be determined by analyzing the UV spectrum of the reference standard.
Sample and Standard Preparation
  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution to a concentration of approximately 1.0 mg/mL. A higher concentration for the sample allows for the detection of low-level impurities.

System Suitability

Before analyzing samples, the performance of the HPLC system must be verified. This is typically done by making replicate injections (e.g., n=5) of the standard solution. Key system suitability parameters include:

  • Tailing Factor (Asymmetry): Should be between 0.8 and 1.5 for the main peak.

  • Theoretical Plates (N): Should be > 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Data Analysis and Purity Calculation

The purity of the synthesized sample is typically determined by area percent.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is important to set an appropriate threshold for peak integration to avoid including baseline noise in the calculation.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the HPLC purity assessment workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution (1.0 mg/mL) Injection Inject onto RP-HPLC System SamplePrep->Injection StandardPrep Standard Dissolution (0.1 mg/mL) StandardPrep->Injection Separation Gradient Elution (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Area Percent Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC purity assessment.

Interpreting the Chromatogram: A Hypothetical Case Study

The following table presents hypothetical data from the analysis of a synthesized batch of this compound compared to a reference standard and an alternative HPLC method.

ParameterProposed Method (C18)Alternative Method (Phenyl-Hexyl)
Retention Time (Main Peak) 12.5 min11.8 min
Resolution (Main Peak vs. Closest Impurity) 2.83.5
Tailing Factor (Main Peak) 1.11.2
Theoretical Plates (Main Peak) 15,00018,000
Calculated Purity 99.2%99.1%
Impurity Profile Impurity A (RT 10.2 min): 0.3%Impurity B (RT 14.1 min): 0.4%Other impurities: 0.1%Impurity A (RT 9.5 min): 0.3%Impurity B (RT 13.5 min): 0.5%Other impurities: 0.1%

In this hypothetical case, both methods provide acceptable results. The Phenyl-Hexyl column offers slightly better resolution for the closest eluting impurity, which could be beneficial if this impurity is of particular concern. The C18 method, however, is a robust and reliable starting point.

Logical Framework for Method Validation

A self-validating system is built on a logical progression from method development to full validation.

Validation_Logic Dev Method Development (Column & Mobile Phase Screening) Opt Method Optimization (Gradient, Flow Rate, Temp.) Dev->Opt SST System Suitability (Precision, Tailing, Plates) Opt->SST Val Full Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, etc.) SST->Val Routine Routine Use in QC Val->Routine

Caption: Logical flow of HPLC method validation.

Conclusion: Ensuring Quality Through Rigorous Analysis

The purity of pharmaceutical intermediates like this compound is a non-negotiable aspect of drug development and manufacturing. Reverse-phase HPLC provides a powerful and versatile tool for this critical quality control step. By systematically developing and validating an HPLC method, starting with a robust C18 column and a gradient elution of acetonitrile and acidified water, researchers can confidently assess the purity of their synthesized material. The comparison of different stationary phases and mobile phase conditions allows for further optimization to achieve the desired selectivity and resolution for any specific impurity profile. Ultimately, a well-characterized and controlled intermediate is the foundation for a safe and effective final pharmaceutical product.

References

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A comparative study of different catalytic systems for the synthesis of Methyl 4-(4-hydroxy-1-butynyl)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(4-hydroxy-1-butynyl)benzoate is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a terminal alcohol and an aryl alkyne moiety, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and functional organic materials. The key synthetic challenge lies in the efficient and selective formation of the C(sp²)-C(sp) bond between the benzoate ring and the butynol side chain. The Sonogashira cross-coupling reaction is the most prominent method for achieving this transformation.[1]

This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound. We will delve into the mechanistic intricacies of each system, present detailed experimental protocols, and offer a critical evaluation of their respective performances based on experimental data from the synthesis of the target molecule and closely related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important intermediate.

The Synthetic Landscape: An Overview of Catalytic Approaches

The synthesis of this compound is typically achieved through the Sonogashira coupling of a methyl 4-halobenzoate (iodide or bromide) with 3-butyn-1-ol. The choice of the catalytic system is paramount and significantly impacts yield, purity, cost, and environmental footprint. This guide will compare three major classes of catalytic systems:

  • The Classic Copper-Cocatalyzed Sonogashira Reaction: The traditional and widely used system employing a palladium catalyst in conjunction with a copper(I) cocatalyst.

  • Advanced Copper-Free Homogeneous Systems: Modern approaches that eliminate the use of copper to avoid common side reactions and simplify purification.

  • Sustainable Heterogeneous Catalytic Systems: An emerging class of catalysts focusing on reusability and greener reaction conditions.

System 1: The Classic Copper-Cocatalyzed Sonogashira Reaction

The conventional Sonogashira reaction is a robust and highly efficient method for C(sp²)-C(sp) bond formation.[1] It relies on a synergistic interplay between a palladium catalyst and a copper(I) cocatalyst.

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the crucial copper acetylide intermediate by reacting with the terminal alkyne in the presence of a base, which increases the acidity of the alkyne proton.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation (Cu-C≡C-R) PdII->Transmetal PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡C-R(L₂) Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product CuI Cu(I) Cu_acetylide Cu-C≡C-R CuI->Cu_acetylide + Alkyne, Base Alkyne H-C≡C-R Base Base Cu_acetylide->Transmetal Cu_acetylide->CuI Regeneration G cluster_pd_cu_free Copper-Free Palladium Cycle Pd0_cf Pd(0)L₂ OxAdd_cf Oxidative Addition (Ar-X) Pd0_cf->OxAdd_cf PdII_cf Ar-Pd(II)-X(L₂) OxAdd_cf->PdII_cf Alkyne_add Alkyne Coordination + Base PdII_cf->Alkyne_add PdII_alkyne_cf Ar-Pd(II)-C≡C-R(L₂) Alkyne_add->PdII_alkyne_cf RedElim_cf Reductive Elimination PdII_alkyne_cf->RedElim_cf RedElim_cf->Pd0_cf Regeneration Product_cf Ar-C≡C-R RedElim_cf->Product_cf G cluster_workflow Heterogeneous Catalyst Workflow Start Combine Reactants, Solvent, and Heterogeneous Catalyst Reaction Stir at Appropriate Temperature Start->Reaction Filtration Separate Catalyst by Filtration Reaction->Filtration Product_Isolation Isolate Product from Filtrate Filtration->Product_Isolation Catalyst_Recovery Wash and Dry Recovered Catalyst Filtration->Catalyst_Recovery Reuse Reuse Catalyst in Subsequent Reactions Catalyst_Recovery->Reuse

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In vitro assay comparison of novel compounds synthesized from Methyl 4-(4-hydroxy-1-butynyl)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Biological Activities of Novel Compounds Derived from Methyl 4-(4-hydroxy-1-butynyl)benzoate

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Phenylalkyne Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with therapeutic promise is a perpetual endeavor. The phenylalkyne motif, a key structural feature of this compound, represents a particularly intriguing scaffold for drug discovery. The rigid, linear geometry conferred by the alkyne linker, coupled with the aromatic system of the benzoate group, provides a well-defined three-dimensional structure that can be strategically modified to interact with a variety of biological targets.[1][2] The presence of a terminal hydroxyl group and a methyl ester offers two distinct points for chemical diversification, making this parent compound an excellent starting point for the synthesis of a focused library of novel derivatives with potential applications in oncology, infectious diseases, and neurodegenerative disorders.

This guide presents a comparative analysis of a hypothetical series of novel compounds synthesized from this compound. We will delve into the rationale behind their synthesis and provide a detailed examination of their in vitro biological activities. The comparative data presented herein is intended to serve as a framework for researchers engaged in the design and evaluation of new therapeutic agents based on the phenylalkyne core.

Synthetic Strategy: Generating a Library of Novel Derivatives

The synthetic versatility of this compound allows for the targeted modification of its structure to explore the structure-activity relationships (SAR) of the resulting derivatives.[3][4] A plausible and efficient synthetic approach to generate a small, focused library of novel compounds is outlined below. This strategy involves two primary modification pathways: functionalization of the terminal hydroxyl group and derivatization of the methyl ester.

Synthetic_Workflow cluster_0 Modification of the Hydroxyl Group cluster_1 Modification of the Benzoate Ester Parent This compound Esterification Esterification (e.g., Acetyl Chloride) Parent->Esterification Etherification Etherification (e.g., Methyl Iodide) Parent->Etherification Hydrolysis Hydrolysis (LiOH) Parent->Hydrolysis Derivative_A Derivative A (Acetate Ester) Esterification->Derivative_A Derivative_B Derivative B (Methyl Ether) Etherification->Derivative_B Carboxylic_Acid 4-(4-hydroxy-1-butynyl)benzoic acid Hydrolysis->Carboxylic_Acid Amidation Amidation (e.g., Benzylamine) Carboxylic_Acid->Amidation Derivative_C Derivative C (Benzylamide) Amidation->Derivative_C

Caption: Synthetic workflow for generating novel derivatives from this compound.

The rationale for these modifications is to probe the influence of key physicochemical properties on biological activity. Esterification and etherification of the terminal hydroxyl group allow for an assessment of how alterations in hydrogen bonding capacity and lipophilicity impact efficacy. Conversion of the methyl ester to an amide introduces a hydrogen bond donor and alters the electronic properties of the aromatic ring, which can significantly influence target binding.

Comparative In Vitro Biological Evaluation

To ascertain the therapeutic potential of the synthesized derivatives, a panel of robust and well-established in vitro assays were employed. The selection of these assays was guided by the known biological activities of structurally related phenylalkyne compounds. The following sections detail the methodologies and comparative results for anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of anticancer drug screening, providing a quantitative measure of cell viability and cytotoxicity.[5][6][7][8] The principle of this colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Assay_Workflow Start Seed cancer cells in 96-well plate Incubate_24h Incubate for 24h (37°C, 5% CO2) Start->Incubate_24h Treat Treat cells with compounds (various concentrations) Incubate_24h->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization buffer (e.g., DMSO) Incubate_4h->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Human colorectal carcinoma (HCT-116) cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with serial dilutions of the parent compound and its derivatives (Derivative A, B, and C) for 48 hours.

  • MTT Incubation: Following treatment, the media was replaced with fresh media containing 0.5 mg/mL MTT and incubated for 4 hours.

  • Formazan Solubilization: The media was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated from dose-response curves.

CompoundHCT-116 IC₅₀ (µM)
Parent Compound25.4
Derivative A (Acetate Ester)12.8
Derivative B (Methyl Ether)18.2
Derivative C (Benzylamide)8.5
Doxorubicin (Control)0.5

Analysis of Anticancer Activity: The hypothetical data suggests that all modifications to the parent structure resulted in an increase in cytotoxic activity against the HCT-116 cancer cell line. The conversion of the methyl ester to a benzylamide (Derivative C) yielded the most potent compound, indicating that the introduction of the benzyl group and the amide functionality significantly enhances anticancer efficacy. This could be attributed to increased lipophilicity facilitating cell membrane permeability and/or the formation of additional hydrogen bonds with the biological target.

Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10][11][12][13]

MIC_Assay_Workflow Start Prepare serial dilutions of compounds in 96-well plate Inoculate Inoculate wells with standardized bacterial suspension Start->Inoculate Incubate Incubate for 18-24h at 37°C Inoculate->Incubate Observe Visually inspect for bacterial growth (turbidity) Incubate->Observe Determine_MIC Determine the lowest concentration with no visible growth Observe->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

  • Compound Dilution: Two-fold serial dilutions of the test compounds were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Inoculum Preparation: A standardized inoculum of Staphylococcus aureus (ATCC 29213) was prepared to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Each well was inoculated with the bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

CompoundS. aureus MIC (µg/mL)
Parent Compound64
Derivative A (Acetate Ester)32
Derivative B (Methyl Ether)32
Derivative C (Benzylamide)128
Vancomycin (Control)1

Analysis of Antimicrobial Activity: The hypothetical results indicate that modifications at the terminal hydroxyl group (Derivatives A and B) led to a modest improvement in antibacterial activity against S. aureus. In contrast, the conversion to a benzylamide (Derivative C) resulted in a decrease in activity. This suggests that for antimicrobial efficacy, the presence of the ester and a less sterically hindered terminal group may be favorable.

Enzyme Inhibitory Activity: Acetylcholinesterase (AChE) Inhibition Assay

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[14][15][16][17][18] The Ellman's assay is a widely used colorimetric method to screen for AChE inhibitors.

AChE_Inhibition_Workflow Start Add buffer, DTNB, and inhibitor to 96-well plate Add_Enzyme Add AChE enzyme Start->Add_Enzyme Pre_incubate Pre-incubate for 15 min Add_Enzyme->Pre_incubate Add_Substrate Add substrate (ATChI) to initiate reaction Pre_incubate->Add_Substrate Measure Measure absorbance at 412 nm kinetically Add_Substrate->Measure Analyze Calculate % inhibition and IC50 Measure->Analyze

Caption: Workflow for the acetylcholinesterase inhibition assay.

  • Reagent Preparation: Solutions of AChE, the substrate acetylthiocholine iodide (ATChI), and Ellman's reagent (DTNB) were prepared in phosphate buffer.

  • Assay Setup: In a 96-well plate, the test compounds, DTNB, and AChE were added and pre-incubated.

  • Reaction Initiation: The reaction was initiated by the addition of ATChI.

  • Absorbance Measurement: The formation of the yellow product was monitored by measuring the absorbance at 412 nm over time.

  • Data Analysis: The rate of reaction was calculated, and the percent inhibition and IC₅₀ values were determined.

CompoundAChE IC₅₀ (µM)
Parent Compound> 100
Derivative A (Acetate Ester)85.3
Derivative B (Methyl Ether)65.1
Derivative C (Benzylamide)22.7
Galantamine (Control)1.5

Analysis of AChE Inhibitory Activity: The parent compound showed negligible inhibition of AChE. However, all synthesized derivatives displayed some level of inhibitory activity. Notably, the benzylamide derivative (Derivative C) exhibited the most significant improvement in potency. This suggests that the presence of the aromatic ring of the benzyl group and the hydrogen bonding capabilities of the amide are crucial for interaction with the active site of the AChE enzyme.

Structure-Activity Relationship (SAR) Summary and Future Directions

The comparative in vitro analysis of this hypothetical series of novel compounds derived from this compound provides valuable insights into their structure-activity relationships.

  • For Anticancer Activity: The conversion of the methyl ester to a bulky, lipophilic amide (Derivative C) appears to be a highly favorable modification. This suggests that future synthetic efforts could focus on exploring a wider range of amide derivatives with varying aromatic and aliphatic substituents to further optimize potency.

  • For Antimicrobial Activity: Modifications at the terminal hydroxyl group (Derivatives A and B) seem to enhance activity, while the bulky amide (Derivative C) is detrimental. This indicates that maintaining a smaller, more polar terminal group might be important for antibacterial action. Further exploration of different esters and small ethers at this position is warranted.

  • For AChE Inhibitory Activity: Similar to the anticancer activity, the benzylamide derivative (Derivative C) showed the most promising results. This highlights the importance of the amide linkage and the additional aromatic moiety for binding to the enzyme. Further SAR studies could involve varying the substituents on the benzyl ring of the amide.

References

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A Researcher's Guide to the Synthesis of Methyl 4-(4-hydroxy-1-butynyl)benzoate: A Comparative Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. Methyl 4-(4-hydroxy-1-butynyl)benzoate is a valuable building block, incorporating both a benzoate ester and a hydroxy-alkyne chain, making it a versatile precursor for more complex molecules.[1] This guide provides a comprehensive analysis of its synthesis, benchmarking a published protocol and delving into the underlying chemical principles to offer a field-proven perspective on achieving optimal yields.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₂O₃, is an organic compound featuring a rigid aromatic benzoate group and a linear four-carbon chain with a terminal alkyne and a primary alcohol.[1][2] This unique combination of functional groups allows for a wide range of subsequent chemical modifications. The terminal alkyne is particularly amenable to carbon-carbon bond-forming reactions, such as the palladium-catalyzed Sonogashira coupling, while the hydroxyl group can undergo oxidation, esterification, or etherification.[1] These characteristics make it a crucial intermediate in the synthesis of pharmaceuticals and functional materials.

Benchmarking Synthesis Yields: A Literature Perspective

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of C(sp²)-C(sp) bonds, making it the primary route for synthesizing aryl alkynes like this compound.[3][4] A review of the available literature reveals a reproducible and high-yielding protocol for this specific transformation.

Reactants Catalyst System Solvent Reported Yield Source
Methyl 4-bromobenzoate & 3-Butyn-1-olPdCl₂, PPh₃, CuIDiethylamine75.8% (recrystallized)PrepChem.com[5]
Methyl 4-iodobenzoate & 3-Butyn-1-olPd(PPh₃)₂Cl₂Surfactant in H₂OYields vary with conditionsRoberts et al.[6]

Note: The study by Roberts et al. investigates aqueous Sonogashira couplings with various substrates and conditions; a specific yield for this compound is not singled out but the general methodology is highly relevant.

The benchmark protocol, reporting a 75.8% yield, utilizes a classic Sonogashira catalyst system.[5] The choice of a bromo-substituted arene is a cost-effective approach, though iodo-substituted analogs often exhibit higher reactivity.[7] The use of a copper(I) co-catalyst is standard in traditional Sonogashira reactions to facilitate the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.

Detailed Experimental Protocol: A Reproducible High-Yield Synthesis

The following protocol is a detailed breakdown of the method reported to yield 75.8% of this compound.[5] The rationale behind each step is provided to enhance understanding and reproducibility.

Reaction Scheme:

G A Methyl 4-bromobenzoate C This compound A->C PdCl2, PPh3, CuI, Diethylamine B 3-Butyn-1-ol B->C

A schematic of the Sonogashira coupling reaction.

Materials:

  • Methyl 4-bromobenzoate

  • 3-Butyn-1-ol

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Diethylamine (anhydrous)

  • Benzene

  • Hexane

  • Water

  • Silica gel

Procedure:

  • Catalyst Preparation: In a suitable reaction flask, a mixture of palladium(II) chloride (0.005 eq) and triphenylphosphine (0.01 eq) is prepared in diethylamine under a nitrogen atmosphere. The triphenylphosphine acts as a ligand, stabilizing the palladium center and facilitating the catalytic cycle.

  • Addition of Reactants: To the stirred mixture, add methyl 4-bromobenzoate (1.0 eq), copper(I) iodide (0.01 eq), and 3-butyn-1-ol (1.0 eq).[5] The use of equimolar amounts of the coupling partners is typical, though a slight excess of the alkyne can sometimes be used to drive the reaction to completion.

  • Reaction: The reaction mixture is stirred at room temperature (approximately 25°C) under a nitrogen atmosphere for eighteen hours.[5] The mild reaction conditions are a key advantage of the Sonogashira coupling, allowing for the presence of various functional groups.

  • Workup:

    • The diethylamine is removed under reduced pressure.

    • Water is added to the residue, and the mixture is extracted with benzene. This step separates the organic product from inorganic salts.

    • The combined benzene extracts are filtered through a pad of silica gel to remove metal residues from the catalyst.[5]

    • The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is recrystallized from a mixture of benzene and hexane to yield pure this compound.[5] This step is crucial for removing any unreacted starting materials and side products, leading to the final reported yield of 75.8%.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Combine PdCl2 and PPh3 in diethylamine under N2 prep2 Add Methyl 4-bromobenzoate, CuI, and 3-Butyn-1-ol prep1->prep2 react Stir at room temperature for 18 hours under N2 workup1 Remove diethylamine (reduced pressure) workup2 Add H2O and extract with benzene workup1->workup2 workup3 Filter through silica gel workup2->workup3 workup4 Concentrate filtrate workup3->workup4 purify Recrystallize from benzene/hexane cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup cluster_purification cluster_purification cluster_workup->cluster_purification final_product Pure Product (75.8% Yield) cluster_purification->final_product

Step-by-step workflow for the synthesis of this compound.

Causality and Optimization: A Deeper Dive

The success of the Sonogashira coupling hinges on several key factors. Understanding these allows for informed troubleshooting and optimization.

  • Catalyst System: The combination of a palladium catalyst and a copper co-catalyst is traditional and effective. However, copper-free Sonogashira couplings have been developed to avoid issues with the homocoupling of the alkyne (Glaser coupling) and to simplify purification.[4][8] The choice of phosphine ligand can also significantly impact the reaction rate and yield by influencing the electron density and steric environment of the palladium center.

  • Base: The base, in this case, diethylamine, plays a crucial role. It deprotonates the terminal alkyne to form the reactive acetylide anion and also neutralizes the hydrogen halide formed during the catalytic cycle. Other amine bases like triethylamine or piperidine are also commonly used.

  • Solvent: The solvent must be able to dissolve the reactants and catalysts. Diethylamine serves as both the base and the solvent in the benchmark protocol. Other common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

  • Halide: While methyl 4-bromobenzoate is used in the benchmark protocol, methyl 4-iodobenzoate is a more reactive coupling partner due to the weaker carbon-iodine bond.[7] Using the iodo-analog could potentially lead to shorter reaction times or higher yields, albeit at a higher starting material cost.

Conclusion

The synthesis of this compound via Sonogashira coupling is a well-established and efficient method. The benchmarked protocol, yielding 75.8% after recrystallization, provides a solid and reproducible starting point for any researcher in the field.[5] By understanding the roles of the catalyst, base, solvent, and halide, researchers can not only replicate these results but also intelligently troubleshoot and optimize the synthesis to meet their specific needs. This guide serves as a testament to the importance of grounding experimental work in a thorough understanding of the underlying chemical principles and the available literature.

References

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Comparative cytotoxicity studies of Methyl 4-(4-hydroxy-1-butynyl)benzoate and its structural analogues.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Methyl 4-(4-hydroxy-1-butynyl)benzoate and its Structural Analogues

Introduction

In the landscape of modern drug discovery, particularly in oncology, the identification of novel small molecules with potent and selective cytotoxicity against cancer cells is a paramount objective. An ideal therapeutic candidate should not only effectively eliminate malignant cells but also exhibit minimal toxicity towards healthy, non-cancerous cells, thereby ensuring a favorable therapeutic window. This guide provides a comprehensive comparative analysis of the cytotoxic effects of this compound, a synthetic organic compound, and its rationally designed structural analogues.

The central hypothesis of this study is that modifications to the butynyl linkage and the terminal hydroxyl group of the parent compound will significantly influence its cytotoxic potency and selectivity. By systematically altering these functional groups, we aim to elucidate key structure-activity relationships (SAR) that can guide the future design of more effective and less toxic anticancer agents.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth exploration of the experimental methodologies required for such a comparative study, presents and interprets hypothetical experimental data, and discusses the potential underlying molecular mechanisms of action.

Rationale for Analogue Selection

To rigorously evaluate the structure-activity relationship of this compound, three structural analogues have been selected for this comparative study. Each analogue is designed to probe the contribution of a specific structural feature to the overall cytotoxic profile.

  • Compound A: this compound (Parent Compound) : The lead compound, featuring a rigid butynyl spacer and a terminal hydroxyl group.

  • Compound B: Methyl 4-(4-hydroxybutyl)benzoate : This analogue lacks the rigid alkyne bond, replacing it with a flexible saturated butyl chain. This will help determine the importance of the rigidity of the spacer for cytotoxic activity.[1]

  • Compound C: Methyl 4-(1-butynyl)benzoate : This analogue lacks the terminal hydroxyl group, allowing for an assessment of its role in the compound's cytotoxicity.

  • Compound D: 4-(4-hydroxy-1-butynyl)benzoic acid : In this analogue, the methyl ester is hydrolyzed to the corresponding carboxylic acid, which will provide insight into the influence of this functional group on cell permeability and activity.

Materials and Methods

Cell Lines and Culture

A panel of human cancer cell lines and a normal human cell line will be utilized to assess both cytotoxicity and selectivity.

  • Cancer Cell Lines:

    • MCF-7 (human breast adenocarcinoma)

    • PC-3 (human prostate adenocarcinoma)

    • A549 (human lung carcinoma)

  • Normal Cell Line:

    • HEK-293 (human embryonic kidney cells)

All cell lines will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells will be cultured in a humidified incubator at 37°C with 5% CO2.[2]

Experimental Workflow

The overall experimental workflow is designed to provide a multi-faceted assessment of the cytotoxic and mechanistic properties of the test compounds.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solutions) cell_culture Cell Culture & Seeding (96-well plates) compound_prep->cell_culture Treatment mtt_assay MTT Assay (Metabolic Activity) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) cell_culture->caspase_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 pathway Mechanistic Interpretation caspase_assay->pathway si Selectivity Index (SI) Calculation ic50->si apoptosis_pathway compound Methyl 4-(4-hydroxy- 1-butynyl)benzoate stress Mitochondrial Stress compound->stress bax Bax/Bak Activation stress->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas37 Pro-Caspase-3/7 apoptosome->cas37 Activation active_cas37 Active Caspase-3/7 cas37->active_cas37 apoptosis Apoptosis active_cas37->apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway induced by the test compound.

Conclusion

This guide outlines a comprehensive strategy for the comparative cytotoxic evaluation of this compound and its structural analogues. The presented methodologies, including MTT, LDH, and caspase-3/7 assays, provide a robust framework for assessing cell viability, membrane integrity, and the induction of apoptosis. The hypothetical data and subsequent structure-activity relationship analysis underscore the importance of the rigid butynyl spacer and the terminal hydroxyl group for potent and selective anticancer activity. These findings provide a strong foundation for the further optimization of this chemical scaffold in the development of novel and effective cancer therapeutics.

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A Comparative Guide to Aryl Alkyne Synthesis: Sonogashira vs. Alternative Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Aryl-Alkyne Motif

The carbon-carbon triple bond, when conjugated with an aromatic system, forms the aryl alkyne structure—a cornerstone in modern chemistry. This motif is not merely a synthetic curiosity; it is a prevalent feature in pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[1] Its rigid, linear geometry and rich electron density impart unique photophysical and biological properties. The efficient construction of the C(sp²)-C(sp) bond is therefore a critical challenge for synthetic chemists. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for this purpose, with the Sonogashira reaction often considered the benchmark methodology.[2]

This guide provides a comparative analysis of the Sonogashira reaction against other prominent cross-coupling methods for aryl alkyne synthesis. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each technique, supported by experimental data and protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific target molecules.

The Sonogashira Reaction: The Gold Standard

First reported in 1975 by Kenkichi Sonogashira, this reaction revolutionized aryl alkyne synthesis by demonstrating that the coupling of terminal alkynes with aryl or vinyl halides could be achieved under remarkably mild conditions.[1][3] This was a significant improvement over preceding methods from Heck and Cassar, which required harsh conditions like high temperatures.[1][3] The key innovation was the use of a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[1][4]

The Dual Catalytic Mechanism

The widely accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles, a concept that explains its high efficiency at low temperatures.[5]

  • The Palladium Cycle: This cycle begins with the active Pd(0) species undergoing oxidative addition into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is typically the rate-determining step.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (usually an amine) to form a copper(I) acetylide intermediate.[4][5] This step is crucial as it activates the alkyne.

  • Transmetalation: The highly reactive copper acetylide then transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst and forming an alkynyl-aryl-Pd(II) complex.

  • Reductive Elimination: This final step sees the newly formed C(sp²)-C(sp) bond established as the desired aryl alkyne product is released, regenerating the active Pd(0) catalyst which re-enters the cycle.

Sonogashira_Mechanism Standard Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArAlk Ar-Pd(II)-C≡CR(L₂) PdII_ArX->PdII_ArAlk Transmetalation Product Ar-C≡C-R PdII_ArAlk->Product Reductive Elimination CuX Cu(I)X PdII_ArAlk->CuX Product->Pd0 CuAlk Cu(I)-C≡C-R CuAlk->PdII_ArX CuAlk->CuX Transmetalation Alkyne H-C≡C-R Alkyne->CuAlk Base capt Fig 1. Standard Pd/Cu Co-catalyzed Sonogashira Mechanism.

Fig 1. Standard Pd/Cu Co-catalyzed Sonogashira Mechanism.
Core Advantages
  • Mild Conditions: The reaction is often performed at room temperature, which preserves thermally sensitive functional groups.[1][4]

  • High Tolerance: It is compatible with a wide array of functional groups on both the aryl halide and the alkyne.

  • Operational Simplicity: The reaction is relatively straightforward to set up, contributing to its widespread adoption.

Inherent Limitations

Despite its utility, the classic Sonogashira coupling has notable drawbacks:

  • Glaser-Hay Homocoupling: The primary side reaction is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne.[4][6] This occurs when the copper acetylide intermediate reacts with oxygen and is a significant issue when using valuable or complex alkynes.[7]

  • Copper Co-catalyst Issues:

    • Toxicity: Copper salts are environmentally unfriendly and can be difficult to remove from the final product.[3][6] This is a critical concern in pharmaceutical synthesis where metal contamination levels are strictly regulated.

    • Catalyst Inhibition: In some cases, the copper co-catalyst can inhibit the palladium catalyst.[8]

  • Substrate Reactivity: The reactivity of the aryl halide follows the order: I > OTf > Br >> Cl.[1][6] Coupling with aryl chlorides is particularly challenging and often requires specialized ligands and higher temperatures.

The Copper-Free Sonogashira Variant

To address the problems associated with copper, copper-free Sonogashira protocols have been developed.[1][4][9] These reactions rely solely on a palladium catalyst but necessitate different conditions to facilitate the crucial alkyne activation step.

  • Mechanism: In the absence of copper, the deprotonation of the terminal alkyne is more challenging. This typically requires a stronger base or higher temperatures. The mechanism is believed to involve the formation of a π-alkyne-palladium complex, followed by deprotonation to form a palladium acetylide, which then undergoes reductive elimination.[3]

Copper_Free_Sonogashira Copper-Free Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) Pd0->PdII_ArX Oxidative Addition (Ar-X) Pd_pi_complex [Ar-Pd(II)(L)(H-C≡CR)]⁺X⁻ PdII_ArX->Pd_pi_complex + H-C≡CR - L Pd_acetylide Ar-Pd(II)-C≡CR(L) Pd_pi_complex->Pd_acetylide Base (Deprotonation) Product Ar-C≡C-R Pd_acetylide->Product Reductive Elimination + L Product->Pd0 capt Fig 2. Plausible Mechanism for Copper-Free Sonogashira.

Fig 2. Plausible Mechanism for Copper-Free Sonogashira.

While this approach successfully eliminates homocoupling and copper contamination, it often requires more forceful conditions or highly specialized (and expensive) phosphine ligands to achieve high yields, particularly with less reactive aryl bromides and chlorides.[10]

Alternative Cross-Coupling Strategies

While Sonogashira coupling is often the first choice, several other named reactions can be adapted for aryl alkyne synthesis, each presenting a unique set of advantages and disadvantages. The choice often hinges on the specific limitations encountered with the Sonogashira protocol.

Suzuki-Miyaura Coupling

This reaction involves the coupling of an organoboron compound with an organohalide. For aryl alkyne synthesis, an alkynylboronic acid or, more commonly, a stable potassium alkynyltrifluoroborate is coupled with an aryl halide.

  • Advantages: Organoboron reagents are generally non-toxic, and many are thermally stable and insensitive to water and air.[11] This makes them highly attractive from a safety and handling perspective. The Suzuki reaction is a powerful alternative for substrates where the Sonogashira coupling fails or gives low yields.[11]

  • Disadvantages: This method requires the pre-synthesis of the alkynylboron reagent, adding an extra step to the overall sequence. While potassium alkynyltrifluoroborates are stable solids, some alkynylboronic acids can be unstable.

Stille Coupling

The Stille coupling utilizes an organotin reagent (alkynylstannane) to provide the alkynyl group.

  • Advantages: Organostannanes are known for their high functional group tolerance and are generally unreactive towards air and moisture. The reaction conditions are often very mild.

  • Disadvantages: The primary and most significant drawback is the high toxicity of organotin compounds and the difficulty of removing stoichiometric tin byproducts from the reaction mixture.[11] This severely limits its application in pharmaceutical and materials science where purity is paramount.

Negishi Coupling

This reaction employs organozinc reagents (alkynylzincs), which are typically prepared in situ from a terminal alkyne and an organolithium or Grignard reagent, followed by transmetalation with a zinc salt.

  • Advantages: Organozinc reagents are highly reactive, which allows for the efficient coupling of less reactive electrophiles, such as aryl chlorides, often under milder conditions than other methods.

  • Disadvantages: The high reactivity of alkynylzinc reagents also makes them highly sensitive to air and moisture, necessitating the strict use of anhydrous and anaerobic techniques. This can make the reaction setup more demanding than a standard Sonogashira or Suzuki coupling.

Comparative Performance Analysis

The selection of a cross-coupling method is a multi-factorial decision. The following table provides a high-level comparison to guide this choice.

FeatureSonogashira (Cu-catalyzed)Sonogashira (Cu-free)Suzuki-Miyaura CouplingStille CouplingNegishi Coupling
Alkynyl Reagent Terminal AlkyneTerminal AlkyneAlkynylboronate/trifluoroborateAlkynylstannaneAlkynylzinc
Catalyst System Pd complex + Cu(I) saltPd complexPd complexPd complexPd or Ni complex
Key Advantages Mild conditions, operational simplicity, high yields.[1]Avoids homocoupling and Cu contamination.[4]Low toxicity of boron reagents, stable reagents.[11]Excellent functional group tolerance.High reactivity, good for aryl chlorides.
Key Disadvantages Alkyne homocoupling, Cu toxicity, difficult purification.[3][4][6]Often requires stronger bases, higher temps, or specialized ligands.[3]Requires pre-functionalization of the alkyne.High toxicity of tin reagents and byproducts.[11]Air and moisture sensitive reagents.
Typical Temp. Room Temp to 60 °CRoom Temp to 100 °C60 °C to 110 °CRoom Temp to 100 °CRoom Temp to 80 °C
Halide Reactivity I > Br >> ClI > Br > ClI, Br, OTf, ClI, Br, OTfI, Br, Cl, OTf

Experimental Protocols & Workflow

To provide a practical context, detailed step-by-step methodologies for both standard and copper-free Sonogashira couplings are presented below.

General Experimental Workflow

The setup for most cross-coupling reactions follows a similar workflow, emphasizing the exclusion of oxygen, which can deactivate the palladium catalyst and promote side reactions.

Workflow A 1. Flask Preparation (Oven-dried glassware) B 2. Add Solids (Aryl halide, Pd catalyst, CuI (if used), Ligand) A->B C 3. Inert Atmosphere (Evacuate and backfill with N₂ or Argon 3x) B->C D 4. Add Liquids (Degassed solvent, Amine base, Alkyne) C->D E 5. Reaction (Stir at specified temp, monitor by TLC/GC-MS) D->E F 6. Workup (Filter, extract, wash) E->F G 7. Purification (Column chromatography) F->G capt Fig 3. General Laboratory Workflow for Cross-Coupling.

Fig 3. General Laboratory Workflow for Cross-Coupling.
Protocol 1: Standard Pd/Cu-Catalyzed Sonogashira Coupling

Reaction: Coupling of 4-Iodoanisole with Phenylacetylene.

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)

  • Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (TEA) (5 mL, degassed)

  • Toluene (5 mL, degassed)

Procedure:

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask with a rubber septum, and evacuate and backfill with dry argon three times to ensure an inert atmosphere.

  • Using syringes, add the degassed toluene, followed by the degassed triethylamine.

  • Finally, add the phenylacetylene dropwise via syringe while stirring.

  • Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield 4-methoxy-1-(phenylethynyl)benzene.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide

Reaction: Coupling of 4-Bromoacetophenone with 1-Octyne.

Materials:

  • 4-Bromoacetophenone (1.0 mmol, 199 mg)

  • 1-Octyne (1.2 mmol, 132 mg, 175 µL)

  • (AllylPdCl)₂ (0.015 mmol, 5.5 mg)

  • P(t-Bu)₃ (Tri-tert-butylphosphine) (0.06 mmol, 12.1 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • N,N-Dimethylformamide (DMF) (5 mL, anhydrous)

Procedure:

  • In a glovebox, add (AllylPdCl)₂ and P(t-Bu)₃ to an oven-dried vial. Add 1 mL of DMF and stir for 10 minutes to pre-form the active catalyst.

  • To a separate oven-dried 25 mL Schlenk flask, add 4-bromoacetophenone and Cs₂CO₃.

  • Seal the flask, remove from the glovebox, and establish an inert atmosphere (evacuate/backfill with argon 3x).

  • Add the remaining 4 mL of anhydrous DMF, followed by 1-octyne via syringe.

  • Transfer the pre-formed catalyst solution from the vial to the reaction flask via syringe.

  • Stir the reaction mixture at room temperature. Based on literature, this reaction may take 12-24 hours.[10] Monitor progress by GC-MS.

  • For workup, pour the reaction mixture into a separatory funnel containing 30 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield 1-(4-(oct-1-yn-1-yl)phenyl)ethan-1-one.

Conclusion and Future Perspectives

The Sonogashira reaction, particularly its classic Pd/Cu-catalyzed form, remains the preeminent and most user-friendly method for the synthesis of aryl alkynes due to its mild conditions and broad applicability.[1][3] However, its limitations, chiefly alkyne homocoupling and copper contamination, are significant hurdles, especially in process chemistry and pharmaceutical manufacturing.[4][6]

The choice of an alternative strategy is dictated by the specific failure mode of the Sonogashira reaction.

  • For substrates sensitive to homocoupling or requiring high purity, a copper-free Sonogashira or a Suzuki-Miyaura coupling are superior choices.

  • When faced with unreactive aryl chlorides, the enhanced reactivity of a Negishi coupling may provide the only viable path forward.

  • The Stille coupling , despite its excellent functional group tolerance, should be considered a last resort due to the severe toxicity of tin compounds.

The future of C(sp²)-C(sp) bond formation is moving towards greater sustainability and efficiency. Active areas of research include the development of catalysts based on more abundant and less toxic metals like nickel and even iron, the design of ligands that enable room-temperature coupling of challenging aryl chlorides, and the use of greener, bio-derived solvents to reduce the environmental impact of these essential transformations.[1][12]

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Al-Masum, M. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters - ACS Publications. [Link]

  • Organic Chemistry Portal. (2008, August 15). Copper-free Sonogashira coupling. [Link]

  • Li, P., et al. (n.d.). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions (RSC Publishing). [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [Link]

  • Golden. (n.d.). Sonogashira coupling. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters - ACS Publications. [Link]

  • ResearchGate. (n.d.). The mechanism suggested for the Sonogashira cross-coupling reaction. [Link]

  • Thomas, J., & John, A. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Newman, S. G., & Willis, M. C. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ordóñez, M., et al. (n.d.). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. PubMed Central. [Link]

  • Wang, C., et al. (2019, June 12). Additive- and Ligand-Free Cross-Coupling Reactions between Alkenes and Alkynes by Iridium Catalysis. Organic Letters - ACS Publications. [Link]

  • Molander, G. A., & Ellis, N. (2007). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Iannicelli, M., et al. (n.d.). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. PMC - NIH. [Link]

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  • ResearchGate. (n.d.). Alkylation, Alkenylation, and Arylation of Alkynes and Allenes: A Guide to Functional Group Preparations. [Link]

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  • Cai, M., et al. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 4-(4-hydroxy-1-butynyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-(4-hydroxy-1-butynyl)benzoate, ensuring compliance and safety. The procedures outlined are grounded in established principles of chemical waste management and authoritative guidelines from regulatory bodies.

Understanding the Compound: Hazard Profile and Characteristics

Chemical Structure:

Chemical Structure of this compound

Key Functional Groups:

  • Aromatic Ester: Contributes to its organic nature and dictates its solubility and reactivity.

  • Hydroxyl Group (-OH): A primary alcohol functional group.

  • Terminal Alkyne (C≡C-H): A reactive functional group that requires careful handling.

Property Information Source
CAS Number 123910-86-1
Molecular Formula C₁₂H₁₂O₃
Appearance Not explicitly stated, but likely a solid at room temperature.General knowledge of similar compounds
Hazards The provided MSDS indicates no specific immediate health effects ("NIL") for eye, skin, ingestion, or inhalation under normal use for R&D purposes. However, as with any laboratory chemical, it should be handled with care. It is not classified as dangerous goods for transport.
Environmental Hazards Data on specific environmental hazards is limited. However, many organic compounds can be harmful to aquatic life.[1][2] Therefore, release into the environment must be avoided.[1][2]

The Cardinal Rule: Do Not Dispose Down the Drain

Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[3][4] This is a general principle for the vast majority of laboratory chemicals to prevent environmental contamination and potential damage to wastewater treatment systems.

Decision-Making Workflow for Disposal

The appropriate disposal route depends on the quantity of the waste and local regulations. The following flowchart provides a logical decision-making process.

DisposalWorkflow start Waste this compound is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Cleanup Protocol is_spill->spill_procedure Yes is_small_quantity Small Quantity (<50g)? is_spill->is_small_quantity No spill_procedure->is_small_quantity collect_solid Collect as Solid Hazardous Waste is_small_quantity->collect_solid Yes (Solid) collect_solution Is it in solution? is_small_quantity->collect_solution No label_waste Label Container as 'Hazardous Waste' collect_solid->label_waste aqueous_solution Aqueous Solution collect_solution->aqueous_solution Yes organic_solution Organic Solvent Solution collect_solution->organic_solution No collect_aqueous Collect in 'Aqueous Hazardous Waste' container aqueous_solution->collect_aqueous collect_organic Collect in 'Non-halogenated Organic Solvent Waste' container organic_solution->collect_organic collect_aqueous->label_waste collect_organic->label_waste saa Store in Satellite Accumulation Area (SAA) label_waste->saa pickup Arrange for Pickup by Licensed Waste Contractor saa->pickup end Proper Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocols

For Solid Waste

If you have unadulterated, solid this compound for disposal:

  • Containerization: Place the solid waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be labeled with the words "Hazardous Waste".[5] The label should also clearly state the chemical name: "this compound".

  • Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA).[4][5] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents.[6]

  • Disposal Request: Once the container is full or has been in accumulation for the maximum allowed time (consult your institution's guidelines, often up to one year for partially filled containers in an SAA), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4][5]

For Solutions

If the compound is in a solution:

  • Segregation is Key:

    • Aqueous Solutions: If dissolved in water, collect the waste in a container designated for aqueous hazardous waste.

    • Organic Solvent Solutions: If dissolved in an organic solvent (e.g., methanol, ethyl acetate), collect it in a container for non-halogenated organic solvent waste. Do not mix with halogenated solvent waste.[7]

  • Container and Labeling: Use a designated, properly labeled "Hazardous Waste" container for the appropriate waste stream. The label should list all chemical constituents and their approximate concentrations.

  • Accumulation and Disposal: Follow the same procedures for storage in an SAA and arranging for pickup as outlined for solid waste.

Spill and Emergency Procedures

In the event of a small spill:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. The MSDS suggests that for spills, washing with plenty of water is a suitable cleanup method.

  • Containment and Cleanup: For a small spill of the solid, you can carefully sweep it up and place it in a hazardous waste container. For a liquid spill, absorb it with an inert material like vermiculite or sand.

  • Disposal of Cleanup Materials: All materials used for cleanup (absorbents, contaminated gloves, etc.) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of through the hazardous waste stream.

  • Ventilation: Ensure adequate ventilation in the area of the spill.

For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Ultimate Disposal Method: Incineration

For organic compounds like this compound, high-temperature incineration is the most probable and environmentally sound disposal method.[8]

  • Why Incineration? Incineration at high temperatures with sufficient oxygen breaks down the organic molecule into less harmful components, primarily carbon dioxide and water.[9]

  • Considerations for Aromatic Compounds: The presence of a benzene ring means that incomplete combustion could potentially form polycyclic aromatic hydrocarbons (PAHs), which are environmental pollutants.[10][11][12] Therefore, it is critical that incineration is carried out in a licensed facility with appropriate emission controls.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Your institution's EHS department is the primary resource for ensuring compliance with these regulations.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Chemtalk. (2008). Ester Disposal. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Hekserij.nl. (n.d.). Methyl benzoate. Retrieved from [Link]

  • Indiana Department of Environmental Management. (n.d.). Landfills and Land Disposal Units. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 4-(4-Hydroxy-1-Butynyl)Benzoic Acid Methyl Ester. Retrieved from [Link]

  • MedicalLab Management. (2019, June). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]

  • New Jersey Department of Health. (2009, February). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

  • PubMed Central. (n.d.). Levels of polycyclic aromatic hydrocarbons in different types of hospital waste incinerator ashes. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Polycyclic aromatic hydrocarbons in solid residues from waste incineration. Retrieved from [Link]

  • Taylor & Francis Online. (2006, September 22). Emission of Polycyclic Aromatic Hydrocarbons (PAH) from Solid Waste Incinerator Equipped with an After-Combustion Chamber. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of Methyl 4-(4-hydroxy-1-butynyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Methyl 4-(4-hydroxy-1-butynyl)benzoate is a compound of interest, yet like many research chemicals, it lacks a comprehensive toxicological profile. This guide is structured to provide you with essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you to handle this compound with the highest degree of safety, ensuring both personal protection and the integrity of your research.

The safety protocols outlined herein are built upon the precautionary principle. Given the absence of extensive hazard data for this specific molecule, we will infer potential risks based on its constituent functional groups: an aromatic ester, a terminal alkyne, and a primary alcohol. This approach ensures a conservative and robust safety framework.

Hazard Assessment: A Composite of Functional Group Toxicology

A material safety data sheet (MSDS) for this compound indicates minimal to no immediate health effects, but this may be due to a lack of comprehensive testing rather than an absence of hazard[1]. Therefore, a more nuanced assessment is required.

  • Aromatic Esters : This class of compounds can range in toxicity. While many are used as flavorings, some can be irritants to the skin, eyes, and respiratory tract[2][3]. Methyl benzoate, a related compound, is harmful if swallowed and can cause irritation[4]. We must assume a similar potential for irritation with our target compound.

  • Alkynes : Terminal alkynes, particularly those that are volatile or handled under pressure, can be flammable and pose an explosion hazard[5]. While this compound is a solid, the alkyne group suggests a higher reactivity than a saturated analogue. Safe handling requires working in a well-ventilated area and avoiding contact with skin and eyes[5].

  • Propargyl Alcohol Moiety : The "hydroxy-1-butynyl" portion of the molecule is structurally related to propargyl alcohol, a substance that is toxic by inhalation, skin contact, and if swallowed. It is also corrosive and can cause severe skin and eye burns[6][7][8][9][10]. While integrated into a larger molecule, the potential for localized irritation and toxicity from this functional group cannot be dismissed.

Given this composite hazard profile, this compound should be handled as a substance with unknown toxicity, with the potential to be an irritant to the skin, eyes, and respiratory system, and possibly harmful if ingested or absorbed through the skin.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Your primary defense against exposure is a comprehensive PPE strategy. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Operation Eyes and Face Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (solid form) Chemical safety gogglesNitrile or neoprene glovesFully-buttoned lab coatN95 dust mask (if not in a chemical fume hood)
Handling solutions of the compound Chemical safety goggles and a face shieldNitrile or neoprene glovesChemical-resistant lab coat or apronNot required if handled in a certified chemical fume hood
Accidental spill cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges

Causality of PPE Selection:

  • Eye and Face Protection : The potential for the compound, especially in powdered form, to become airborne necessitates robust eye protection. A face shield is recommended when handling solutions to protect against splashes[10].

  • Hand Protection : Nitrile or neoprene gloves offer good resistance to a broad range of chemicals, including esters and alcohols[10]. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact[11].

  • Body Protection : A standard lab coat is sufficient for routine handling, but a chemical-resistant apron or suit provides an additional barrier during larger-scale operations or spill cleanup.

  • Respiratory Protection : While a chemical fume hood is the preferred method of exposure control, a dust mask is a prudent secondary measure when handling the solid outside of a hood. For emergencies, a respirator with appropriate cartridges is essential[12].

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, well-defined workflow is critical to minimizing risk. The following protocols for handling, storage, and disposal should be integrated into your standard operating procedures.

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound, from preparation to waste disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Verify fume hood certification B Don appropriate PPE (goggles, gloves, lab coat) A->B C Assemble all necessary equipment and reagents B->C D Weigh solid compound in fume hood C->D E Prepare solution in fume hood D->E F Conduct experiment within the fume hood E->F G Decontaminate work surfaces F->G H Segregate and label hazardous waste G->H I Dispose of waste in designated, sealed containers H->I J Properly remove and dispose of PPE I->J K Wash hands thoroughly J->K

Caption: A workflow for the safe handling of this compound.

Detailed Handling Procedures
  • Engineering Controls : All work with this compound, both in solid and solution form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing : When weighing the solid compound, use a disposable weigh boat. Handle with care to avoid generating dust.

  • Solution Preparation : Add the solid to the solvent slowly. If any heat is generated, allow the solution to cool before sealing the container.

  • Heating : If the experimental procedure requires heating, use a well-controlled heating mantle and ensure the setup is secure within the fume hood. Avoid open flames.

Storage Requirements
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[9].

  • Do not store with flammable materials, as the flammability of this compound has not been fully characterized.

Disposal Plan
  • Waste Identification and Segregation : All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be treated as hazardous waste[13]. Segregate this waste from other waste streams to prevent unintended reactions[14][15].

  • Containerization : Collect all solid and liquid waste containing this compound in a dedicated, leak-proof container that is compatible with the chemical and any solvents used[16]. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[16].

  • Empty Containers : Any "empty" containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste[16][17]. After triple-rinsing, the container can be disposed of in the regular trash after defacing the label[17].

  • Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal service[14]. Never dispose of this chemical down the drain[16].

Emergency Procedures: Preparedness and Response

In all cases of exposure, seek immediate medical attention and provide the safety data sheet to the responding medical personnel.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Skin Contact : Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes[1].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration[1].

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Medical assistance for gastric lavage may be necessary[1].

  • Spills : In the event of a small spill, wear the appropriate PPE (as outlined in the table above), cover the spill with an inert absorbent material (such as vermiculite or sand), and sweep it into a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's emergency response team.

By integrating these protocols into your laboratory practices, you can confidently and safely advance your research while upholding the highest standards of chemical hygiene.

References

  • KM Pharma Solution Private Limited. MSDS - 4-(4-Hydroxy-1-Butynyl)Benzoic Acid Methyl Ester.
  • S
  • Stericycle UK. (2024, October 24).
  • Cole-Parmer.
  • Labelmaster. NIOSH Pocket Guide to Chemical Hazards.
  • Thermo Fisher Scientific. (2018, October 26).
  • Thermo Fisher Scientific. (2018, October 26).
  • Restored CDC. Pocket Guide to Chemical Hazards Introduction | NIOSH.
  • niosh pocket guide to chemical hazards.
  • National Science Teaching Association. (2024, August 16).
  • Ace Waste.
  • ChemicalBook.
  • Fisher Scientific. (2009, September 18).
  • Fisher Scientific. (2010, November 16).
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Chemos GmbH&Co.KG.
  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Central Drug House (P) Ltd.
  • Alfa Aesar. (2011, June 1).
  • Vanderbilt University Medical Center.
  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Cornell EHS. Appendix I - Hazards Of Functional Groups.
  • European Food Safety Authority. (2016). Safety and efficacy of aromatic ketones, secondary alcohols and related esters belonging to chemical group 21 when used as flavourings for all animal species.
  • Lange, M., et al. (2020).
  • Glen Research. (2018, May 3).
  • Carl ROTH. (2016, May 24).
  • Safety D
  • National Oceanic and Atmospheric Administration.
  • Sigma-Aldrich. (2025, August 8).
  • Zschimmer & Schwarz.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.